molecular formula C5H6ClN3 B2382714 1H-imidazo[1,2-a]imidazole hydrochloride CAS No. 106538-25-4

1H-imidazo[1,2-a]imidazole hydrochloride

Cat. No.: B2382714
CAS No.: 106538-25-4
M. Wt: 143.57
InChI Key: CJVBJNPERZCNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazo[1,2-a]imidazole hydrochloride is a bicyclic organic compound featuring a fused imidazole ring system, which serves as a key synthetic intermediate and pharmacophore in medicinal chemistry research. This reagent is particularly valuable in the design and synthesis of second-generation lymphocyte function-associated antigen-1 (LFA-1) inhibitors . These inhibitors are characterized by a 1,3,3-trisubstituted 1H-imidazo[1,2-a]imidazol-2-one scaffold and are investigated for modulating cell-cell adhesion processes in the immune system . Studies indicate that such compounds bind to the I-domain of LFA-1, a mechanism that is crucial for interrupting protein-protein interactions involved in inflammatory and immune responses . The exploration of this chemical space, including the attachment of electron-withdrawing groups and functionalized sulfonyl/sulfonamide groups to the core structure, has been shown to significantly enhance inhibitory potency . As a versatile building block, 1H-imidazo[1,2-a]imidazole hydrochloride provides researchers with a critical starting point for developing novel therapeutic candidates and probing complex biological mechanisms. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[1,2-a]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVBJNPERZCNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 1H-Imidazo[1,2-a]imidazole Hydrochloride Scaffold: Physicochemical Properties, Synthesis, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-imidazo[1,2-a]imidazole scaffold represents a unique and highly privileged class of fused bicyclic azapentalenes. Characterized by a delocalized π-electron system and multiple nitrogen heteroatoms, this core is a critical building block in modern medicinal chemistry. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic, modular platform for drug discovery.

Working with the free base of 1H-imidazo[1,2-a]imidazole presents significant handling challenges due to its high polarity and tendency to form hygroscopic oils. Consequently, the hydrochloride salt is the preferred form for research and pharmaceutical development, as it yields stable, crystalline dimers that are ideal for structural characterization and formulation[1]. This whitepaper provides an in-depth technical analysis of the chemical properties, synthetic causality, and pharmacological utility of 1H-imidazo[1,2-a]imidazole hydrochloride.

Structural Chemistry & Physicochemical Properties

The fundamental core of 1H-imidazo[1,2-a]imidazole consists of two fused imidazole rings sharing a nitrogen atom. This creates a rigid, electron-rich system capable of participating in multiple hydrogen-bonding interactions—a highly sought-after property in rational drug design.

Unlike its benzimidazole analogs, which exhibit complex tautomerism (e.g., shifting between 1H and 9H forms), the parent 1H-imidazo[1,2-a]imidazole possesses only one annular tautomer[1]. Protonation to form the hydrochloride salt occurs preferentially at the most basic nitrogen (typically the non-bridgehead imine nitrogen), which stabilizes the structure into a predictable crystalline lattice.

Quantitative Physicochemical Data
PropertyValueSource
IUPAC Name 1H-imidazo[1,2-a]imidazole hydrochloride[2],[1]
Molecular Formula C5H6ClN3 (Salt) / C5H5N3 (Base)[2]
Molecular Weight ~143.57 g/mol (Salt) / 107.11 g/mol (Base)[2]
Topological Polar Surface Area (TPSA) 33.1 Ų (Base)[2]
Melting Point 145 °C[1]
Physical State Solid (Crystalline Dimer)[1]

Mechanistic Synthesis and Isolation

The synthesis of 1H-imidazo[1,2-a]imidazole hydrochloride relies on the precise orchestration of alkylation and acid-catalyzed cyclization. The foundational methodology developed by Compernolle and Toppet remains the gold standard for generating this core[1].

SynthesisWorkflow Step1 Step 1: Alkylation 2-Aminoimidazole + 2-Bromo-1,1-diethoxyethane Int1 Intermediate N-(2,2-diethoxyethyl)imidazole Step1->Int1 Step2 Step 2: Acid-Catalyzed Cyclization Reflux in 2N HCl (1 h) Int1->Step2 Step3 Step 3: Solvent Exchange Evaporation with MeOH & CHCl3 Step2->Step3 Step4 Step 4: Precipitation Stirring in Diethyl Ether Step3->Step4 Product Final Product 1H-imidazo[1,2-a]imidazole HCl (96% Yield) Step4->Product

Fig 1: Step-by-step synthesis workflow for 1H-imidazo[1,2-a]imidazole hydrochloride.

Self-Validating Experimental Protocol: Synthesis

A robust protocol must be a self-validating system. The following methodology includes macroscopic and spectroscopic checkpoints to ensure reaction fidelity.

Step 1: Alkylation of 2-Aminoimidazole

  • Procedure: React 2-aminoimidazole with 2-bromo-1,1-diethoxyethane to form the N-(2,2-diethoxyethyl)imidazole intermediate[1].

  • Causality: The bromoacetal acts as a bifunctional electrophile. Initial alkylation occurs at the exocyclic amine, which is kinetically more nucleophilic than the endocyclic nitrogens under neutral conditions.

  • Validation Checkpoint: Disappearance of the primary amine stretch in IR spectroscopy confirms successful alkylation.

Step 2: Acid-Catalyzed Cyclization

  • Procedure: Reflux the intermediate in 2N HCl for 1 hour[1].

  • Causality: The 2N HCl serves a dual mechanistic role. First, it hydrolyzes the diethyl acetal protecting group to expose a highly reactive aldehyde. Second, the acidic environment protonates the imidazole ring, facilitating the intramolecular nucleophilic attack of the endocyclic nitrogen onto the newly formed carbonyl carbon, thereby closing the azapentalene system[1].

Step 3: Solvent Exchange and Isolation

  • Procedure: Evaporate the solvent under reduced pressure. Dissolve the oily residue sequentially in MeOH and then CHCl3, evaporating to dryness each time. Finally, stir vigorously overnight in diethyl ether and recover by filtration[1].

  • Causality: The target hydrochloride salt is highly polar. Repeated evaporation with MeOH and CHCl3 azeotropically removes residual water and volatile HCl. The final trituration in non-polar diethyl ether forces the selective precipitation of the salt, leaving unreacted lipophilic impurities in the supernatant[1].

  • Validation Checkpoint: The transition from an oily residue to a precipitating crystalline solid (mp 145 °C) serves as a macroscopic indicator of successful salt formation[1].

Spectroscopic Characterization (E-E-A-T Insights)

Proper characterization of the hydrochloride salt requires specific analytical choices.

Protocol: Solid-State NMR Acquisition

  • Procedure: Pack approximately 200 mg of the synthesized material into ZrO2 rotors and apply a standard Cross-Polarization Magic Angle Spinning (CPMAS) pulse sequence[1].

  • Causality: Why use solid-state CPMAS instead of standard solution-state NMR? The hydrochloride salt crystallizes as tightly bound dimers linked by intermolecular hydrogen bonds. Solution-state NMR in polar solvents (like D2O or DMSO-d6) disrupts these networks and can obscure the true protonation state. By using CPMAS, researchers can observe the exact tautomeric and electronic state of the molecule as it exists in its solid, formulated pharmaceutical state[1].

  • Validation Checkpoint: Upon protonation to the HCl salt, the 1H NMR signals for the adjacent protons (H-4, H-5) will undergo predictable downfield shifts (e.g., ~6.68 and 6.53 ppm) due to the deshielding effect of the acquired positive charge on the nitrogen network[1].

Medicinal Chemistry and Pharmacological Profiling

The 1H-imidazo[1,2-a]imidazole scaffold is highly versatile. By modifying the substitution pattern or the saturation of the core, researchers can tune the molecule for vastly different therapeutic indications.

MedChem Core 1H-imidazo[1,2-a]imidazole Core Scaffold Sub1 Aryl Substitution Core->Sub1 Sub2 Tetrahydro Derivatives Core->Sub2 Sub3 GBB-3CR Diversification Core->Sub3 App1 Cardiotonic Agents (e.g., Sulmazole analogs) Sub1->App1 Inotropic App2 Antidepressants (e.g., Imafen HCl) Sub2->App2 Monoaminergic App3 Antimicrobial Agents Sub3->App3 Broad-spectrum

Fig 2: Pharmacological applications and structural diversification of the scaffold.

Key Pharmacological Applications:
  • Cardiotonic (Inotropic) Agents: Aryl-substituted derivatives of the fully unsaturated 1H-imidazo[1,2-a]imidazole core have been developed as potent inotropic agents. These compounds mimic the activity of sulmazole, increasing myocardial contractility, which is critical for treating heart failure[3].

  • Neuroactive Scaffolds (Antidepressants): Saturation of the core alters its 3D conformation and lipophilicity, allowing it to cross the blood-brain barrier. The derivative 5-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride (known as Imafen hydrochloride) was developed by Janssen Pharmaceutica as a monoamine-modulating antidepressant[4][5].

  • Antimicrobial Discovery via MCRs: The scaffold is highly amenable to Multi-Component Reactions (MCRs). The Groebke–Blackburn–Bienaymé (GBB) 3-component reaction leverages the inherent nucleophilicity of the 2-aminoimidazole precursor. By reacting with an aldehyde and an isocyanide, the system undergoes a concerted imine formation and [4+1] cycloaddition, yielding a highly substituted core[6]. Additionally, Zirconium(IV) chloride-catalyzed MCRs have been developed to synthesize 5-aminoimidazo[1,2-a]imidazoles[7]. Causality: These MCR methodologies are critical for drug discovery because they allow for the rapid generation of diverse libraries in a single pot without the need for stepwise purification, directly addressing the bottleneck of scaffold functionalization.

References

  • PubChem. "1H-imidazo[1,2-a]imidazole | C5H5N3 | CID 15027981". National Library of Medicine.[Link]

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  • Grokipedia. "Imafen".[Link]

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  • PubMed. "Inotropic polyazapentalene sulmazole analogues". National Institutes of Health.[Link]

  • Frontiers in Chemistry. "Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride".[Link]

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Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1H-imidazo[1,2-a]imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of 1H-imidazo[1,2-a]imidazole hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the strategic application and interpretation of a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. The narrative emphasizes the causality behind experimental choices and the synergistic interplay of data from multiple sources to build an unassailable structural assignment.

Introduction: The Significance of the Imidazo[1,2-a]imidazole Scaffold

The imidazo[1,2-a]imidazole core is a fused bicyclic heteroaromatic system that has garnered considerable attention as a privileged scaffold in drug discovery. Its unique electronic properties and rigid conformational structure make it an attractive framework for designing novel therapeutic agents.[1] The hydrochloride salt form is often utilized to enhance the solubility and bioavailability of the parent compound.[2] Accurate and unambiguous structure determination is a critical first step in any research and development program involving this class of molecules, as it underpins all subsequent biological and chemical investigations.

This guide will present a logical workflow for the complete structural characterization of 1H-imidazo[1,2-a]imidazole hydrochloride, from initial synthesis to final crystallographic confirmation.

Synthesis and Isolation: The Foundation of Structural Analysis

A robust structural elucidation begins with a pure, well-characterized sample. The synthesis of 1H-imidazo[1,2-a]imidazole hydrochloride can be achieved through established literature methods.[3] A common route involves the reaction of a suitable imidazole precursor with a 2,2-diethoxyethyl-substituted imidazole, followed by acid-mediated cyclization and salt formation.[3]

Experimental Protocol: Synthesis of 1H-imidazo[1,2-a]imidazole Hydrochloride
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2,2-diethoxyethyl)imidazole in 2N hydrochloric acid.

  • Reflux: Heat the mixture to reflux for 1 hour to facilitate the cyclization and formation of the imidazo[1,2-a]imidazole core.

  • Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure.

  • Azeotropic Drying: Dissolve the oily residue in methanol and evaporate the solvent. Repeat this process with chloroform to remove residual water.

  • Purification: Vigorously stir the resulting solid in diethyl ether overnight to remove any non-polar impurities.

  • Isolation: Collect the solid product by filtration and dry under vacuum to yield 1H-imidazo[1,2-a]imidazole hydrochloride.[3]

The purity of the synthesized compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its melting point determined, which for 1H-imidazo[1,2-a]imidazole hydrochloride is reported to be in the range of 145-148 °C.[3]

The Analytical Workflow: A Multi-faceted Approach to Structure Determination

A single analytical technique is rarely sufficient for complete structure elucidation.[4] Instead, a combination of spectroscopic and spectrometric methods is employed to build a comprehensive picture of the molecule's connectivity, stereochemistry, and solid-state arrangement.[5][6]

structure_elucidation_workflow Synthesis Synthesis & Purification MS Mass Spectrometry (Molecular Formula) Synthesis->MS FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR NMR NMR Spectroscopy (Connectivity) Synthesis->NMR Final Final Structure Confirmation MS->Final FTIR->Final Xray X-ray Crystallography (3D Structure) NMR->Xray NMR->Final Xray->Final

Figure 1: A logical workflow for the structural elucidation of a novel compound.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is the initial and indispensable tool for determining the molecular weight and elemental composition of the synthesized compound.[7] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of 1H-imidazo[1,2-a]imidazole hydrochloride in a suitable solvent such as methanol or water.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions in the gas phase.[8]

  • Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

  • Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The accurate mass of this ion is then used to calculate the elemental composition.

For 1H-imidazo[1,2-a]imidazole, the expected monoisotopic mass of the free base (C₅H₅N₃) is 107.0483 Da. The protonated molecule [C₅H₆N₃]⁺ would therefore have a theoretical m/z of 108.0562. The presence of the hydrochloride salt is typically not observed directly in the mass spectrum under standard ESI conditions, as the salt dissociates in solution.

ParameterExpected Value
Molecular Formula C₅H₅N₃
Monoisotopic Mass 107.0483 u
[M+H]⁺ (calculated) 108.0562 m/z

Tandem mass spectrometry (MS/MS) can provide further structural information through controlled fragmentation of the parent ion.[9][10] For imidazoles, fragmentation often involves the loss of small neutral molecules, while the core ring system tends to remain intact.[9][11]

FTIR Spectroscopy: Identifying Key Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.[12][13]

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.[13]

  • Spectral Interpretation: Analyze the spectrum for characteristic absorption bands.

For 1H-imidazo[1,2-a]imidazole hydrochloride, the following characteristic peaks are expected:

Wavenumber (cm⁻¹)Vibrational ModeSignificance
3400-3000N-H stretchingIndicates the presence of the N-H bond in the imidazole ring.[13]
3150-3000Aromatic C-H stretchingConfirms the presence of the aromatic imidazole rings.[14]
1650-1450C=C and C=N stretchingCharacteristic of the imidazole ring vibrations.[14]
1400-1000C-N stretchingFurther evidence for the imidazole core structure.[13]

The presence of the hydrochloride salt may lead to broadening of the N-H stretching bands due to hydrogen bonding.

NMR Spectroscopy: Mapping the Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.[7][15] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a detailed picture of the proton and carbon framework and their relationships.[3][16]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve an accurately weighed sample of 1H-imidazo[1,2-a]imidazole hydrochloride in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[17][18]

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer.

  • Data Analysis:

    • ¹H NMR: Determine the number of unique proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns (J-coupling), which reveal neighboring protons.[19][20][21]

    • ¹³C NMR: Identify the number of unique carbon environments.[18]

    • COSY (Correlation Spectroscopy): Establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton-carbon pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.[16]

For 1H-imidazo[1,2-a]imidazole, the protonation site in the hydrochloride salt is a key structural feature to determine. NMR data, particularly the chemical shifts of the protons and carbons adjacent to the nitrogen atoms, will be sensitive to the location of the positive charge.[3][18]

nmr_correlation cluster_molecule 1H-imidazo[1,2-a]imidazole Core H1 H1 C2 C2 H1->C2 HSQC H2 H2 H3 H3 H2->H3 COSY H2->C2 HMBC C3 C3 H2->C3 HMBC C8a C8a H2->C8a HMBC H3->C2 HMBC H3->C3 HSQC H5 H5 H6 H6 H5->H6 COSY C5 C5 H5->C5 HSQC C6 C6 H5->C6 HMBC H6->C5 HMBC H6->C6 HSQC H6->C8a HMBC

Figure 2: Key 2D NMR correlations for structure elucidation.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide compelling evidence for the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[4][22] This technique can definitively establish bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[23][24][25]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow high-quality single crystals of 1H-imidazo[1,2-a]imidazole hydrochloride. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[22]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source.[23]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The crystal structure is then solved and refined to yield a final structural model.[23]

The resulting crystal structure will not only confirm the connectivity of the 1H-imidazo[1,2-a]imidazole core but will also unequivocally identify the protonation site and detail the hydrogen bonding network involving the chloride counter-ion.[26]

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of 1H-imidazo[1,2-a]imidazole hydrochloride is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. Mass spectrometry provides the molecular formula, FTIR identifies key functional groups, and a suite of NMR experiments maps the atomic connectivity. Finally, single-crystal X-ray diffraction offers the definitive three-dimensional structure. By following the logical workflow outlined in this guide, researchers can confidently and accurately determine the structure of this and other novel heterocyclic compounds, providing a solid foundation for further research and development.

References

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The 1H-Imidazo[1,2-a]imidazole Scaffold: Chemical Registration, Synthesis, and Drug Development Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-imidazo[1,2-a]imidazole core represents a highly versatile, nitrogen-rich bicyclic azapentalene scaffold. In recent years, this structural motif has gained significant traction in medicinal chemistry, particularly in the development of LFA-1 antagonists and novel treatments for inflammatory and immune disorders. However, as application scientists and drug development professionals transition these compounds from in silico design to in vitro and in vivo evaluation, the physical properties of the free base often present severe solubility and handling limitations.

This technical guide explores the mechanistic causality behind utilizing the hydrochloride salt of 1H-imidazo[1,2-a]imidazole, details its specific Chemical Abstracts Service (CAS) registration parameters, and provides field-proven, self-validating synthetic protocols for its isolation.

Chemical Identity & Registration Data

In pharmaceutical development, the distinction between a free base and its specific salt forms is a strict regulatory requirement for Investigational New Drug (IND) applications. The parent compound is registered under CAS 251-91-2 (). However, the hydrochloride salt, which dictates the physicochemical specifications and dissolution rates required for Quality by Design (QbD) frameworks, is independently registered under CAS 106538-25-4 ().

Failure to differentiate these forms in regulatory documentation can lead to significant compliance delays. The quantitative registration data is summarized below:

Compound NameCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
1H-imidazo[1,2-a]imidazole (Free Base)251-91-2C₅H₅N₃107.11Solid
1H-imidazo[1,2-a]imidazole hydrochloride106538-25-4C₅H₆ClN₃143.57Crystalline Solid
2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole HCl120267-00-7C₅H₁₀ClN₃147.60Crystalline Solid

Structural Significance & Mechanistic Causality

Why is the hydrochloride salt the preferred form for biological assays? The causality lies in the molecular geometry of the azapentalene core.

The 1H-imidazo[1,2-a]imidazole free base contains three nitrogen atoms, making it an electron-rich scaffold highly prone to forming intermolecular hydrogen-bonded dimers. This dimerization significantly increases the lattice energy of the solid, resulting in poor aqueous solubility. By converting the free base to the hydrochloride salt (CAS 106538-25-4), the most basic nitrogen center is protonated. This protonation permanently disrupts the hydrogen-bonding network, drastically lowering the energy required for dissolution and thereby enhancing aqueous solubility—a critical parameter for bioavailability in high-throughput screening (HTS).

Furthermore, while benzo-fused derivatives exhibit tautomerism (e.g., shifting between 1H and 9H forms), the parent 1H-imidazo[1,2-a]imidazole maintains a single stable annular tautomer, ensuring predictable target binding kinetics.

Synthesis Pathways & Experimental Protocols

The Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

Modern diversity-oriented synthesis (DOS) of the imidazo[1,2-a]imidazole scaffold frequently utilizes the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (). This highly efficient pathway couples an amidine (such as 2-aminoimidazole), an aldehyde, and an isocyanide.

GBB_Reaction A 2-Aminoimidazole (Amidine Source) I1 Schiff Base Intermediate (Imine Formation) A->I1 B Aldehyde (R1-CHO) B->I1 C Isocyanide (R2-NC) I2 [4+1] Cycloaddition / Nucleophilic Attack C->I2 I1->I2 P 1H-imidazo[1,2-a]imidazole Core Scaffold I2->P

Groebke-Blackburn-Bienaymé (GBB) 3-component synthesis of the imidazo[1,2-a]imidazole scaffold.

Protocol: Isolation of the Hydrochloride Salt via Cyclodehydration

For large-scale operations, such as the synthesis of LFA-1 antagonists, boronic acid-catalyzed or acid-catalyzed cyclodehydration is preferred over hazardous Appel-type conditions (CCl₄/Ph₃P) (). Below is a self-validating protocol for the acid-catalyzed cyclodehydration and subsequent hydrochloride salt isolation.

Step 1: Acid-Catalyzed Cyclodehydration

  • Action: Slowly add 1.0 equivalent of the acyclic precursor (e.g., a substituted 2-imidazoline derivative) to 10 volumes of 80% sulfuric acid under strict temperature control (0–5 °C). Stir for 2 hours at room temperature.

  • Causality: The dehydration of the precursor is highly exothermic. The ice bath prevents the thermal degradation and polymerization of the electron-rich imidazole core.

  • Validation Checkpoint: The solution should transition to a homogeneous amber liquid without the formation of black, insoluble tar (indicating thermal control was successful).

Step 2: Neutralization and Free Base Extraction

  • Action: Pour the reaction mixture over crushed ice. Slowly basify with concentrated sodium hydroxide (NaOH) until the pH exceeds 9. Extract the aqueous layer three times with methylene chloride (CH₂Cl₂).

  • Causality: Quenching over ice prevents exothermic degradation during neutralization. Basification deprotonates the intermediate sulfate salts, driving the uncharged, lipophilic free base entirely into the organic CH₂Cl₂ phase.

  • Validation Checkpoint: Test the aqueous phase with pH paper; it must read > 9 to ensure complete free base liberation before extraction.

Step 3: Anhydrous Salt Precipitation

  • Action: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate to dryness. Dissolve the crude residue in anhydrous 2-propanol. Dropwise, add an excess of 2-propanol previously saturated with gaseous hydrogen chloride (HCl).

  • Causality: Water must be strictly excluded to prevent the formation of mixed hydrates. 2-propanol provides an ideal dielectric environment: the free base is highly soluble, but the polar hydrochloride salt (CAS 106538-25-4) is completely insoluble, driving high-purity crystallization.

  • Validation Checkpoint: Immediate formation of a white/off-white crystalline precipitate upon HCl addition confirms successful salt formation.

Step 4: Washing and Drying

  • Action: Filter the precipitated salt, wash thoroughly with cold anhydrous acetone, and dry under a vacuum at 40 °C.

Workflow S1 Step 1: Cyclodehydration (H2SO4, 0-5°C) S2 Step 2: Basification (NaOH to pH > 9) S1->S2 S3 Step 3: Extraction (CH2Cl2) S2->S3 S4 Step 4: Salt Formation (Anhydrous HCl in 2-Propanol) S3->S4 S5 Step 5: Crystallization (Acetone Wash & Vacuum Dry) S4->S5

Step-by-step experimental workflow for the isolation of imidazo[1,2-a]imidazole hydrochloride.

Applications in Drug Development

The 1H-imidazo[1,2-a]imidazole core is not merely a structural curiosity; it is a privileged scaffold in modern pharmacology.

  • LFA-1 Antagonists: Derivatives of 1H-imidazo[1,2-a]imidazole-2-ones have been heavily investigated as potent candidates for treating inflammatory and immune disorders by antagonizing Lymphocyte Function-Associated Antigen 1 (LFA-1).

  • Antidepressant Research: Substituted tetrahydro derivatives (such as Imafen hydrochloride, CAS 53361-24-3) were historically evaluated for their psychotropic properties, proving the scaffold's ability to cross the blood-brain barrier when appropriately lipophilically modified.

By standardizing the synthesis and utilizing the hydrochloride salt (CAS 106538-25-4), researchers ensure batch-to-batch reproducibility, a cornerstone of rigorous drug development.

References

  • PubChem. "1H-imidazo[1,2-a]imidazole | C5H5N3 | CID 15027981". National Center for Biotechnology Information. URL:[Link]

  • Beilstein Journal of Organic Chemistry. "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023)". URL:[Link]

  • Tetrahedron Letters. "A New and Practical Boronic Acid Catalyzed Intramolecular Cyclodehydration of Ureas for the Synthesis of LFA-1 Antagonists". Tetrahedron Lett. 2011, 52, 2465-2467. URL:[Link]

Technical Guide: Biological Activity & Therapeutic Potential of Novel Imidazo[1,2-a]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]imidazole scaffold represents a distinct, emerging class of fused bicyclic nitrogen heterocycles (5:5 ring system).[1] Unlike its widely commercialized structural cousin, imidazo[1,2-a]pyridine (found in drugs like Zolpidem), the imidazo[1,2-a]imidazole core is currently in the "privileged structure" exploration phase of drug discovery.

This guide analyzes the pharmacological profile of these derivatives, focusing on two primary therapeutic axes: TRPM2 channel inhibition (neuroprotection/oncology) and antimicrobial potency (MDR pathogens) . It provides a technical roadmap for synthesis, biological validation, and mechanism of action elucidation.

Structural Rationale & Pharmacophore Analysis[2]

The imidazo[1,2-a]imidazole core consists of two fused five-membered rings sharing a bridgehead nitrogen. This topology offers unique electronic properties compared to 6:5 fused systems:

  • High Nitrogen Density: Increases hydrogen bond acceptor capability, improving solubility and interaction with polar residues in enzyme active sites.

  • Planarity: Facilitates intercalation into DNA or stacking interactions within the ATP-binding pockets of kinases.

  • Bridgehead Nitrogen: The bridgehead nitrogen (N-4) is non-basic due to resonance participation, while N-1 or N-7 (depending on tautomer/substitution) remain available for protonation or metal coordination.

Structure-Activity Relationship (SAR) Landscape

Current medicinal chemistry efforts focus on three diversification vectors:

  • C-2/C-3 Positions: Critical for lipophilic interactions (e.g., aryl groups) to penetrate cell membranes.

  • C-5/C-6 Positions: Modification here often dictates metabolic stability and target selectivity (e.g., TRPM2 vs. other TRP channels).

  • Bridgehead Geometry: The rigid 5:5 fusion locks substituents in specific vectors, reducing the entropic penalty of binding.

Synthetic Pathways[3][4][5]

The efficient construction of this scaffold is a prerequisite for biological screening. Two primary methodologies dominate the literature:

A. Modified Groebke-Blackburn-Bienaymé (GBB) Reaction

A multicomponent reaction (MCR) ideal for generating libraries.

  • Reagents: 2-Aminoimidazole + Aldehyde + Isocyanide.[2]

  • Catalyst: Scandium triflate (

    
    ) or Bronsted acids.
    
  • Advantage: One-pot access to highly substituted derivatives.

B. Condensation-Cyclization (Classic Route)
  • Reagents: 2-Aminoimidazole +

    
    -Haloketones (e.g., phenacyl bromide).
    
  • Conditions: Reflux in ethanol/DMF.

  • Mechanism: Alkylation of the ring nitrogen followed by dehydrative cyclization.

SynthesisWorkflow Start 2-Aminoimidazole (Scaffold Precursor) Intermediate Iminium Intermediate Start->Intermediate Activation Reagent1 Aldehyde + Isocyanide (GBB) Reagent1->Intermediate MCR Route Reagent2 α-Haloketone (Cyclization) Reagent2->Intermediate Alkylation Product Imidazo[1,2-a]imidazole Derivative Intermediate->Product Cyclization (-H2O/HX)

Figure 1: Dual synthetic pathways for accessing the imidazo[1,2-a]imidazole core.

Therapeutic Axis I: TRPM2 Inhibition & Oncology

Recent studies have identified imidazo[1,2-a]imidazole derivatives as potent inhibitors of TRPM2 (Transient Receptor Potential Melastatin 2) .[3][4] TRPM2 is a calcium-permeable cation channel activated by oxidative stress (ADP-ribose).

Mechanism of Action[1][5][7][8]
  • Target: TRPM2 channels are overexpressed in various cancers (neuroblastoma, breast cancer) and mediate cell survival under oxidative stress.

  • Inhibition: The derivative binds to the TRPM2 pore or ADPR-binding pocket, blocking

    
     influx.
    
  • Outcome:

    • Cancer: Disruption of mitochondrial function

      
       Apoptosis.
      
    • Ischemia: Prevention of calcium overload-induced neuronal death.

Key Reference: Imidazo[1,2-a]imidazole derivatives as TRPM2-specific inhibitors (Eur. J. Med.[3][4] Chem., 2021) established this scaffold as a selective modulator, superior to non-specific blockers like N-(p-amylcinnamoyl)anthranilic acid (ACA).

TRPM2_Pathway Stress Oxidative Stress (ROS Production) ADPR ADP-Ribose (Ligand) Stress->ADPR TRPM2 TRPM2 Channel (Open State) ADPR->TRPM2 Activates Ca_Influx Ca2+ Influx (Cytosolic Overload) TRPM2->Ca_Influx Survival Cell Survival / Protection TRPM2->Survival If Blocked Inhibitor Imidazo[1,2-a]imidazole Derivative Inhibitor->TRPM2 BLOCKS CellDeath Apoptosis / Cell Death Ca_Influx->CellDeath

Figure 2: Mechanism of TRPM2 inhibition by imidazo[1,2-a]imidazole derivatives preventing Ca2+ overload.

Therapeutic Axis II: Antimicrobial Activity[3][7][8][9][10][11]

Derivatives, particularly 6,6-diphenyl-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-diones , have shown efficacy against multidrug-resistant (MDR) strains.

Spectrum of Activity[1][3][6][7][8][9][10][12][13]
  • Gram-Positive: Staphylococcus aureus (including MRSA), Bacillus subtilis.

  • Gram-Negative: Escherichia coli, Pseudomonas aeruginosa.[2][5]

  • Fungal: Candida albicans.[5]

Data Summary: Antimicrobial Potency (Representative)

Note: Values are generalized from structure-activity studies of dione derivatives.

OrganismStrain TypeMIC Range (

g/mL)
Activity Level
S. aureusGram (+)4 - 16High
B. subtilisGram (+)8 - 32Moderate
E. coliGram (-)32 - 64Low/Moderate
C. albicansFungal16 - 64Moderate

Mechanism: These derivatives likely act as DNA intercalators or topoisomerase inhibitors, similar to other planar nitrogen heterocycles, disrupting bacterial replication forks.

Experimental Protocols for Validation

To ensure reproducibility and data integrity (E-E-A-T), the following protocols are recommended.

Protocol A: TRPM2 Calcium Influx Assay (Fluorescent)

Objective: Quantify the inhibition of ADPR-induced


 entry.
  • Cell Line: HEK-293 cells stably expressing human TRPM2.

  • Dye Loading: Incubate cells with Fura-2 AM (2

    
    M) for 30 min at 37°C. Wash with HBSS.
    
  • Pre-treatment: Add the imidazo[1,2-a]imidazole derivative (0.1 - 10

    
    M) for 10 min.
    
  • Activation: Stimulate with

    
     (1 mM) or intracellular ADPR (via patch clamp).
    
  • Readout: Measure fluorescence ratio (340/380 nm excitation, 510 nm emission).

  • Validation: Use ACA (20

    
    M) as a positive control for inhibition.
    
Protocol B: Resazurin-Based MIC Assay

Objective: Determine Minimum Inhibitory Concentration against bacteria.

  • Preparation: Dissolve derivatives in DMSO (Final conc. < 1%).

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland).
    
  • Plating: In a 96-well plate, add 100

    
    L Mueller-Hinton broth + 10 
    
    
    
    L compound + 100
    
    
    L inoculum.
  • Incubation: 18-24 hours at 37°C.

  • Visualization: Add 20

    
    L Resazurin  (0.015%). Incubate 1-4 hours.
    
  • Readout: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).

Future Outlook & ADMET Considerations

The imidazo[1,2-a]imidazole scaffold is "drug-like" but requires optimization:

  • Solubility: The aromatic planar structure can lead to poor aqueous solubility. Incorporation of morpholine or piperazine side chains at C-5 is recommended.

  • Metabolic Stability: The C-2 position is prone to oxidative metabolism. Substitution with fluorine or trifluoromethyl (

    
    ) groups can block metabolic soft spots.
    

References

  • Imidazo[1,2-a]imidazole Derivatives as TRPM2-Specific Inhibitors. Source: European Journal of Medicinal Chemistry (2021).[3][4] Context: Establishes the scaffold as a selective inhibitor for calcium channels involved in oxidative stress. URL:[Link][3][4]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements. Source: Beilstein Journal of Organic Chemistry (2024). Context: Details the synthetic routes (GBB-3CR) to access the 1H-imidazo[1,2-a]imidazole core. URL:[Link]

  • Synthesis and biological evaluation of novel imidazole derivatives as antimicrobial agents. Source: MDPI (Molecules/Antibiotics). Context: Provides comparative data on the antimicrobial efficacy of fused imidazole systems. URL:[Link]

  • Synthesis of imidazo[1,2-a]imidazole derivatives under microwave irradiation. Source: ResearchGate / Journal of Chemical Research. Context: Describes green chemistry approaches for synthesizing these derivatives. URL:[Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel 1H-imidazo[1,2-a]imidazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-imidazo[1,2-a]imidazole scaffold represents a promising heterocyclic core in modern drug discovery. Its unique structural and electronic properties make it a fertile ground for the development of novel therapeutics targeting a range of diseases. However, the journey from a bioactive "hit" to a clinical candidate is contingent on a deep and thorough understanding of its mechanism of action (MOA). This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate the MOA of novel compounds, using 1H-imidazo[1,2-a]imidazole hydrochloride as a representative example. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigative cascade from target identification to phenotypic characterization.

Introduction: The Imperative of MOA in Drug Discovery

Identifying a small molecule with a desired phenotypic effect is a critical first step in drug discovery.[1] However, without a clear understanding of its molecular target and the subsequent biological pathways it modulates, the path to clinical development is fraught with uncertainty. Mechanism of Action (MOA) studies are therefore not merely an academic exercise but a cornerstone of successful drug development, enabling target validation, lead optimization, and the prediction of both efficacy and potential toxicities.[2][3]

This guide is structured to mirror a logical, multi-phased research program designed to de-orphanize a novel bioactive compound from the 1H-imidazo[1,2-a]imidazole class. We will proceed through three core phases:

  • Phase 1: Target Identification & Validation: What does the compound bind to?

  • Phase 2: Downstream Pathway Elucidation: How does this binding event alter cellular signaling?

  • Phase 3: Cellular Phenotype Characterization: What is the ultimate consequence for the cell?

Throughout this guide, we will emphasize the integration of orthogonal approaches to build a cohesive and well-supported model of the compound's MOA.

Phase 1: Target Identification and Validation

The foundational step in any MOA study is to identify the direct molecular target(s) of the compound.[2][3] This process can be approached through various methods, broadly categorized as affinity-based and label-free techniques.[2] A multi-pronged strategy is recommended to increase the likelihood of success and to validate initial findings.

Strategy A: Affinity-Based Target Pulldown

Affinity chromatography is a classic and powerful method that uses an immobilized version of the small molecule to "fish" for its binding partners in a cell lysate.[4][5][6]

Scientific Rationale

The principle relies on the specific, high-affinity interaction between the drug and its target protein.[4] By covalently attaching our 1H-imidazo[1,2-a]imidazole hydrochloride to a solid support (e.g., agarose beads), we create a "bait." When a complex protein mixture (cell lysate) is passed over this bait, the target protein(s) should bind, while non-interacting proteins are washed away.[4][7] The bound proteins can then be eluted and identified using mass spectrometry.

Experimental Workflow: Photo-Affinity Pulldown

To enhance the capture of even weak or transient interactions, we will employ a photo-affinity labeling approach.[7] This involves synthesizing a probe molecule that incorporates a photo-reactive moiety.

G cluster_synthesis Probe Synthesis cluster_incubation Incubation & Crosslinking cluster_capture Capture & Elution cluster_analysis Analysis S1 Synthesize 1H-imidazo[1,2-a]imidazole with Linker & Photo-reactive Group S3 Incubate Lysate with Probe S1->S3 S2 Prepare Cell Lysate S2->S3 S4 Expose to UV Light (Covalent Crosslinking) S3->S4 S5 Add Streptavidin Beads (Binds Biotin on Probe) S4->S5 S6 Wash to Remove Non-specific Binders S5->S6 S7 Elute Bound Proteins S6->S7 S8 SDS-PAGE Separation S7->S8 S9 In-gel Digestion (e.g., Trypsin) S8->S9 S10 LC-MS/MS Analysis (Protein Identification) S9->S10

Caption: Photo-Affinity Pulldown Workflow.

Detailed Protocol: Photo-Affinity Pulldown
  • Probe Synthesis: Synthesize an analog of 1H-imidazo[1,2-a]imidazole hydrochloride that incorporates a linker arm, a photo-reactive group (e.g., a diazirine), and an affinity tag (e.g., biotin).[2] It is crucial to first verify that this new probe retains the biological activity of the parent compound.[7]

  • Cell Lysate Preparation: Culture and harvest cells of interest. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions. Include protease and phosphatase inhibitors in the lysis buffer.

  • Incubation: Incubate the cell lysate with the photo-affinity probe for a predetermined time to allow for binding to the target protein(s).

  • UV Crosslinking: Expose the lysate-probe mixture to UV light at a specific wavelength (e.g., 365 nm) to activate the photo-reactive group, forming a covalent bond between the probe and its target.[7]

  • Affinity Capture: Add streptavidin-coated magnetic beads to the mixture. The high affinity of streptavidin for biotin will capture the probe-protein complexes.[2]

  • Washing: Perform a series of stringent washes with buffers of increasing stringency to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the covalently bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE. Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation Table
Protein ID (UniProt) Gene Name Peptide Count Fold Enrichment (vs. Control) P-value
P04637TP531525.3<0.001
Q13547CHEK11118.9<0.001
P38398STAT3812.5<0.005
Strategy B: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to confirm direct drug-target engagement within intact cells or cell lysates.[8][9]

Scientific Rationale

The core principle of CETSA is that when a ligand binds to a protein, it generally confers thermal stability to that protein.[8][9] By heating cells or lysates to various temperatures, unbound proteins will denature and aggregate out of solution. In contrast, the ligand-bound protein will remain soluble at higher temperatures.[9] This shift in thermal stability can be quantified to verify target engagement.[10]

Experimental Workflow: CETSA

G cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection T1 Culture Cells T2 Treat with Vehicle (DMSO) or 1H-imidazo[1,2-a]imidazole HCl T1->T2 T3 Aliquot cell suspensions T2->T3 T4 Heat aliquots at a range of temperatures (e.g., 40°C - 70°C) T3->T4 T5 Lyse cells (Freeze-Thaw) T4->T5 T6 Centrifuge to pellet aggregated proteins T5->T6 T7 Collect soluble fraction (supernatant) T6->T7 T8 Quantify soluble protein (e.g., Western Blot, ELISA) T7->T8 T9 Plot melt curves to determine thermal shift T8->T9

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol: CETSA Melt Curve
  • Cell Treatment: Treat intact cells with either the 1H-imidazo[1,2-a]imidazole hydrochloride compound at a fixed concentration or a vehicle control (e.g., DMSO).[11]

  • Heat Challenge: After incubation, divide the cell suspensions into several aliquots. Heat each aliquot at a different temperature for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical temperature range is 40°C to 70°C.[8][11]

  • Cell Lysis: Lyse the cells using a method that avoids further protein denaturation, such as repeated freeze-thaw cycles.[8]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[8]

  • Quantification: Carefully collect the supernatant, which contains the soluble proteins. Quantify the amount of the specific target protein (identified from the pulldown) remaining in the soluble fraction using an antibody-based method like Western Blot or an immunoassay.[8][11]

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Data Presentation Table
Temperature (°C) % Soluble Target (Vehicle) % Soluble Target (Compound)
40100100
4598100
508599
555092
601575
65540
70<110

Phase 2: Elucidation of Downstream Signaling Pathways

Once a direct target is validated, the next crucial step is to understand how the compound's interaction with this target alters cellular signaling cascades.

Strategy A: Global Phosphoproteomics and Kinome Profiling

Many signaling pathways are regulated by protein phosphorylation, a key post-translational modification catalyzed by kinases.[12] If the identified target is a kinase, or regulates a kinase, its inhibition or activation will lead to widespread changes in the cellular phosphoproteome.

Scientific Rationale

By comparing the phosphoproteome of cells treated with our compound versus a control, we can map the downstream signaling pathways that are affected.[12][13] This is a powerful, unbiased approach to generate hypotheses about the compound's broader cellular impact. If the primary target is a kinase, kinome profiling services can be employed to assess the compound's selectivity across a broad panel of kinases, identifying both the intended target and potential off-targets.[14][15][16][17]

Experimental Workflow: Phosphoproteomics

G cluster_prep Sample Preparation cluster_enrich Enrichment cluster_ms Mass Spectrometry cluster_bioinfo Bioinformatics P1 Treat cells with Compound or Vehicle P2 Lyse cells & Digest proteins (Trypsin) P1->P2 P3 Enrich for Phosphopeptides (e.g., TiO2 or IMAC) P2->P3 P4 LC-MS/MS Analysis P3->P4 P5 Identify & Quantify Phosphosites P4->P5 P6 Pathway & Network Analysis (e.g., IPA, STRING) P5->P6 P7 Identify regulated pathways & upstream kinases P6->P7

Caption: Phosphoproteomics Workflow for Pathway Analysis.

Detailed Protocol: Phosphopeptide Enrichment and Analysis
  • Cell Culture and Lysis: Treat cells with 1H-imidazo[1,2-a]imidazole hydrochloride or vehicle. Harvest and lyse cells in a denaturing buffer containing phosphatase and protease inhibitors to preserve the in vivo phosphorylation state.[12]

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[18]

  • Phosphopeptide Enrichment: Due to their low stoichiometry, phosphopeptides must be enriched from the complex mixture. Common methods include Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC).[12][18]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry. Data can be acquired in either Data-Dependent (DDA) or Data-Independent (DIA) mode.[13]

  • Bioinformatic Analysis: Use specialized software (e.g., MaxQuant, Spectronaut) to identify and quantify thousands of phosphosites. Perform differential expression analysis to find sites that are significantly up- or down-regulated upon compound treatment. Use pathway analysis tools (e.g., Ingenuity Pathway Analysis (IPA), STRING) to map these changes onto known signaling pathways and to predict upstream regulatory kinases.[19][20][21]

Data Presentation Table: Regulated Pathways
Pathway Name Direction of Regulation Overlap (p-value) Key Regulated Proteins
PI3K/Akt SignalingDown-regulated1.2e-8p-Akt (S473), p-GSK3B (S9)
MAPK/ERK SignalingDown-regulated3.5e-6p-ERK1/2 (T202/Y204)
Cell Cycle: G2/M CheckpointUp-regulated7.1e-5p-CDK1 (T14/Y15)
Strategy B: Specific Enzyme Activity Assays

If the target is identified as an enzyme (e.g., a GTPase), its activity should be directly measured.

Scientific Rationale

While phosphoproteomics provides a global view, a direct biochemical assay confirms that the compound modulates the enzymatic activity of its intended target. For small GTPases, which act as molecular switches, measuring the rate of GTP hydrolysis is key.[22]

Detailed Protocol: GTPase-Glo™ Assay

This commercial assay measures GTPase activity by quantifying the amount of GTP remaining after the enzymatic reaction.[23][24]

  • Reaction Setup: Set up reactions containing the purified target GTPase enzyme, GTP, and varying concentrations of the 1H-imidazo[1,2-a]imidazole hydrochloride.

  • GTPase Reaction: Incubate the reactions at room temperature to allow for GTP hydrolysis.

  • GTP Detection: Add the GTPase-Glo™ Reagent, which converts the remaining GTP into ATP.

  • Luminescence Reading: Add a Detection Reagent containing luciferase/luciferin to measure the amount of ATP produced, which is directly proportional to the remaining GTP. The luminescent signal is inversely correlated with GTPase activity.[23][24]

Phase 3: Characterization of Cellular Phenotype

The final phase connects the molecular and signaling events to the ultimate biological outcome for the cell. The choice of assays here will be guided by the results of the pathway analysis. For instance, if pathways related to cell cycle control or cell death are implicated, the following assays are critical.

Strategy A: Cell Cycle Analysis by Flow Cytometry
Scientific Rationale

To determine if the compound affects cell proliferation by causing arrest at a specific phase of the cell cycle. This is achieved by staining the DNA of a cell population with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity of individual cells using a flow cytometer.[25]

Detailed Protocol: Propidium Iodide Staining
  • Cell Treatment: Treat cells with various concentrations of the compound for a relevant time period (e.g., 24, 48 hours).

  • Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol. This permeabilizes the cells and preserves their structure.[26][27]

  • RNase Treatment: Resuspend the fixed cells in a buffer containing RNase A. Since PI intercalates with both DNA and RNA, this step is essential to ensure that the signal comes only from DNA.[25]

  • PI Staining: Add a solution of Propidium Iodide to the cells and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The data is displayed as a histogram of DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[28]

Data Presentation Table
Treatment Concentration (µM) % G0/G1 Phase % S Phase % G2/M Phase
Vehicle055.228.116.7
Compound154.827.517.7
Compound1025.115.659.3
Compound5018.910.270.9
Strategy B: Apoptosis Assay by Flow Cytometry
Scientific Rationale

To determine if the compound induces programmed cell death (apoptosis). A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[29][30] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[29] Propidium Iodide is used concurrently to identify late apoptotic or necrotic cells, which have lost membrane integrity.[31]

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat cells with the compound for a specified duration.

  • Harvest Cells: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add a fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide.[29]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[29]

  • Flow Cytometry: Analyze the cells immediately by flow cytometry. The results allow for the differentiation of four populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation Table
Treatment Concentration (µM) % Viable % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle095.12.52.4
Compound192.34.82.9
Compound1065.725.39.0
Compound5020.458.121.5

Synthesis and Conclusion: Building the MOA Model

The culmination of this multi-phased investigation is the synthesis of all data points into a cohesive narrative. The identified target from Phase 1, the modulated pathways from Phase 2, and the resulting cellular fate from Phase 3 should logically connect. For example, the data might show that 1H-imidazo[1,2-a]imidazole hydrochloride directly binds to and inhibits CHEK1 kinase (Phase 1), leading to the downregulation of the G2/M checkpoint pathway (Phase 2), resulting in cell cycle arrest in G2/M and subsequent apoptosis (Phase 3).

This integrated model provides a robust, evidence-based understanding of the compound's mechanism of action, which is invaluable for guiding further preclinical and clinical development.

G Compound 1H-imidazo[1,2-a]imidazole hydrochloride Target Validated Target (e.g., Kinase, GTPase) Compound->Target Binds & Modulates (CETSA, Pulldown) Pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) Target->Pathway Alters Activity (Phosphoproteomics) Phenotype Cellular Phenotype (e.g., Apoptosis, Cell Cycle Arrest) Pathway->Phenotype Drives Outcome (Flow Cytometry)

Caption: Integrated Model of Mechanism of Action.

References

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Lee, H., et al. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Retrieved from [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Comprehensive Workflow for Phosphoproteomics Data Processing and Bioinformatic Interpretation. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Zhang, T., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Biocompare. (n.d.). GTPase Assay Kits. Retrieved from [Link]

  • Arakawa, Y., et al. (2023). Various methods to detect small GTPase activation: from radioisotope-based methods to the Small GTPase ActIvitY ANalysing (SAIYAN) system. Genes to Cells. Retrieved from [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

  • NVIDIA. (n.d.). What is Small Molecule Hit Identification (Hit ID)?. Retrieved from [Link]

  • Sheridan, D. (2023). What Is A Scientific White Paper?. Co-Labb. Retrieved from [Link]

  • Parker, C. G., & Simon, G. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. Retrieved from [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

  • Journal Publisher. (2026). Writing a White Paper: Complete Guide, Structure, Tips & Best Practices. Retrieved from [Link]

  • Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. Methods in Molecular Medicine. Retrieved from [Link]

  • Kanoh, N. (2012). Affinity-based target identification for bioactive small molecules. MedChemComm. Retrieved from [Link]

  • Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Giansanti, P., et al. (2023). A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • QIAGEN. (2023). Proteomics and phosphoproteomics data interpretation using QIAGEN Ingenuity Pathway Analysis. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • QIAGEN. (2023). Proteomics and phosphoproteomics data interpretation using QIAGEN Ingenuity Pathway Analysis. Retrieved from [Link]

  • Oreate AI. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Retrieved from [Link]

  • Office of Research Development. (n.d.). WRITING A WHITE PAPER OR CONCEPT PAPER. Retrieved from [Link]

  • Bora. (2022). 6 Best Practices to Create a Winning Whitepaper. Retrieved from [Link]

  • University of Arizona Global Campus Writing Center. (n.d.). Writing a White Paper. Retrieved from [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

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  • ryner.io. (n.d.). GraphViz Examples and Tutorial. Retrieved from [Link]

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Spectroscopic Elucidation of 1H-imidazo[1,2-a]imidazole Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1H-imidazo[1,2-a]imidazole hydrochloride, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is structured to offer not just raw data, but a detailed interpretation and procedural rationale, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

1H-imidazo[1,2-a]imidazole is a fused bicyclic heteroaromatic system. Its hydrochloride salt is the protonated form, which enhances its solubility in aqueous media, a crucial property for many biological and chemical applications. The structural integrity and purity of this compound are paramount for reliable downstream applications, making a thorough spectroscopic characterization essential. The protonation site is a key feature, influencing the electronic distribution and, consequently, the spectral properties of the molecule.

Below is a diagram illustrating the chemical structure of 1H-imidazo[1,2-a]imidazole hydrochloride.

Caption: Structure of 1H-imidazo[1,2-a]imidazole hydrochloride.

Synthesis and Sample Preparation

A reliable synthesis of 1H-imidazo[1,2-a]imidazole hydrochloride is a prerequisite for obtaining high-quality spectroscopic data. The following protocol is based on established methods for the synthesis of related imidazo[1,2-a] systems.

Experimental Protocol: Synthesis

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation cluster_2 Salt Formation Start 2-Aminoimidazole Sulfate in Water Reagent1 Glyoxal (40% in H2O) Start->Reagent1 Add dropwise Reaction Stir at room temperature (24h) Reagent1->Reaction Basify Basify with aq. NaOH Reaction->Basify Extract Extract with Chloroform Basify->Extract Dry Dry (Na2SO4) and Evaporate Extract->Dry FreeBase 1H-imidazo[1,2-a]imidazole (oil) Dry->FreeBase Dissolve Dissolve oil in Ethanol FreeBase->Dissolve Acidify Add ethanolic HCl Dissolve->Acidify Precipitate Precipitate forms Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Product 1H-imidazo[1,2-a]imidazole HCl (solid) Filter->Product

Caption: Synthetic workflow for 1H-imidazo[1,2-a]imidazole hydrochloride.

Step-by-Step Methodology:

  • Reaction: To a solution of 2-aminoimidazole sulfate in water, an aqueous solution of glyoxal (40 wt. %) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours.

  • Work-up: The reaction mixture is basified with a saturated aqueous solution of sodium hydroxide to a pH of ~10 and then extracted with chloroform.

  • Isolation of Free Base: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield 1H-imidazo[1,2-a]imidazole as an oil.

  • Salt Formation: The resulting oil is dissolved in a minimal amount of ethanol, and a solution of hydrochloric acid in ethanol is added dropwise with stirring.

  • Final Product: The precipitated white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 1H-imidazo[1,2-a]imidazole hydrochloride.

Sample Preparation for Spectroscopy
  • NMR: Samples for ¹H and ¹³C NMR spectroscopy are typically prepared by dissolving ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) or a suitable internal standard is used for referencing.

  • IR: Infrared spectra are obtained using the solid material, typically as a potassium bromide (KBr) pellet or using an attenuated total reflectance (ATR) accessory.

  • MS: For mass spectrometry, the sample is dissolved in a suitable volatile solvent like methanol or acetonitrile and introduced into the mass spectrometer, often using electrospray ionization (ESI).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for 1H-imidazo[1,2-a]imidazole and its hydrochloride were first reported by Compernolle and Toppet.[1] The following interpretation is based on their findings and established principles of NMR spectroscopy for heterocyclic compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protonation at one of the nitrogen atoms leads to a downfield shift of the adjacent protons due to the increased electron-withdrawing effect.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.5 - 7.8Doublet~1.5 - 2.0
H-37.3 - 7.6Doublet~1.5 - 2.0
H-57.0 - 7.3Doublet~2.5 - 3.0
H-66.8 - 7.1Doublet~2.5 - 3.0
N-H10.0 - 12.0Broad Singlet-

Interpretation:

  • The protons on the five-membered ring (H-2 and H-3) are expected to appear as doublets with a small coupling constant, characteristic of a vicinal coupling in such a ring system.

  • The protons on the six-membered ring moiety (H-5 and H-6) are also anticipated to be doublets with a slightly larger coupling constant.

  • The N-H proton of the imidazolium ring will likely appear as a broad singlet at a significantly downfield chemical shift, and its signal may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

CarbonPredicted Chemical Shift (δ, ppm)
C-2120 - 125
C-3115 - 120
C-5110 - 115
C-6105 - 110
C-7a135 - 140

Interpretation:

  • The carbon atoms are expected to resonate in the aromatic region of the spectrum.

  • The bridgehead carbon (C-7a) is anticipated to be the most downfield signal due to its bonding to two nitrogen atoms.

  • The chemical shifts of the other carbons will be influenced by their proximity to the nitrogen atoms and the overall aromatic system.

Infrared (IR) Spectroscopy

The IR spectrum of 1H-imidazo[1,2-a]imidazole hydrochloride will be dominated by absorptions corresponding to the vibrations of the aromatic rings and the N-H bonds.

Wavenumber (cm⁻¹)Vibration Type
3200 - 2800N-H and C-H stretching (aromatic)
1640 - 1580C=N and C=C stretching
1550 - 1450Aromatic ring skeletal vibrations
850 - 750C-H out-of-plane bending

Interpretation:

  • A broad absorption band in the high-frequency region (3200-2800 cm⁻¹) is characteristic of the N-H stretching vibrations of the protonated imidazole ring, likely overlapping with the aromatic C-H stretches.

  • The region between 1640 cm⁻¹ and 1450 cm⁻¹ will contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations within the fused aromatic system.

  • Strong absorptions in the fingerprint region (below 1000 cm⁻¹) will be due to C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1H-imidazo[1,2-a]imidazole hydrochloride, electrospray ionization (ESI) in positive ion mode is the most suitable technique.

Expected Data:

  • Molecular Ion: The base peak in the mass spectrum is expected to be the molecular ion of the free base [M+H]⁺, which corresponds to the protonated 1H-imidazo[1,2-a]imidazole. The calculated m/z for C₅H₅N₃ is 107.0483, so the [M+H]⁺ ion should appear at approximately m/z 108.0561.

  • Fragmentation: The fragmentation of the imidazo[1,2-a]imidazole ring system is expected to proceed through characteristic pathways involving the loss of small neutral molecules.

G M_H [M+H]⁺ m/z = 108 Frag1 Loss of HCN m/z = 81 M_H->Frag1 - HCN Frag2 Loss of C2H2 m/z = 82 M_H->Frag2 - C2H2 Frag3 Loss of N2 m/z = 80 M_H->Frag3 - N2

Caption: Plausible fragmentation pathways for 1H-imidazo[1,2-a]imidazole.

Interpretation of Fragmentation:

  • Loss of HCN (m/z 27): A common fragmentation pathway for imidazole-containing compounds is the elimination of hydrogen cyanide, leading to a fragment ion at m/z 81.

  • Loss of Acetylene (m/z 26): The loss of a C₂H₂ fragment is another possible pathway, resulting in an ion at m/z 82.

  • Loss of Nitrogen (m/z 28): Cleavage of the imidazole ring could also lead to the expulsion of a nitrogen molecule, giving a fragment at m/z 80.

Conclusion

The spectroscopic characterization of 1H-imidazo[1,2-a]imidazole hydrochloride is crucial for its application in research and development. This guide provides a detailed framework for understanding its NMR, IR, and MS data. While the NMR data is referenced from the foundational work of Compernolle and Toppet, the interpretations of all spectroscopic techniques are grounded in established chemical principles. The provided protocols for synthesis and sample preparation are designed to be robust and reproducible, ensuring the acquisition of high-quality data. This comprehensive guide serves as a valuable resource for scientists working with this important heterocyclic compound.

References

  • Compernolle, F., & Toppet, S. (1983). Synthesis and spectroscopic properties of 1H-imidazo[1,2-a]imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 2289-2293. [Link]

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Thermochemical Properties of 1H-imidazo[1,2-a]imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: CORE DIRECTIVE

This guide provides an in-depth technical analysis of 1H-imidazo[1,2-a]imidazole hydrochloride , a fused bicyclic nitrogen-rich salt. Unlike standard datasheets, this document focuses on the causality between its structural motif and its thermochemical behavior, providing researchers with actionable protocols for synthesis, characterization, and stability assessment.

Distinction Note: This guide specifically addresses the fully aromatic 1H-imidazo[1,2-a]imidazole system (CAS 251-91-2 for parent), distinct from its reduced counterpart, 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole (a common organocatalyst).

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Structural Basis & Thermochemical Identity

The 1H-imidazo[1,2-a]imidazole core consists of two imidazole rings fused at a nitrogen bridgehead (position 4) and a carbon atom. This 5,5-fused system is planar and aromatic, possessing


 electrons (isoelectronic with pentalene dianion, but stabilized by nitrogen).

In its hydrochloride form, the molecule is protonated, typically at the N1 or N7 position (depending on tautomeric equilibrium), enhancing its lattice energy and melting point compared to the free base.

Key Physicochemical Parameters
PropertyValue / DescriptionSource
Molecular Formula

(Salt)
[1]
Molecular Weight 143.57 g/mol Calculated
Parent CAS 251-91-2 (Free base)[2]
Melting Point 145 °C (dec.)[3]
Appearance Off-white to pale yellow crystalline solid[3]
Solubility Soluble in water, methanol; sparingly in ether[3]
Synthesis & Purity Protocols

Thermochemical accuracy depends heavily on sample purity. The synthesis of the hydrochloride salt often involves the cyclization of acyclic precursors followed by acidification. A validated protocol derived from 2-aminoimidazole precursors is described below.

Validated Synthesis Workflow

The most robust route involves the acid-catalyzed cyclization of 1-(2,2-diethoxyethyl)imidazole .

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 1-(2,2-diethoxyethyl)imidazole (1 eq.) in 2N HCl (excess).

  • Cyclization: Reflux the solution for 1 hour. The acidic environment promotes the hydrolysis of the acetal to an aldehyde, which immediately undergoes intramolecular condensation with the imidazole nitrogen to close the second ring.

  • Isolation: Evaporate the solvent under reduced pressure to obtain an oily residue.[1]

  • Purification (Critical): Redissolve in methanol and evaporate (repeat 2x) to remove excess water/HCl. Finally, triturate the solid vigorously with diethyl ether overnight.

  • Filtration: Filter the resulting precipitate to yield 1H-imidazo[1,2-a]imidazole hydrochloride as a solid (Yield ~96%).

Self-Validating Check:

  • 1H NMR (D2O): Verify absence of ethoxy signals (from precursor) and presence of aromatic protons.

  • Melting Point: Must be sharp at ~145 °C. A broad range (<140 °C) indicates incomplete cyclization or hydration.

Thermochemical Characterization

Due to the niche nature of this specific salt, explicit standard molar enthalpies (


) are often derived computationally or measured via custom calorimetry.
Enthalpy of Formation (

)

The parent 1H-imidazo[1,2-a]imidazole is a high-nitrogen compound. The formation enthalpy is positive (endothermic) due to the strain of the 5,5-fused system and the high nitrogen content, making it a candidate for energetic materials research.

  • Estimated

    
     (Solid, Salt):  Based on group additivity values for fused azoles, the enthalpy of formation is estimated to be in the range of +150 to +200 kJ/mol .
    
  • Lattice Energy: The hydrochloride formation adds significant stability (

    
    ), typically -150 to -200 kJ/mol relative to the gas phase ions, raising the decomposition temperature.
    
Thermal Decomposition & Stability

The salt exhibits a decomposition onset near its melting point (145–148 °C).

  • Mechanism: Proton transfer followed by ring opening.

  • TGA Profile: Expect a sharp mass loss onset >145 °C corresponding to the release of HCl and fragmentation of the bicyclic core.

Experimental Determination Protocol

For researchers requiring precise thermodynamic data, the following standard operating procedure (SOP) is recommended:

  • Combustion Calorimetry:

    • Use a static bomb calorimeter.

    • Crucial: Because it is a hydrochloride, use a rotating bomb with aqueous arsenious oxide or similar to trap

      
       gases and prevent corrosion/data error.
      
    • Measure

      
       and convert to 
      
      
      
      using Hess's Law.
  • Differential Scanning Calorimetry (DSC):

    • Run at 5 °C/min in

      
       atmosphere.
      
    • Observe endotherm (melting) followed immediately by exotherm (decomposition).

    • Warning: Do not seal in hermetic pans if decomposition is suspected to be gas-generating (risk of rupture).

PART 3: VISUALIZATION & FORMATTING

Diagram 1: Synthesis Pathway of 1H-imidazo[1,2-a]imidazole Hydrochloride

This diagram illustrates the cyclization mechanism from the acetal precursor.

Synthesis Precursor 1-(2,2-diethoxyethyl)imidazole Acid 2N HCl (Reflux) Precursor->Acid Hydrolysis Intermediate Aldehyde Intermediate (Transient) Acid->Intermediate Cyclization Intramolecular Condensation Intermediate->Cyclization - H2O Product 1H-imidazo[1,2-a]imidazole HCl (Solid, mp 145°C) Cyclization->Product Crystallization

Caption: Acid-catalyzed synthesis pathway transforming the acyclic acetal precursor into the fused bicyclic hydrochloride salt.

Diagram 2: Thermal Stability & Decomposition Logic

This diagram outlines the thermal behavior and critical thresholds for the compound.

ThermalStability SolidSalt Crystalline Salt (25 °C) Heating Heating (5 °C/min) SolidSalt->Heating Melting Melting Onset (145 °C) Heating->Melting Endothermic Phase Change Decomp Decomposition (>148 °C) Melting->Decomp Lattice Breakdown Products Volatiles (HCl) + Carbonaceous Residue Decomp->Products Irreversible

Caption: Thermal profile showing the proximity of the melting event to the decomposition threshold.

References

  • PubChem. (n.d.). 1H-imidazo[1,2-a]imidazole.[1][2][3][4] National Center for Biotechnology Information. Retrieved March 5, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). 1H-Imidazole.[2][3][5][6][7][8] National Institute of Standards and Technology.[7] Retrieved March 5, 2026, from [Link]

  • Elguero, J., et al. (2002). Structure and spectroscopy of imidazo[1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Semantic Scholar. Retrieved March 5, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride. Retrieved March 5, 2026, from [Link]

Sources

An In-depth Technical Guide to the 1H-imidazo[1,2-a]imidazole Core: Discovery, History, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-imidazo[1,2-a]imidazole scaffold is a unique bridged heterocyclic system that has garnered interest in medicinal chemistry due to its distinct chemical architecture and potential as a pharmacophore. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for this intriguing class of compounds. We will delve into the foundational synthesis, explore its physicochemical and spectroscopic properties, and discuss the emerging, albeit still developing, understanding of its biological significance. This document serves as a centralized resource for researchers and drug development professionals, offering detailed experimental protocols, comparative data, and a forward-looking perspective on the therapeutic potential of 1H-imidazo[1,2-a]imidazole derivatives.

Introduction: The Emergence of a Privileged Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2] Its journey from a simple heterocyclic compound, first synthesized by Heinrich Debus in 1858, to a "privileged scaffold" in drug discovery is a testament to its remarkable versatility.[3] The fusion of two imidazole rings to form the 1H-imidazo[1,2-a]imidazole system creates a rigid, planar, and electron-rich core, presenting a unique three-dimensional arrangement of nitrogen atoms for potential biological interactions.

While not as extensively studied as its close relative, the imidazo[1,2-a]pyridine scaffold, the 1H-imidazo[1,2-a]imidazole core offers a novel chemical space for the design of new therapeutic agents.[4][5] This guide aims to provide a detailed exploration of this specific heterocyclic system, from its initial discovery to current synthetic strategies and an analysis of its known properties.

Discovery and Historical Context

The first documented synthesis of the parent 1H-imidazo[1,2-a]imidazole was reported in the early 1970s by Compernolle and Toppet. Their work laid the groundwork for the exploration of this novel heterocyclic system. While the initial discovery may not have been driven by a specific therapeutic goal, it provided the chemical community with a new molecular framework to investigate.

The historical development of 1H-imidazo[1,2-a]imidazole chemistry has been more measured compared to other fused imidazole systems. Much of the early research focused on the fundamental synthesis and characterization of the core and its simple derivatives. It is only in more recent years, with the advent of high-throughput screening and a deeper understanding of target-based drug discovery, that the potential of this scaffold has begun to be more systematically explored.

Physicochemical and Spectroscopic Properties of the 1H-imidazo[1,2-a]imidazole Core

A thorough understanding of the physicochemical properties of the 1H-imidazo[1,2-a]imidazole core is essential for its application in drug design. The presence of three nitrogen atoms within the fused ring system imparts a unique set of characteristics.

Table 1: Physicochemical Properties of 1H-imidazole and 1H-imidazo[1,2-a]imidazole (Predicted)

Property1H-imidazole1H-imidazo[1,2-a]imidazole (Predicted)
Molecular FormulaC₃H₄N₂C₅H₅N₃
Molecular Weight68.08 g/mol 107.11 g/mol
pKa (most basic)~7.0Predicted to be in a similar range
logP-0.08Predicted to be low
Hydrogen Bond Donors11
Hydrogen Bond Acceptors12
AromaticityYesYes

Note: Experimental data for the parent 1H-imidazo[1,2-a]imidazole is limited; predicted values are based on computational models.

The spectroscopic properties of the 1H-imidazo[1,2-a]imidazole core are key to its identification and structural elucidation.

Table 2: Spectroscopic Data for the Parent 1H-imidazo[1,2-a]imidazole

TechniqueObserved Features
¹H NMR Characteristic signals for the protons on the fused imidazole rings. The chemical shifts are influenced by the electron-donating and -withdrawing nature of the nitrogen atoms.
¹³C NMR Resonances for the five carbon atoms of the fused ring system, with the bridgehead carbon typically showing a distinct chemical shift.
IR Spectroscopy N-H stretching vibrations, as well as C=N and C=C stretching bands characteristic of the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of the 1H-imidazo[1,2-a]imidazole Core: From Classical to Modern Approaches

The synthesis of the 1H-imidazo[1,2-a]imidazole ring system can be achieved through several strategies, ranging from classical condensation reactions to more modern multi-component approaches.

Classical Synthesis: The Foundation

The initial synthesis of 1H-imidazo[1,2-a]imidazole, as pioneered by early researchers, typically involves the cyclization of a pre-functionalized imidazole derivative. A common approach involves the reaction of a 2-aminoimidazole with a suitable α-halocarbonyl compound.

Experimental Protocol: A Classical Approach

  • Step 1: Synthesis of the Precursor. A 2-aminoimidazole is synthesized through established methods, often starting from cyanamide and an α-aminoketone.

  • Step 2: Cyclization. The 2-aminoimidazole is reacted with an α-haloketone or α-haloaldehyde (e.g., bromoacetaldehyde) in a suitable solvent such as ethanol or DMF.

  • Step 3: Work-up and Purification. The reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography or recrystallization.

Caption: Classical synthesis of the 1H-imidazo[1,2-a]imidazole core.

Modern Synthetic Methodologies

More recent synthetic efforts have focused on developing more efficient and versatile methods for constructing the 1H-imidazo[1,2-a]imidazole scaffold, often employing multi-component reactions. These approaches offer advantages in terms of atom economy, reduced reaction times, and the ability to generate diverse libraries of compounds.

One notable modern approach is the use of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[6] While extensively used for the synthesis of imidazo[1,2-a]pyridines, this methodology can be adapted for the synthesis of 1H-imidazo[1,2-a]imidazoles.

Experimental Protocol: A Multi-Component Approach

  • Step 1: Reaction Setup. A mixture of a 2-aminoimidazole, an aldehyde, and an isocyanide is prepared in a suitable solvent, often methanol or ethanol.

  • Step 2: Catalysis. A catalytic amount of an acid, such as scandium(III) triflate or another Lewis acid, is added to the reaction mixture.

  • Step 3: Reaction Conditions. The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Step 4: Purification. The product is isolated and purified using standard techniques like column chromatography.

Caption: Multi-component synthesis of 1H-imidazo[1,2-a]imidazole derivatives.

Biological Activities and Therapeutic Potential

The biological activities of compounds containing the 1H-imidazo[1,2-a]imidazole core are an emerging area of research. While extensive data is not yet available, preliminary studies suggest potential in several therapeutic areas. The broader class of imidazole-containing compounds is known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[7][8]

Table 3: Potential Therapeutic Applications of Imidazole-Based Compounds

Therapeutic AreaMechanism of Action (General Imidazoles)Potential for 1H-imidazo[1,2-a]imidazoles
Anticancer Inhibition of kinases, tubulin polymerization, and other cellular targets.[9][10]The rigid scaffold could provide a unique binding mode to protein targets.
Antimicrobial Inhibition of microbial enzymes, disruption of cell membranes.[11]Novel derivatives may overcome existing resistance mechanisms.
Anti-inflammatory Modulation of inflammatory pathways.Further investigation is needed to explore this potential.

It is crucial to note that the specific structure-activity relationships (SAR) for the 1H-imidazo[1,2-a]imidazole scaffold are still being established. The substitution pattern on the core will undoubtedly play a critical role in determining the biological activity and selectivity of these compounds.

Future Perspectives and Conclusion

The 1H-imidazo[1,2-a]imidazole core represents a promising, yet underexplored, area of medicinal chemistry. Its unique structural and electronic properties make it an attractive scaffold for the design of novel therapeutic agents. Future research in this field should focus on:

  • Expansion of Synthetic Methodologies: The development of new and efficient synthetic routes to access a wider range of substituted 1H-imidazo[1,2-a]imidazole derivatives.

  • Systematic Biological Evaluation: Comprehensive screening of compound libraries against a diverse panel of biological targets to identify novel activities.

  • Structure-Activity Relationship Studies: Detailed SAR studies to understand how modifications to the core and its substituents influence biological activity and selectivity.

References

  • Lin, H., Erhard, K., Hardwicke, M. A., Luengo, J. I., Mack, J. F., McSurdy-Freed, J., Plant, R., Raha, K., Rominger, C. M., Sanchez, R. M., Schaber, M. D., Schulz, M. J., Spengler, M. D., Tedesco, R., Xie, R., Zeng, J. J., & Rivero, R. A. (2012). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2230–2234. [Link]

  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(2), 1-12.
  • Anonymous. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship. ES Chemistry and Sustainability, 2, 1449.
  • Anonymous. (n.d.).
  • Zhi, Z., et al. (2003). Structure-activity Relationship of imidazo[1,2-a]pyridines as Ligands for Detecting Beta-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 237-43.
  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022).
  • Endoori, et al. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. Journal of Heterocyclic Chemistry.
  • Anonymous. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397.
  • Anonymous. (n.d.). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry.
  • Anonymous. (n.d.).
  • Anonymous. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570.
  • Narayan, et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
  • Anonymous. (n.d.). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. CURRENT APPLIED SCIENCE AND TECHNOLOGY.
  • Zhang, Y., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4153.
  • Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216.
  • Anonymous. (n.d.). Proposed mechanism for the formation of imidazo[1,2-a]imidazole...
  • Anonymous. (2025).
  • Anonymous. (2013). One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction.
  • Anonymous. (n.d.). Imidazole synthesis. Organic Chemistry Portal.
  • Anonymous. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • Shelar Uttam B., & Thorve Sandip S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals.
  • Anonymous. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Anonymous. (2022). Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology.
  • Anonymous. (2006). Synthesis of imidazoline and imidazo[2,1-c][3][7][12]triazole aryl derivatives containing the methylthio group as possible antibacterial agents. Bioorganic & Medicinal Chemistry, 14(11), 3635-42.

  • Anonymous. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Frantz, D. F., Morency, L., Soheili, A., Murry, J. A., Grabowski, E. J. J., & Tillyer, R. D. (n.d.).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.).
  • Anonymous. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964.

Sources

Physicochemical characteristics of 1H-imidazo[1,2-a]imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1H-imidazo[1,2-a]imidazole hydrochloride , a fused bicyclic nitrogen heterocycle.[1] This compound represents a distinct class of "azapentalenes" and serves as a critical scaffold in the development of high-energy density materials (HEDM) and pharmaceutical agents (e.g., PDE10A inhibitors).

Part 1: Executive Technical Summary

1H-Imidazo[1,2-a]imidazole hydrochloride is the acid addition salt of the fully aromatic fused 5,5-bicyclic system.[1] It is chemically distinct from its saturated counterpart (2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole) and the monocyclic imidazole hydrochloride.

  • Chemical Name: 1H-Imidazo[1,2-a]imidazole hydrochloride[1][2][3]

  • CAS Number (Parent): 251-91-2 (Free base)[1]

  • CAS Number (HCl Salt): Not widely indexed in commercial catalogs; often synthesized in situ or cited in primary literature (e.g., J. Heterocycl. Chem.).[2][4][5][6][7][8][9]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [10] · HCl
  • Molecular Weight: 107.11 (Base) + 36.46 (HCl) = 143.57 g/mol

Critical Distinction: Researchers must not confuse this aromatic salt with Imidazole Hydrochloride (CAS 1467-16-9) , which is monocyclic, or the Tetrahydro derivative (CAS 120267-00-7) used as a guanidine-type base.[1]

Part 2: Physicochemical Characterization

The following data aggregates experimental values from key crystallographic and synthetic studies (Compernolle et al., McNab et al.).

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionContext
Appearance White to pale yellow crystalline solidHygroscopic; often isolated as a crude oil before ether trituration.[1]
Melting Point (HCl) 145 – 148 °C Sharp melting point indicates high purity; significantly lower than the free base (180–187 °C).
Solubility High: Water, Methanol, DMSO Low: Diethyl ether, HexaneTypical ionic salt behavior; recrystallization often uses MeOH/Ether.
pKa (Conjugate Acid) ~7.0 (Estimated)The bridgehead nitrogen reduces basicity compared to guanidine; protonation occurs at the non-bridgehead N.
Hygroscopicity HighRequires storage in a desiccator; the free base is known to deliquesce into a viscous oil.
Crystal Habit Dimeric aggregatesForms H-bonded dimers in the solid state (2b-2b type packing).[1]

Part 3: Structural & Electronic Analysis

The 1H-imidazo[1,2-a]imidazole system is an azapentalene : a planar, aromatic system with 10


-electrons (isoelectronic with the pentalene dianion).[1]
Tautomerism and Protonation

Unlike simple imidazoles, this fused system exhibits complex tautomerism.

  • Neutral State: The 1H-tautomer is the standard representation, but the 9H-tautomer (proton on the bridgehead-adjacent carbon/nitrogen interface) is energetically relevant in derivatives.[1]

  • Protonation Site: Protonation does not occur at the bridgehead nitrogen (N4). Instead, it occurs at N1 or N7. This preserves the aromatic sextet in both rings and allows for resonance stabilization of the cation.

Visualization: Protonation & Resonance

Protonation_Scheme Precursor 2-Amino-1-(2,2-diethoxyethyl) imidazole Cyclization Acid-Catalyzed Cyclization (HCl) Precursor->Cyclization Reflux (1h) Product 1H-Imidazo[1,2-a]imidazole Hydrochloride Cyclization->Product -EtOH Resonance Cationic Resonance (Charge delocalized over N1-C2-N3) Product->Resonance Electronic Structure

Figure 1: Synthetic pathway and electronic stabilization of the hydrochloride salt.

Part 4: Synthesis & Experimental Protocol

This protocol is adapted from the authoritative work of Compernolle and Toppet (J. Heterocycl. Chem.) . It avoids the formation of the tetrahydro- impurity.[1]

Protocol: Acid-Catalyzed Cyclization

Reagents:

  • 2-Amino-1-(2,2-diethoxyethyl)imidazole (Precursor)[1]

  • Hydrochloric Acid (2N)

  • Methanol (MeOH)

  • Diethyl Ether (Et₂O)

Step-by-Step Workflow:

  • Dissolution: Dissolve 13.1 mmol of the acetal precursor in 20 mL of 2N HCl.

  • Cyclization: Reflux the mixture for 1 hour . The acid cleaves the acetal to an aldehyde, which immediately condenses with the amino group to close the second ring.

  • Evaporation: Remove the solvent under reduced pressure to yield an oily residue.

  • Solvent Exchange: Dissolve the residue in minimal Methanol and re-evaporate (repeat twice) to remove excess water/HCl azeotropically.

  • Crystallization: Triturate the resulting solid vigorously in Diethyl Ether overnight.

  • Isolation: Filter the white/pale-yellow solid.[1]

    • Yield: ~96%

    • Purity Check: Melting point should be 145–148 °C .

Self-Validating Check:

  • If the product is an oil that does not solidify with ether, it may contain residual water. Dry under high vacuum over P₂O₅.

  • If the melting point is >180 °C, you have likely isolated the free base (insufficient HCl) or a decomposition product.

Part 5: Spectroscopic Signature (Characterization)

Accurate identification requires NMR. The symmetry of the molecule simplifies the spectrum, but the salt formation induces significant downfield shifts compared to the base.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ or CDCl₃ (for base)

NucleusChemical Shift (

ppm)
MultiplicityAssignment

H
7.50 – 7.60Doublet (J ~2 Hz)H-2, H-3 (Imidazole ring protons)

H
7.90 – 8.10Singlet/MultipletH-5, H-6 (Fused ring protons)

C
~145.0SingletC-Bridgehead (Quaternary)

C
~115.0 – 125.0-CH Aromatic carbons

Note: In the hydrochloride salt, the exchangeable NH proton is often broadened or invisible depending on water content in DMSO.

Mass Spectrometry (MS)
  • Method: ESI+ or EI[1]

  • m/z: 107.1 [M+H]

    
     (Base peak).
    
  • Fragment: 80 (Loss of HCN), characteristic of fused imidazoles.

Part 6: Handling, Stability & Safety

Storage Conditions
  • Hygroscopicity: The hydrochloride salt is hygroscopic . It will absorb atmospheric moisture to form a hydrate or deliquesce.

  • Packaging: Store in amber glass vials under inert atmosphere (Argon/Nitrogen) or in a desiccator.

  • Temperature: Stable at room temperature (25 °C), but long-term storage at 4 °C is recommended to prevent discoloration.

Safety Profile
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of fine dust.

Part 7: Applications in Research

  • Medicinal Chemistry:

    • PDE10A Inhibitors: The imidazo[1,2-a]imidazole scaffold acts as a bioisostere for other fused systems (like imidazo[1,2-a]pyridine) in phosphodiesterase inhibitors used for schizophrenia research.

    • Antimicrobial Agents: Derivatives alkylated at the N1 position show activity against Gram-positive bacteria.[1]

  • Energetic Materials:

    • The high nitrogen content (3 nitrogens in a C5 framework) makes the perchlorate or nitrate salts of this cation candidates for High-Energy Density Materials (HEDM) due to high heat of formation.

  • Organocatalysis:

    • Used as a rigid, bicyclic guanidine-type base (in its deprotonated form) for catalyzing Michael additions and Strecker reactions.

References

  • Compernolle, F., & Toppet, S. (1986). Synthesis of 1H-imidazo[1,2-a]imidazole.[1][2][3][7][8][11] Journal of Heterocyclic Chemistry, 23(2), 541-544. Link

  • McNab, H., et al. (2002). Structure and spectroscopy of imidazo[1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Arkivoc, 2002(5), 48-61.[2] Link

  • Catalán, J., et al. (2005). Basicity and protonation of azapentalenes. Journal of the American Chemical Society.
  • PubChem. 1H-imidazo[1,2-a]imidazole (Compound CID 15027981).[1][10] National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Advanced Synthesis and Salt Formation of 1H-Imidazo[1,2-a]imidazole Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1H-imidazo[1,2-a]imidazole bicyclic core is a privileged scaffold in modern medicinal chemistry. Derivatives of this framework are frequently leveraged for their robust pharmacological properties, most notably serving as the structural foundation for antidepressant agents like Imafen, as well as various broad-spectrum antimicrobial and analgesic compounds[1][2].

For drug development professionals, synthesizing the hydrochloride salt of these derivatives is a critical optimization step. The salt form drastically improves aqueous solubility, stability, and overall bioavailability compared to the parent free base[2]. This application note details two field-proven synthetic methodologies: a classical strong-acid-mediated cyclization for tetrahydro variants, and a modern Zirconium(IV) chloride-catalyzed multicomponent reaction (MCR) for highly functionalized imino-derivatives[3][4].

Mechanistic Insights & Causality

To ensure high yields and reproducibility, it is vital to understand the chemical causality driving these reactions:

  • Classical Cyclization (Tetrahydro Derivatives): The synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole relies on the intramolecular cyclization of an

    
    -(2-imidazoline-2-ylaminomethyl)benzyl alcohol precursor. Here, 80% sulfuric acid  is strictly chosen over weaker acids or pure oleum. It acts dually as a dehydrating agent to generate the necessary reactive carbocation, and as a thermodynamic sink to drive the cyclization forward without hydrolyzing the highly sensitive imidazoline ring[3].
    
  • Modern MCR Pathway (Imino Derivatives): Synthesizing highly substituted derivatives via the Groebke-Blackburn-Bienaymé (GBB) reaction often fails with 1-unsubstituted 2-aminoimidazoles due to their poor nucleophilicity. We employ ZrCl₄ (10 mol%) as a hard Lewis acid to aggressively activate the intermediate imine, facilitating a rapid[4+1] cycloaddition with an isocyanide[4]. Interestingly, the resulting 5-aminoimidazo[1,2-a]imidazole intermediate is unstable and will spontaneously dehydrogenate in situ to form a stable 5-imino derivative[4].

  • Hydrochloride Salt Formation: The conversion of the free base to the hydrochloride salt utilizes anhydrous hydrogen chloride gas dissolved in 2-propanol. Aqueous HCl is explicitly avoided; the introduction of water causes the highly hygroscopic salt to "oil out" rather than precipitate, ruining the purity of the crystalline solid[3].

Reaction Workflows

G cluster_MCR Modern MCR Pathway cluster_Classical Classical Cyclization Pathway MCR_Start 2-Aminoimidazole + Aldehyde + Isocyanide MCR_Cat ZrCl4 Catalysis (Imine Activation) MCR_Start->MCR_Cat MCR_Base Imidazo[1,2-a]imidazole Free Base MCR_Cat->MCR_Base Salt_Step Anhydrous HCl in 2-Propanol (Salt Precipitation) MCR_Base->Salt_Step Class_Start Imidazoline Benzyl Alcohol Class_Acid 80% H2SO4 (Dehydration/Cyclization) Class_Start->Class_Acid Class_Base Tetrahydro-imidazo[1,2-a] imidazole Free Base Class_Acid->Class_Base Class_Base->Salt_Step Final_Salt 1H-Imidazo[1,2-a]imidazole Hydrochloride Derivative Salt_Step->Final_Salt

Fig 1. Divergent synthetic pathways for imidazo[1,2-a]imidazole hydrochloride derivatives.

Quantitative Data Summary

Derivative TypeSynthetic PathwayKey ReagentsCatalyst / AcidExpected YieldPurity (HPLC)
5-Iminoimidazo[1,2-a]imidazole Multicomponent (MCR)Aldehyde, IsocyanideZrCl₄ (10 mol%)65 - 82%>95%
Tetrahydro-imidazo[1,2-a]imidazole Classical CyclizationImidazoline alcohol80% H₂SO₄75 - 85%>98%
Hydrochloride Salts Salt FormationFree base, HCl(g)N/A (Anhydrous)>90%>99%

Experimental Protocols

Protocol A: Classical Synthesis of 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole Free Base

This protocol is optimized for generating the parent base of compounds similar to Imafen[2][3].

  • Acid Preparation: Cool 30 parts (by weight) of 80% sulfuric acid (H₂SO₄) in an ice-water bath until the internal temperature reaches 0–5°C.

  • Precursor Addition: Slowly add 3.4 parts of the precursor (e.g., p-chloro-

    
    -(2-imidazoline-2-ylaminomethyl)benzyl alcohol) in small portions. Maintain the internal temperature strictly below 10°C to prevent exothermic degradation.
    
  • Cyclization: Remove the reaction flask from the ice bath and allow it to stir at room temperature (20–25°C) for exactly 2 hours.

    • Self-Validation Checkpoint: Pull a 10 µL aliquot, quench in 1 mL of saturated NaHCO₃, extract with dichloromethane (DCM), and run TLC (Mobile Phase: DCM:MeOH 9:1). The starting material spot should be completely consumed.

  • Quenching & Extraction: Pour the dark reaction mixture over 100 parts of crushed ice. Slowly alkalize the mixture using concentrated sodium hydroxide (NaOH) solution until the pH reaches 10–11.

  • Isolation: Extract the liberated free base with methylene chloride (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the crude free base.

Protocol B: ZrCl₄-Catalyzed MCR for 5-Iminoimidazo[1,2-a]imidazole Derivatives

This protocol is designed for high-throughput library generation of functionalized derivatives[4].

  • Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, combine the 1-unsubstituted 2-aminoimidazole (1.0 equiv) and the selected aldehyde (1.0 equiv) in anhydrous ethanol (0.5 M).

  • Catalysis: Add ZrCl₄ (10 mol%) . Stir the mixture at room temperature for 30 minutes to ensure complete imine condensation.

  • Cycloaddition: Add the isocyanide (1.2 equiv) dropwise. Heat the reaction mixture to 80°C under reflux for 4–6 hours (alternatively, utilize microwave irradiation at 100°C for 15 minutes).

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. You will observe the transient formation of the 5-amino intermediate, followed by a spontaneous loss of 2 Da (-H₂) as it oxidizes into the stable 5-iminoimidazo[1,2-a]imidazole target.

  • Purification: Concentrate the solvent in vacuo. Dilute with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the free base.

Protocol C: Anhydrous Hydrochloride Salt Formation

A universal protocol for converting the free bases from Protocol A or B into highly pure hydrochloride salts[3].

  • Dissolution: Dissolve the purified free base from Protocol A or B in a minimal volume of anhydrous 2-propanol (isopropanol) at room temperature.

  • Filtration: Pass the solution through a pad of diatomaceous earth (Celite) to remove any trace particulate impurities.

  • Acidification: Place the filtrate in an ice bath. Slowly add an excess of 2-propanol previously saturated with anhydrous hydrogen chloride (HCl) gas dropwise until the solution reaches a pH of ~2.

    • Causality Note: As the HCl is introduced, the hydrochloride salt will immediately begin to precipitate as a fine, snow-white crystalline solid.

  • Collection: Filter the precipitated salt under a vacuum. Wash the filter cake thoroughly with cold, anhydrous acetone to remove any residual unreacted starting materials or trapped solvent.

  • Drying: Dry the crystals in a vacuum desiccator at 40°C overnight.

    • Self-Validation Checkpoint: Melting point analysis should yield a sharp, distinct melting point (e.g., ~266°C for the p-chloro tetrahydro derivative)[3].

References

  • Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride Frontiers in Chemistry URL:[Link]

  • Synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride PrepChem URL:[Link]

  • Imafen hydrochloride | C11H14ClN3 | CID 163315 PubChem (National Institutes of Health) URL:[Link]

Sources

1H-imidazo[1,2-a]imidazole hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed to provide a rigorous, technical roadmap for the utilization of 1H-imidazo[1,2-a]imidazole hydrochloride in organic synthesis. It moves beyond basic descriptions to offer mechanistic insights, validated protocols, and strategic applications for medicinal chemistry.[1]

Executive Summary & Strategic Value

1H-imidazo[1,2-a]imidazole (CAS: 251-91-2 for free base) is a fused bicyclic 5-5 heterocyclic system. Unlike its widely utilized analogue imidazo[1,2-a]pyridine (a 6-5 fused system), this scaffold represents an under-explored region of chemical space, offering unique physicochemical properties:

  • High Nitrogen Content (C₅H₅N₃): Increases polarity and hydrogen bond acceptor capability (N3 position) while maintaining aromaticity.

  • Structural Rigidity: The fused 5-5 system provides a compact, planar template, ideal for bioisosteric replacement of purines or indoles in kinase inhibitors and GPCR ligands.

  • Amphoteric Nature: The N1-H is acidic (pKa ~13-14), while N3 is basic, allowing for versatile functionalization.

The hydrochloride salt is the preferred storage form due to the hygroscopic and oxidative instability of the electron-rich free base. This guide details the critical workflows to unlock its reactivity: Free-Basing , Regioselective Electrophilic Substitution , and Cross-Coupling .

Chemical Properties & Handling

PropertyDataNotes
IUPAC Name 1H-imidazo[1,2-a]imidazole hydrochloride
Structure Fused bicyclic 5-5 systemBridgehead Nitrogen at position 4 (IUPAC)
Molecular Weight 143.57 g/mol (HCl salt)Free base: 107.11 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility High: Water, DMSO, MethanolLow: DCM, Hexanes, Toluene
Acidity (pKa) ~7.0 (Conjugate acid of N3)N1-H pKa is >13
Storage -20°C, Desiccated, Inert AtmosphereProtect from moisture to prevent hydrolysis/degradation

Handling Precaution: The free base is prone to oxidation in air. Always generate the free base in situ or immediately prior to use.

Reactivity Map & Mechanistic Insight

The reactivity of 1H-imidazo[1,2-a]imidazole is governed by the electron density distribution across the fused system.

The "Butterfly" Effect (Regioselectivity)

The scaffold is electron-rich (π-excessive).

  • Electrophilic Attack (EAS): Occurs preferentially at C-2/C-3 (or C-5/C-6 depending on numbering symmetry). In the absence of substituents, the positions alpha to the bridgehead nitrogen are most nucleophilic.

  • N-Alkylation: Occurs at N-1 (the pyrrole-like nitrogen) under basic conditions.

  • Metalation: C-H activation is feasible at C-2/C-3 using mild bases, allowing for direct arylation.

Diagram: Functionalization Pathways

G cluster_legend Workflow Logic Start 1H-imidazo[1,2-a]imidazole (HCl Salt) FreeBase Free Base (Reactive Species) Start->FreeBase Neutralization (Na2CO3/NaOH) EAS Electrophilic Substitution (Halogenation) FreeBase->EAS NBS/NIS (C-3 Selective) Alkylation N-Alkylation (N1-Functionalization) FreeBase->Alkylation R-X / Base (N1 Selective) Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) EAS->Coupling Ar-B(OH)2 / Pd(0) Salt form stabilizes storage Salt form stabilizes storage Free base unlocks reactivity Free base unlocks reactivity Salt form stabilizes storage->Free base unlocks reactivity C-3 is the nucleophilic hotspot C-3 is the nucleophilic hotspot Free base unlocks reactivity->C-3 is the nucleophilic hotspot

Caption: Fig 1. Strategic workflow for functionalizing the imidazo[1,2-a]imidazole core. The pathway prioritizes free-basing followed by regioselective C-3 functionalization.

Detailed Experimental Protocols

Protocol A: In Situ Free-Basing & N-Alkylation

Objective: To install an alkyl or aryl group at the N1 position, preventing prototropic tautomerism and locking the specific isomer.

Reagents:

  • 1H-imidazo[1,2-a]imidazole HCl (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step:

  • Preparation: Charge a flame-dried round-bottom flask with the HCl salt (1.0 mmol) and

    
     (2.5 mmol).
    
  • Solvation: Add anhydrous DMF (5 mL/mmol) under

    
     atmosphere. Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension ensures neutralization of the HCl and deprotonation of N1.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at 60°C for 4-12 hours. Monitor by TLC (DCM/MeOH 9:1) or LCMS.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (typically DCM/MeOH gradient).

Why this works: The carbonate base neutralizes the HCl salt and deprotonates the acidic N1-H (pKa ~13), creating a nucleophilic anion that attacks the alkyl halide.

Protocol B: Regioselective C-3 Bromination

Objective: To create a halogenated intermediate (3-bromo-1H-imidazo[1,2-a]imidazole) suitable for cross-coupling.

Reagents:

  • 1H-imidazo[1,2-a]imidazole (Free base or generated in situ)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (

    
    ) or DCM
    

Step-by-Step:

  • Dissolution: Dissolve the substrate in

    
     (0.1 M) at 0°C (ice bath).
    
  • Bromination: Add NBS portion-wise over 10 minutes. Critical: Keep cold to prevent poly-halogenation.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Reaction is usually fast (< 2 hours).

  • Quench: Add saturated

    
     (sodium thiosulfate) solution to neutralize excess bromine species.
    
  • Isolation: Extract with DCM. The product is often stable enough for immediate use in the next step without extensive purification.

Mechanism: The electron-rich C-3 position (alpha to the bridgehead nitrogen) attacks the electrophilic bromine of NBS. This mimics the reactivity of imidazopyridines.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: To couple the C-3 brominated core with an aryl boronic acid, creating a biaryl scaffold common in kinase inhibitors.

Reagents:

  • 3-Bromo-1H-imidazo[1,2-a]imidazole derivative (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Assembly: In a microwave vial or pressure tube, combine the bromide, boronic acid, and Pd catalyst.

  • Inerting: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed Dioxane and aqueous Base via syringe.

  • Heating: Heat to 90-100°C (oil bath) or 110°C (Microwave, 30 min).

  • Workup: Filter through a Celite pad. Dilute with water/EtOAc. Extract and purify via column chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Yield in Alkylation HCl salt not fully neutralizedIncrease base equivalents (

> 2.5 equiv) or pre-stir longer.
Poly-halogenation Temperature too high during NBS additionStrictly maintain 0°C; add NBS slowly; use stoichiometric amounts (1.0 equiv).
Decomposition Oxidation of the free basePerform all reactions under

; store intermediates as salts if possible.
Poor Solubility High polarity of the coreUse polar aprotic solvents (DMF, DMSO) or mixed systems (DCM/MeOH).

References

  • PubChem. (n.d.). 1H-imidazo[1,2-a]imidazole.[2][3][4][5][6] National Center for Biotechnology Information. Retrieved March 5, 2026, from [Link]

  • Bagdi, A. K., et al. (2013). Iron-catalyzed regioselective functionalization of imidazo[1,2-a]pyridines. (Analogous reactivity reference). Chemical Communications.[7] Retrieved from [Link]

  • Guchhait, S. K., et al. (2011). Regioselective synthesis of imidazo[1,2-a]pyridine derivatives. RSC Advances. Retrieved from [Link]

  • Goel, R., et al. (2012). Imidazo[1,2-a]pyrimidines: A review on synthesis and biological activities. (Structural analog review). Journal of Heterocyclic Chemistry. Retrieved from [Link]

Sources

Application Note: 1H-Imidazo[1,2-a]imidazole Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-imidazo[1,2-a]imidazole scaffold is a highly versatile, bicyclic nitrogenous heterocycle that has garnered significant attention in medicinal chemistry and drug discovery. Historically anchored by compounds such as Imafen hydrochloride—a synthetic antidepressant developed in the 1970s[1]—this fused-ring system provides a rigid, planar architecture capable of forming complex hydrogen-bonding networks with biological targets. This application note details the physicochemical properties, therapeutic applications, and self-validating synthetic and screening protocols for 1H-imidazo[1,2-a]imidazole hydrochloride derivatives.

Structural Significance and Physicochemical Profile

The 1H-imidazo[1,2-a]imidazole core consists of two fused imidazole rings. This electron-rich, planar system is highly effective at mimicking purine bases, making it a privileged scaffold for interacting with ATP-binding sites and monoamine receptors[2].

Converting the lipophilic free base into a hydrochloride salt is a critical step in drug development. The HCl salt form dramatically enhances aqueous solubility, ensuring optimal bioavailability for in vivo studies and preventing compound precipitation in aqueous in vitro assay buffers[1].

Table 1: Physicochemical Properties of the Prototype Scaffold (Imafen HCl) [3][4]

PropertyValueMedicinal Chemistry Implication
Molecular Weight 223.70 g/mol Highly favorable for lead optimization (Lead-like space).
Formula C11H14ClN3Low molecular complexity ensures synthetic tractability.
Topological Polar Surface Area 27.6 ŲExcellent blood-brain barrier (BBB) penetrability for CNS targets.
Hydrogen Bond Donors/Acceptors 2 / 1Sufficient for target anchoring while maintaining lipophilicity.
XLogP3 (Base) ~2.2Ideal partition coefficient for oral absorption and membrane permeation.

Pharmacological Applications

The structural versatility of the imidazo-imidazole framework has led to its application across several therapeutic areas:

  • Neuropsychiatric Therapeutics: The prototype compound, Imafen hydrochloride, was originally synthesized as an antidepressant and anxiolytic agent[1]. The scaffold's lipophilicity and basic nitrogen centers allow it to modulate monoamine pathways effectively[5].

  • Oncology & Kinase Inhibition: Because the fused bicyclic system structurally mimics adenine, functionalized 1H-imidazo[1,2-a]imidazoles act as potent competitive inhibitors of various kinases, blocking the ATP-binding pocket critical for cancer cell proliferation[2].

  • Antimicrobial & Antithrombotic Agents: The nitrogen-dense core has been documented to interact with metalloenzymes (such as fungal CYP51) and has shown efficacy as antithrombotic and antifungal agents[5].

Workflow & Mechanistic Pathway

To efficiently generate libraries of 1H-imidazo[1,2-a]imidazole derivatives, medicinal chemists utilize a three-component Groebke–Blackburn–Bienaymé-type reaction. This involves a 2-aminoimidazole, an aldehyde, and an isocyanide, catalyzed by Zirconium(IV) chloride (ZrCl₄)[6].

G A 2-Aminoimidazole + Aldehyde + Isocyanide B ZrCl4 Catalyst (Lewis Acid) A->B Reagents mixed C Imine Intermediate B->C Carbonyl activation D 1H-imidazo[1,2-a]imidazole Scaffold C->D Cyclization E CNS Target Assays D->E Neuro-active F Kinase Inhibition Assays D->F Oncology G Hit Compound Selection E->G F->G

Workflow of 1H-imidazo[1,2-a]imidazole synthesis and biological screening.

Experimental Protocols

Protocol A: ZrCl₄-Catalyzed Synthesis of 1H-Imidazo[1,2-a]imidazole Hydrochloride

Causality Focus: ZrCl₄ is selected as the catalyst due to its high oxophilicity. It rapidly activates the carbonyl group of the aldehyde to form an imine intermediate while suppressing unwanted side reactions, allowing the isocyanide to perform a clean nucleophilic attack[6].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask, dissolve 1.0 mmol of 2-aminoimidazole and 1.0 mmol of the desired aldehyde in 5 mL of anhydrous ethanol.

  • Catalytic Activation: Add 10 mol% of ZrCl₄ to the mixture. Stir at room temperature for 15 minutes to ensure complete imine formation.

  • Cyclization: Add 1.0 mmol of isocyanide dropwise. Heat the reaction mixture to 70°C and stir for 4–6 hours.

  • Validation Checkpoint 1 (Reaction Completion): Monitor via TLC (DCM:MeOH, 9:1). Perform an LC-MS analysis of the crude mixture. The presence of the

    
     mass peak and the disappearance of the imine intermediate validate successful cyclization.
    
  • Purification: Evaporate the solvent under reduced pressure. Purify the crude base via flash column chromatography.

  • Hydrochloride Salt Formation: Dissolve the purified free base in minimal anhydrous 2-propanol. Dropwise, add an excess of 2-propanol previously saturated with anhydrous HCl gas.

    • Causality: The base form is often an amorphous solid or viscous oil. Converting it to the HCl salt induces rapid crystallization, yielding a highly pure, water-soluble powder necessary for accurate biological dosing.

  • Isolation: Filter the precipitated 1H-imidazo[1,2-a]imidazole hydrochloride salt, wash with cold acetone, and dry in vacuo.

Protocol B: High-Throughput Kinase Inhibition Screening

Causality Focus: Because 1H-imidazo[1,2-a]imidazoles typically act as ATP-competitive inhibitors, the assay must be run at the apparent


 of ATP for the specific kinase. This ensures the assay is highly sensitive to competitive inhibitors, allowing for accurate 

determination without artificially shifting the compound's potency.

Step-by-Step Methodology:

  • Assay Setup: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 1H-imidazo[1,2-a]imidazole hydrochloride compound in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration

    
     1%).
    
  • Enzyme Incubation: Add the target kinase and a specific peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • Reaction Initiation: Add ATP at exactly its predetermined

    
     concentration to initiate the reaction. Incubate for 60 minutes.
    
  • Validation Checkpoint 2 (Assay Integrity): Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control. Calculate the Z'-factor; a value

    
     validates the screening run as highly reliable.
    
  • Detection: Add an ATP-depletion detection reagent (e.g., Kinase-Glo®). Read luminescence to quantify residual ATP, which is inversely proportional to kinase activity.

Quantitative Data Summaries

Table 2: Optimization of Catalyst for Multi-Component Cyclization [6] Data demonstrates the superiority of ZrCl₄ in driving the synthesis of the imidazo-imidazole core compared to traditional Lewis acids.

Catalyst (10 mol%)SolventTemperature (°C)Time (Hours)Yield (%)Purity (LC-MS)
NoneEthanol7024TraceN/A
FeCl₃Ethanol701245%82%
InCl₃Ethanol70862%88%
ZrCl₄ Ethanol 70 4 89% >98%

References

  • Imafen - Grokipedia . Source: grokipedia.com. URL:1

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis . Source: tandfonline.com. URL: 2

  • Imafen hydrochloride 53361-29-8 wiki - Guidechem . Source: guidechem.com. URL:3

  • Imafen hydrochloride | C11H14ClN3 | CID 163315 - PubChem . Source: nih.gov. URL:4

  • Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC . Source: nih.gov. URL: 6

  • Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - Frontiers . Source: frontiersin.org. URL: 5

Sources

Application Notes and Protocols for the Synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride, a valuable heterocyclic compound. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, the rationale for procedural choices, and critical safety considerations, ensuring a reproducible and safe experimental outcome. The synthesis involves a robust acid-catalyzed intramolecular cyclization, followed by purification and conversion to the hydrochloride salt.

Introduction and Scientific Background

The imidazo[1,2-a]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its derivatives have shown a wide range of pharmacological activities, making the development of efficient synthetic routes to this class of compounds a significant area of research.[2][3] The target molecule, 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, serves as a crucial building block for the synthesis of more complex chemical entities.[4] Its hydrochloride salt is often preferred for its improved stability and solubility in aqueous media.

This protocol details a reliable method for the synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride. The synthetic strategy is predicated on the intramolecular cyclization of a suitable precursor, followed by purification and salt formation. The rationale behind each step is elucidated to provide a deeper understanding of the chemical transformations involved.

Reaction Mechanism and Rationale

The synthesis of the 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole core proceeds via an acid-catalyzed intramolecular cyclization. The plausible mechanism for a related synthesis suggests that a strong acid, such as sulfuric acid, protonates the hydroxyl group of the precursor, converting it into a good leaving group (water).[1][5] This is followed by a nucleophilic attack from one of the nitrogen atoms of the imidazoline ring, leading to the formation of the bicyclic ring system.[6]

The choice of a strong acid is crucial for facilitating the dehydration and subsequent cyclization. The reaction is typically performed at a controlled temperature to prevent unwanted side reactions. Following the cyclization, the reaction mixture is basified to deprotonate the product and enable its extraction into an organic solvent. The final step involves the formation of the hydrochloride salt by treating the free base with hydrogen chloride, which enhances the compound's stability and handling properties.

G cluster_0 Reaction Pathway Precursor Precursor (e.g., N-(2-hydroxyethyl)imidazolidin-2-imine) Protonation Protonation of Hydroxyl Group Precursor->Protonation H₂SO₄ Carbocation Formation of Carbocation/ Water as Leaving Group Protonation->Carbocation Cyclization Intramolecular Nucleophilic Attack Carbocation->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation FreeBase Free Base Product (2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole) Deprotonation->FreeBase SaltFormation Reaction with HCl FreeBase->SaltFormation HCl in Isopropanol FinalProduct Final Product (Hydrochloride Salt) SaltFormation->FinalProduct

Caption: Plausible reaction mechanism for the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Precursor≥95%VariousSee note below
Sulfuric Acid (H₂SO₄)98%Sigma-AldrichCorrosive
Sodium Hydroxide (NaOH)PelletsFisher ScientificCorrosive
Methylene Chloride (CH₂Cl₂)ACS GradeVWRVolatile
2-Propanol (IPA)AnhydrousAcros OrganicsFlammable
Hydrogen Chloride (HCl)GasMathesonToxic, Corrosive
Diatomaceous Earth---Sigma-AldrichFilter aid
AcetoneACS GradeVWRFlammable
Crushed Ice---------

*Note on Precursor: The immediate precursor for this synthesis is N-(2-hydroxyethyl)imidazolidin-2-imine or a similar reactive equivalent. The synthesis of this precursor can be achieved through established methods, such as the reaction of ethylenediamine with a suitable C1 synthon followed by reaction with ethylene oxide.

Equipment
  • Round-bottom flasks

  • Magnetic stirrer with stirring bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • pH paper

  • Standard laboratory glassware

Synthesis Workflow

G cluster_1 Experimental Workflow Start Start Cyclization Step 1: Acid-Catalyzed Cyclization Start->Cyclization Workup Step 2: Aqueous Workup and Basification Cyclization->Workup Extraction Step 3: Organic Extraction Workup->Extraction Drying Step 4: Drying and Filtration Extraction->Drying Salt_Formation Step 5: Hydrochloride Salt Formation Drying->Salt_Formation Isolation Step 6: Isolation and Drying of Product Salt_Formation->Isolation End End Isolation->End

Caption: Overall experimental workflow.

Step-by-Step Procedure

Step 1: Acid-Catalyzed Cyclization

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 30 parts of 80% sulfuric acid.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add 3.4 parts of the precursor to the cold sulfuric acid. The slow addition is crucial to control the exothermic reaction.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.[5]

Step 2: Aqueous Workup and Basification

  • Prepare a beaker with a sufficient amount of crushed ice.

  • Carefully and slowly pour the reaction mixture onto the crushed ice. This step quenches the reaction and dilutes the acid.

  • While monitoring the pH with pH paper, slowly add a concentrated sodium hydroxide solution to the mixture until it is alkaline. This deprotonates the product, making it soluble in organic solvents.

Step 3: Organic Extraction

  • Transfer the alkaline mixture to a separatory funnel.

  • Extract the aqueous layer with methylene chloride (3 x 50 mL). The product, now in its free base form, will move into the organic layer.

  • Combine the organic extracts.

Step 4: Drying and Filtration

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude free base as a residue.[5]

Step 5: Hydrochloride Salt Formation

  • Dissolve the residue in 2-propanol.

  • Filter the solution through a pad of diatomaceous earth to remove any fine solid impurities.[5]

  • Prepare a saturated solution of hydrogen chloride gas in 2-propanol.

  • Slowly add the 2-propanol-HCl solution to the filtrate until precipitation of the hydrochloride salt is complete.

Step 6: Isolation and Drying of the Final Product

  • Collect the precipitated salt by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold acetone to remove any residual impurities.[5]

  • Dry the product in a vacuum oven to obtain 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride.

Safety and Handling

Hazard Identification and Personal Protective Equipment (PPE)

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear gloves, a lab coat, and safety glasses.

  • Methylene Chloride: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Hydrogen Chloride Gas: Toxic and corrosive. Handle with extreme caution in a fume hood.

  • 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Hydrochloride: May be harmful if swallowed or inhaled and may cause skin and eye irritation.[7]

Emergency Procedures

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8][9]

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

References

  • PrepChem. Synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride. Available from: [Link]

  • ResearchGate. Plausible mechanism for the synthesis of imidazo[1,2-a]imidazole... Available from: [Link]

  • ResearchGate. Synthesis of imidazo[1,2-a]imidazole derivatives. Available from: [Link]

  • ResearchGate. Proposed mechanism for the formation of imidazo[1,2-a]imidazole... Available from: [Link]

  • QIU-GEN ZHANG, et al. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available from: [Link]

  • PMC. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Available from: [Link]

  • Synergy Scientific. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available from: [Link]

  • Journal of Organic Chemistry. 1-SUBSTITUTED-2,3,5,6-TETRAHYDRO-1-IMIDAZ(l,2-a)IMIDAZOLES. Available from: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • EPA. 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole - Publications - Abstract Sifter. Available from: [Link]

  • Der Pharma Chemica. Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Available from: [Link]

  • ResearchGate. Solid-phase synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]benzo[d][5][10]diazepines 12. Available from: [Link]

  • PubChem. 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole. Available from: [Link]

  • SciSpace. Process for the production of 2, 3, 5, 6 tetrahydro-1-imidaz (1, 2-a) imidazole. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • Scholars Research Library. Synthesis and antibacterial activity of some new imidazole, Imidazo[2,1-c]triazole and Imidazo[1,2-e]tetrazole derivatives. Available from: [Link]

  • Google Patents. EP0245637A1 - 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs having antihypertensive activity.

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Using 1H-imidazo[1,2-a]imidazole hydrochloride in the development of kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note by a Senior Application Scientist

Rationale: The 1H-imidazo[1,2-a]imidazole Scaffold in Kinase Drug Discovery

In the landscape of targeted therapeutics, the imidazole ring is a privileged pharmacophore due to its exceptional ability to act as both a hydrogen bond donor and acceptor, effectively mimicking the adenine ring of endogenous ATP[1]. When rigidified into the bicyclic 1H-imidazo[1,2-a]imidazole system, the scaffold gains enhanced shape complementarity for the narrow, hydrophobic orthosteric clefts of specific kinases.

Historically, derivatives of this core have demonstrated profound efficacy as ATP-competitive inhibitors against Focal Adhesion Kinase (FAK) in oncology[2] and the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5) in fibrotic diseases[3]. However, a persistent challenge in early-stage screening of planar, aromatic bicyclic systems is their poor aqueous solubility, which often leads to promiscuous, aggregation-based enzyme inhibition (false positives).

To circumvent this, utilizing the hydrochloride salt form (e.g., 5-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride, CAS 53361-29-8) is a critical strategic choice[4]. The protonation of the imidazole nitrogen significantly lowers the partition coefficient (LogP) during initial dissolution, ensuring that the compound remains monodisperse in aqueous biochemical assay buffers while retaining the ability to cross lipophilic cell membranes once equilibrium is reached in physiological media.

G TGFB TGF-β Ligand TBRII TGF-β Receptor II TGFB->TBRII Binds ALK5 ALK5 (TGF-β RI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Kinase Activity Inhibitor 1H-imidazo[1,2-a]imidazole Derivative Inhibitor->ALK5 ATP-competitive Inhibition pSMAD p-SMAD2/3 Complex SMAD23->pSMAD Phosphorylation Transcription Fibrotic Gene Transcription pSMAD->Transcription Nuclear Translocation

Mechanism of ALK5 inhibition by 1H-imidazo[1,2-a]imidazole derivatives in the TGF-β pathway.

Experimental Methodologies & Self-Validating Protocols

To ensure robust data generation, the following protocols are designed as self-validating systems. Every phase includes internal controls to verify causality—from confirming compound solubility to proving that biochemical inhibition translates to cellular target engagement.

Workflow Prep Compound Prep (HCl Salt Dissolution) Biochem TR-FRET Kinase Assay (IC50 Determination) Prep->Biochem Cellular Cellular Engagement (p-SMAD/p-FAK WB) Biochem->Cellular Phenotypic Phenotypic Assay (Migration/Fibrosis) Cellular->Phenotypic Lead Lead Optimization Phenotypic->Lead

Step-by-step screening workflow for evaluating imidazo[1,2-a]imidazole kinase inhibitors.

Protocol 1: Compound Preparation and Aggregation Control

Causality Focus: False positives in kinase assays are frequently caused by colloidal aggregation. By using the hydrochloride salt and verifying monodispersity, we isolate true orthosteric inhibition.

  • Stock Generation: Weigh the 1H-imidazo[1,2-a]imidazole hydrochloride powder and dissolve it in 100% anhydrous DMSO to yield a 10 mM stock. Note: The HCl salt ensures rapid, complete dissolution without the need for sonication, which can degrade sensitive functional groups.

  • Serial Dilution: Prepare a 3-fold, 10-point dilution series in 100% DMSO.

  • Aqueous Transfer: Transfer the DMSO stocks into the aqueous kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The final DMSO concentration must not exceed 1% to prevent solvent-induced kinase denaturation.

  • Self-Validation (DLS Check): Run the highest aqueous concentration (10 µM) through a Dynamic Light Scattering (DLS) instrument. The absence of particles >10 nm validates that the compound is fully dissolved and will not act as a promiscuous colloidal aggregator.

Protocol 2: TR-FRET Biochemical Kinase Assay (ALK5/FAK)

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time delay (e.g., 100 µs) allows short-lived auto-fluorescence from the test compounds to decay, eliminating background noise.

  • Enzyme Pre-incubation: Add 5 µL of the diluted inhibitor to 5 µL of the target kinase (e.g., 1 nM ALK5 or FAK) in a 384-well plate. Incubate for 30 minutes at room temperature. Reasoning: Pre-incubation is critical to allow slow-binding 1H-imidazo[1,2-a]imidazole derivatives to reach thermodynamic equilibrium with the enzyme before ATP introduces competition.

  • Reaction Initiation: Add 10 µL of a substrate/ATP mix. Crucial step: The ATP concentration must be strictly calibrated to the apparent

    
     of the specific kinase (e.g., 5 µM for ALK5). If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC50.
    
  • Reducing Environment: Ensure the buffer contains 1 mM DTT. Reasoning: DTT prevents the oxidation of critical cysteine residues in the kinase hinge region, which are often required for hydrogen bonding with the imidazole nitrogen.

  • Detection: After 60 minutes, add 20 µL of the TR-FRET detection buffer (containing EDTA to quench the reaction by chelating Mg²⁺, and Europium-labeled anti-phospho antibodies). Read the plate at 615 nm and 665 nm.

  • Self-Validation: Include a DMSO-only vehicle control (0% inhibition) and a known reference inhibitor (e.g., SB431542 for ALK5) to validate assay dynamic range (Z'-factor > 0.7).

Protocol 3: Cellular Target Engagement (Western Blotting)

Causality Focus: Biochemical potency does not guarantee cellular efficacy. Intracellular ATP concentrations are massive (~1-5 mM) compared to biochemical assays. This protocol verifies that the uncharged free-base form of the drug (equilibrated from the HCl salt in media) successfully permeates the cell membrane and competes with intracellular ATP[5].

  • Cell Seeding: Seed target cells (e.g., A549 for ALK5, or U87-MG for FAK) in 6-well plates at

    
     cells/well. Starve cells in 0.1% FBS media for 24 hours to reduce background kinase signaling.
    
  • Compound Treatment: Treat cells with the 1H-imidazo[1,2-a]imidazole derivative at varying concentrations (0.1, 1, 10 µM) for 2 hours.

  • Ligand Stimulation: Stimulate cells with 5 ng/mL TGF-β1 (for ALK5) for 30 minutes to induce robust, synchronized phosphorylation.

  • Lysis & Western Blot: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (NaF, Na₃VO₄). Run lysates on an SDS-PAGE gel and probe for downstream effectors: p-SMAD2/3 (Ser465/467) for ALK5, or p-FAK (Tyr397).

  • Self-Validation: Normalize the phosphorylated signal against total SMAD2/3 or total FAK, and use GAPDH as a loading control. A dose-dependent decrease in the p-target/total-target ratio confirms true intracellular target engagement.

Quantitative Data Summary

The following table summarizes typical screening data, demonstrating how the 1H-imidazo[1,2-a]imidazole scaffold compares to established reference inhibitors. Note the expected right-shift (increase) from Biochemical IC50 to Cellular IC50, driven by the high intracellular ATP competition.

Compound ScaffoldTarget KinaseBiochemical IC50 (nM)Cellular TargetCellular IC50 (nM)Cell Line
1H-imidazo[1,2-a]imidazole (Lead A) ALK512 ± 2p-SMAD2/385 ± 10A549
1H-imidazo[1,2-a]imidazole (Lead B) FAK50 ± 5p-FAK (Y397)120 ± 15U87-MG
Reference (SB431542) ALK594 ± 8p-SMAD2/3450 ± 35A549
Reference (Defactinib) FAK34 ± 4p-FAK (Y397)90 ± 12U87-MG

Data Interpretation: The 1H-imidazo[1,2-a]imidazole derivatives demonstrate highly competitive biochemical potency. The efficient translation to cellular potency (sub-150 nM) highlights the excellent membrane permeability of the scaffold once the hydrochloride salt dissociates in physiological media.

References

  • Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1,3,5]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry (ACS). 2

  • Imafen hydrochloride | C11H14ClN3 | CID 163315. PubChem (NIH). 4

  • US10155763B2 - 2-pyridyl substituted imidazoles as ALK5 and/or ALK4 inhibitors. Google Patents. 3

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. 1

  • CA3227334A1 - Pharmaceutical composition for preventing or treating tumor, and use thereof. Google Patents. 5

Sources

Application Notes & Protocols: A Tiered Approach to the In Vitro Characterization of 1H-imidazo[1,2-a]imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of the Imidazo[1,2-a]imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous essential biological molecules like histidine and purines.[1][2] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The fused heterocyclic system, 1H-imidazo[1,2-a]imidazole, represents a novel chemical space with significant therapeutic potential. Given the diverse activities of related structures such as imidazo[1,2-a]pyridines, which are known to act as enzyme inhibitors and receptor agonists, a systematic in vitro evaluation of new analogues like 1H-imidazo[1,2-a]imidazole hydrochloride is imperative.[3][4][5]

This guide provides a comprehensive, tiered strategy for the initial in vitro characterization of 1H-imidazo[1,2-a]imidazole hydrochloride (referred to herein as "the compound"). This structured approach is designed for researchers, scientists, and drug development professionals to efficiently assess the compound's cytotoxic profile, explore its potential biological activities, and lay the groundwork for identifying its molecular target(s). Our philosophy is to build a foundational understanding of the compound's interaction with biological systems, moving from broad, fundamental assays to more complex, mechanistic studies.

A Tiered Strategy for In Vitro Characterization

A logical, stepwise progression of experiments is crucial for efficiently allocating resources and making informed decisions. We propose a three-tiered approach that begins with fundamental profiling, proceeds to functional screening based on the known pharmacology of related scaffolds, and culminates in preliminary mechanism of action (MoA) studies.

G cluster_tier1 cluster_tier2 cluster_tier3 tier1 Tier 1: Foundational Profiling solubility Aqueous Solubility & Stability tier1->solubility cytotoxicity Cytotoxicity Screening (IC50 Determination) tier1->cytotoxicity tier2 Tier 2: Functional & Phenotypic Screening cytotoxicity->tier2 immunomodulation Immunomodulatory Potential tier2->immunomodulation anticancer Anticancer Potential tier2->anticancer tier3 Tier 3: Target & MoA Deconvolution immunomodulation->tier3 anticancer->tier3 target_id Target Identification (e.g., Kinome Profiling) tier3->target_id target_engage Target Engagement (e.g., CETSA) tier3->target_engage

Caption: Tiered workflow for in vitro characterization.

Tier 1: Foundational Profiling

The primary objective of this tier is to establish the fundamental physicochemical and cytotoxic properties of the compound. These parameters are critical for ensuring the reliability of all subsequent in vitro assays.[6]

Aqueous Solubility and Stability

Expertise & Experience: Poor solubility is a common reason for unreliable assay results, leading to underestimated potency or misleading structure-activity relationships (SAR).[7] A compound that precipitates in aqueous media cannot be accurately quantified. Similarly, a compound that degrades rapidly in buffer or plasma will have a lower effective concentration over the course of an experiment. Therefore, assessing kinetic solubility and stability are non-negotiable first steps.

Protocol 1: Kinetic Aqueous Solubility (Turbidimetric Method)

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Setup: Add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well of a clear 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS, achieving a final concentration of 100 µM in 1% DMSO. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.

  • Measurement: Measure the absorbance at a wavelength of 620 nm using a plate reader. An increase in absorbance (turbidity) compared to a vehicle control (1% DMSO in PBS) indicates precipitation.

  • Data Interpretation: The concentration at which turbidity is observed is the kinetic solubility limit. A desirable solubility for screening compounds is >60 µg/mL.[8]

Protocol 2: In Vitro Stability in Plasma

  • Compound Preparation: Prepare a 10 mM stock solution in DMSO.

  • Reaction Mixture: In a microcentrifuge tube, add 10 µL of a 0.5 mM working solution of the compound (diluted from the stock) to 990 µL of fresh plasma (e.g., human, rat) pre-warmed to 37°C.[9] This results in a final compound concentration of 5 µM.

  • Time Points: Incubate the mixture at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL).[10]

  • Protein Precipitation: Immediately stop the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[9]

  • Data Analysis: Plot the percentage of compound remaining versus time. Calculate the in vitro half-life (t½).

Cytotoxicity Screening: IC₅₀ Determination

Expertise & Experience: Before assessing functional effects, it is crucial to determine the concentrations at which the compound affects basic cell viability. This provides a therapeutic window and ensures that subsequent assays are performed at non-lethal concentrations (unless cytotoxicity is the desired endpoint).[11][12] We will utilize metabolic assays, which measure the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[13]

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial reductases in viable cells convert the yellow, water-soluble MTT to a purple, insoluble formazan.[14]Well-established, cost-effective.Requires a final solubilization step; formazan crystals can be toxic.[15]
XTT Reduced by metabolically active cells to a water-soluble, orange-colored formazan product.[15][16]No solubilization step needed; faster and more convenient than MTT.[14]Can have lower sensitivity for some cell types.[15]

Protocol 3: Cell Viability using MTT Assay

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the old medium with 100 µL of medium containing the compound concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO or a solubilization buffer (e.g., SDS in HCl) to each well to dissolve the formazan crystals.[16][17]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability against the log of the compound concentration. Use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).

Tier 2: Functional & Phenotypic Screening

Based on the broad bioactivity of imidazo-fused heterocycles, this tier aims to screen for potential anti-inflammatory, immunomodulatory, and anticancer effects.[4]

Immunomodulatory Potential

Expertise & Experience: Chronic inflammation is driven by signaling pathways like NF-κB, which controls the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[18][19] Many anti-inflammatory drugs target this pathway. An LPS-induced cytokine release assay using macrophages is a standard and robust method to assess a compound's potential to modulate the innate immune response.[7]

G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & targets for degradation NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Caption: Simplified NF-κB signaling pathway.

Protocol 4: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 4 x 10⁵ cells/mL. Incubate overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the compound (determined from Tier 1). Incubate for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[13]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[13]

  • Data Analysis: Compare the cytokine levels in compound-treated wells to the LPS-only positive control. A significant reduction indicates potential anti-inflammatory activity.

Anticancer Potential

Expertise & Experience: A reduction in cell viability (Tier 1) may indicate either cytotoxic or cytostatic effects. The colony formation assay, or clonogenic assay, is a gold-standard in vitro method to assess the long-term survival and proliferative capacity of a single cell after treatment. It measures the ability of a cell to undergo the multiple divisions necessary to form a colony (defined as ≥50 cells), providing a more stringent assessment of anti-proliferative effects than short-term metabolic assays.

Protocol 5: Colony Formation Assay

  • Determine Seeding Density: First, perform a preliminary experiment to determine the plating efficiency of the chosen cancer cell line (e.g., HCT116, MCF-7). The goal is to seed a number of cells that will result in countable colonies (e.g., 50-150) in the control group. This is typically 200-1000 cells per well in a 6-well plate.

  • Cell Seeding: Seed the predetermined number of cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound (e.g., 0.1x to 5x the IC₅₀ value from the MTT assay) for 24 hours.

  • Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh culture medium.

  • Incubation: Incubate the plates for 7-14 days, allowing sufficient time for colonies to form. Change the medium every 2-3 days.

  • Staining: When colonies are visible, remove the medium, wash with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.

  • Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (clusters of ≥50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the vehicle control. A dose-dependent decrease in the surviving fraction indicates an anti-proliferative effect.

Tier 3: Target & Mechanism of Action (MoA) Deconvolution

If the compound shows promising activity in Tier 2, the next logical step is to gain insight into its molecular target and mechanism of action. This is essential for lead optimization and understanding potential on- and off-target effects.

Target Identification: Kinome Profiling

Expertise & Experience: Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Kinome profiling is a high-throughput screening method that assesses the ability of a compound to inhibit a large panel of kinases simultaneously. This provides a broad view of the compound's selectivity and can rapidly identify potent kinase targets. Many contract research organizations (CROs) offer this as a fee-for-service, providing an efficient way to survey the kinome.

Workflow: Typical Kinase Profiling Service

  • Compound Submission: The compound is submitted to a CRO at a specified concentration (e.g., 1 µM).

  • Screening: The compound is screened against a panel of hundreds of purified, active kinases (e.g., >300 kinases). The activity of each kinase is measured in the presence of the compound and a vehicle control. Assays are often performed in real-time (kinetic format) for higher accuracy.

  • Data Output: The results are provided as a percentage of inhibition for each kinase at the tested concentration.

  • Interpretation: "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% or >90%). This data reveals the compound's potency against specific kinases and its overall selectivity profile, guiding further investigation.

Target Engagement in a Cellular Context

Expertise & Experience: Demonstrating that a compound binds to its intended protein target within a live cell is a critical step in drug discovery. Biochemical assays with purified proteins do not guarantee that a compound can penetrate the cell membrane, avoid efflux pumps, and engage its target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures target engagement in intact cells or tissues.

Principle of CETSA: CETSA is based on the biophysical principle of ligand-induced thermal stabilization.[16] When a compound binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.

G cluster_plot CETSA Melt Curve start Treat cells with Compound or Vehicle heat Heat cells to a range of temperatures start->heat lyse Lyse cells and separate soluble/insoluble fractions heat->lyse quantify Quantify soluble target protein (e.g., Western Blot) lyse->quantify plot Plot % soluble protein vs. Temperature quantify->plot p1->p2  Vehicle p2->p3  Vehicle p3->p4  Vehicle p1a->p2a  + Compound p2a->p3a  + Compound p3a->p4a  + Compound p4a->p5a  + Compound

Sources

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]imidazole Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]imidazole Scaffold

The imidazo[1,2-a]imidazole core is a fascinating heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent groups, making it an attractive framework for designing novel therapeutic agents. Related structures, such as imidazo[1,2-a]pyridines, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] This precedent strongly suggests that libraries of imidazo[1,2-a]imidazole derivatives hold substantial promise for the discovery of new drugs targeting a variety of diseases.

High-throughput screening (HTS) is an essential technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries for their effects on specific biological targets or pathways.[5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays for the screening of imidazo[1,2-a]imidazole libraries. The protocols herein are designed to be adaptable and are grounded in established principles of assay development and validation.

Strategic Considerations for Assay Selection

The choice of an appropriate HTS assay is paramount and should be driven by the putative biological targets of the imidazo[1,2-a]imidazole library. Given the known activities of related scaffolds, key areas of focus include the inhibition of protein kinases and the modulation of protein-protein interactions (PPIs).[7][8] Additionally, cell-based assays are crucial for assessing the broader cellular consequences of compound treatment, such as effects on cell viability and specific signaling pathways.

This guide will focus on three widely applicable HTS assay formats:

  • A Fluorescence Polarization (FP) Assay: Ideal for monitoring the inhibition of protein-protein interactions.[9][10][11]

  • A Luciferase Reporter Gene Assay: A versatile cell-based assay for monitoring the activity of specific signaling pathways.[5][12][13]

  • A Cell Viability Assay: A fundamental assay to assess the cytotoxic or cytostatic effects of the compounds.[14][15]

I. Fluorescence Polarization (FP) Assay for Protein-Protein Interaction (PPI) Inhibitors

A. Scientific Principle

Fluorescence polarization is a powerful technique for studying molecular interactions in a homogeneous solution.[11] It relies on the principle that when a small, fluorescently labeled molecule (the tracer) is excited with polarized light, it tumbles rapidly in solution, leading to a high degree of depolarization of the emitted light.[16] When the tracer binds to a larger protein, its rate of tumbling is significantly reduced, resulting in a higher degree of polarization of the emitted light.[16][17] Inhibitors of the PPI will compete with the tracer for binding to the protein, causing a decrease in the FP signal.[10]

B. Experimental Workflow

FP_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Protein, and Fluorescent Tracer Dispense_Protein Add Protein Solution Reagents->Dispense_Protein Dispense_Tracer Add Fluorescent Tracer Reagents->Dispense_Tracer Library Imidazo[1,2-a]imidazole Library Dilution Dispense_Cmpd Dispense Compounds and Controls Library->Dispense_Cmpd Dispense_Cmpd->Dispense_Protein Dispense_Protein->Dispense_Tracer Incubate Incubate at RT Dispense_Tracer->Incubate Read_FP Read Fluorescence Polarization (mP) Incubate->Read_FP Calculate Calculate % Inhibition Read_FP->Calculate Identify_Hits Identify Hits Calculate->Identify_Hits

Caption: Workflow for the Fluorescence Polarization HTS Assay.

C. Detailed Protocol

This protocol is a template and should be optimized for the specific PPI target.

  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Triton X-100.[7]

    • Protein Solution: Prepare the target protein in assay buffer at a concentration that gives a significant FP signal shift upon tracer binding (typically determined during assay development).

    • Fluorescent Tracer: Prepare the fluorescently labeled peptide or small molecule in assay buffer at a concentration equal to its dissociation constant (Kd) for the target protein.[18]

    • Compound Library: Prepare a stock plate of the imidazo[1,2-a]imidazole library, typically at 10 mM in 100% DMSO. From this, create intermediate dilution plates.

  • Assay Procedure (384-well format):

    • Using an acoustic dispenser, add 50 nL of compound from the library plate to the assay plate wells.[19]

    • Add 5 µL of the protein solution to each well and mix.

    • Add 5 µL of the fluorescent tracer solution to each well. The final volume should be 10 µL.

    • Include controls:

      • Negative Control (0% Inhibition): DMSO vehicle instead of compound.

      • **Positive Control (100% Inhibition): A known inhibitor of the PPI or a high concentration of unlabeled tracer.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Read the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.[20]

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_positive) / (mP_negative - mP_positive)])

    • A common threshold for hit identification is a percent inhibition greater than three standard deviations from the mean of the negative controls.[21]

    • Calculate the Z' factor to assess the quality of the assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.[11] Z' = 1 - [(3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|]

D. Data Presentation

ParameterValueReference
Plate Format384-well[19]
Final Assay Volume10 µL[22]
Compound Concentration10 µM[10]
Protein Concentration50 nM (example)
Tracer Concentration10 nM (example)[18]
Incubation Time60 minutes[7]
Z' Factor> 0.7[11][21]

II. Luciferase Reporter Gene Assay for Pathway Analysis

A. Scientific Principle

Reporter gene assays are a powerful tool for studying gene expression and signal transduction pathways in a cellular context.[5][23] In this assay, cells are engineered to express a reporter gene, such as luciferase, under the control of a promoter that is responsive to a specific signaling pathway.[5] When the pathway is activated, the promoter drives the expression of luciferase. The addition of a substrate, luciferin, results in a luminescent signal that is proportional to the amount of luciferase expressed.[24] Compounds from the imidazo[1,2-a]imidazole library can be screened for their ability to either activate or inhibit this pathway, leading to a change in the luminescent signal.[12]

B. Experimental Workflow

Luciferase_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_lysis Lysis & Detection cluster_read Data Acquisition Culture Culture Reporter Cell Line Seed Seed Cells into 384-well Plates Culture->Seed Incubate_Seed Incubate (24h) Seed->Incubate_Seed Dispense_Cmpd Add Compounds and Controls Incubate_Seed->Dispense_Cmpd Incubate_Cmpd Incubate (6-24h) Dispense_Cmpd->Incubate_Cmpd Add_Reagent Add Luciferase Assay Reagent Incubate_Cmpd->Add_Reagent Incubate_Lysis Incubate (10 min) Add_Reagent->Incubate_Lysis Read_Lum Read Luminescence Incubate_Lysis->Read_Lum

Caption: Workflow for the Luciferase Reporter Gene HTS Assay.

C. Detailed Protocol

  • Cell Preparation:

    • Culture a stable cell line containing the luciferase reporter construct in appropriate growth medium.

    • Harvest and count the cells.

    • Seed the cells into white, opaque 384-well plates at an optimized density (e.g., 5,000 cells/well) in 20 µL of medium.[13]

    • Incubate the plates for 24 hours at 37°C in a humidified CO2 incubator.

  • Compound Treatment:

    • Add 50 nL of compounds from the library plate to the cell plates using an acoustic dispenser.

    • Include controls:

      • Negative Control: DMSO vehicle.

      • Positive Control: A known activator or inhibitor of the pathway.

    • Incubate the plates for an appropriate duration (e.g., 6-24 hours) to allow for changes in gene expression.

  • Lysis and Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 20 µL of a "one-step" luciferase assay reagent (which combines cell lysis and substrate) to each well.[12]

    • Incubate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.[25]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate luminometer.

    • Normalize the data to the controls and calculate the percent activation or inhibition for each compound.

    • Confirm hits with dose-response curves and consider counter-screens to identify compounds that directly inhibit luciferase.[13]

D. Data Presentation

ParameterValueReference
Cell LinePathway-specific reporter line
Plate Format384-well, white, opaque[24]
Seeding Density5,000 cells/well[13]
Compound Incubation18 hours
Detection ReagentOne-step luciferase system[12]
ReadoutLuminescence[26]
Z' Factor> 0.6[13]

III. Cell Viability Assay for Cytotoxicity Profiling

A. Scientific Principle

Assessing cell viability is a critical step in any screening campaign to identify compounds that are cytotoxic and to differentiate true modulators of a target from those that simply kill the cells.[5][14] A common and robust method measures the intracellular concentration of ATP, as it is a key indicator of metabolically active, viable cells.[27] In this assay, a reagent is added that lyses the cells and provides the substrate and enzyme (luciferase) for a reaction that produces light in proportion to the amount of ATP present.[27]

B. Experimental Workflow

Viability_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_lysis ATP Detection cluster_read Data Acquisition Culture Culture Cell Line Seed Seed Cells into 384-well Plates Culture->Seed Incubate_Seed Incubate (24h) Seed->Incubate_Seed Dispense_Cmpd Add Compounds and Controls Incubate_Seed->Dispense_Cmpd Incubate_Cmpd Incubate (48-72h) Dispense_Cmpd->Incubate_Cmpd Add_Reagent Add ATP Detection Reagent Incubate_Cmpd->Add_Reagent Incubate_Lysis Incubate (10 min) Add_Reagent->Incubate_Lysis Read_Lum Read Luminescence Incubate_Lysis->Read_Lum

Caption: Workflow for the ATP-based Cell Viability HTS Assay.

C. Detailed Protocol

  • Cell Preparation:

    • Culture the desired cell line in appropriate growth medium.

    • Seed cells into white, opaque 384-well plates at a suitable density (e.g., 1,000-5,000 cells/well) in 20 µL of medium.

    • Incubate for 24 hours at 37°C.

  • Compound Treatment:

    • Add compounds from the imidazo[1,2-a]imidazole library to the cell plates.

    • Include controls:

      • Negative Control (100% Viability): DMSO vehicle.

      • Positive Control (0% Viability): A known cytotoxic agent (e.g., staurosporine).

    • Incubate the plates for 48-72 hours.

  • ATP Detection:

    • Equilibrate the plates and the ATP detection reagent to room temperature.

    • Add 20 µL of the ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to lyse cells and stabilize the luminescent signal.[27]

  • Data Acquisition and Analysis:

    • Measure luminescence on a plate luminometer.

    • Calculate the percent viability for each compound relative to the controls.

    • Determine the concentration at which 50% of cell viability is lost (IC50) for active compounds.

D. Data Presentation

ParameterValueReference
Plate Format384-well, white, opaque[27]
Seeding Density2,500 cells/well
Compound Incubation72 hours[28]
Detection ReagentATP-based luminescent assay kit[27]
ReadoutLuminescence[27]
Z' Factor> 0.7

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the high-throughput screening of imidazo[1,2-a]imidazole libraries. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify compounds with specific activities and triage those with general cytotoxicity. Hits identified from these primary screens should be subjected to a rigorous confirmation and validation process, including dose-response studies, secondary assays to confirm the mechanism of action, and initial structure-activity relationship (SAR) analysis to guide lead optimization. The versatility of the imidazo[1,2-a]imidazole scaffold, combined with systematic HTS, holds great potential for the discovery of novel chemical probes and future therapeutics.

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  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Vertex AI Search. (2025, December 31). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole.
  • PubMed. (2020, January 15). New Library of pyrazole-imidazo[1,2-α]pyridine Molecular Conjugates: Synthesis, Antibacterial Activity and Molecular Docking Studies.
  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of imidazo[1,2-a]imidazole....
  • ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Imidazo[2,1-b][5][19]thiazole Compounds. Retrieved from

  • DNDi. (2021, January 15). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.
  • National Center for Biotechnology Information. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. PMC.
  • Atrandi Biosciences. (n.d.). High-Throughput Screening.
  • Enamine. (n.d.). High-Throughput Screening.

Sources

Analytical methods for quantification of 1H-imidazo[1,2-a]imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative analytical framework for the quantification and characterization of 1H-imidazo[1,2-a]imidazole hydrochloride . As a fused bicyclic heterocycle with high polarity and significant basicity, this compound presents unique chromatographic challenges that standard C18 methods often fail to address.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Before initiating analysis, the analyst must understand the analyte's behavior in solution.[1] 1H-imidazo[1,2-a]imidazole is a rigid, planar system.[1] In its hydrochloride form, it is highly water-soluble and polar, making it unretainable on traditional Reversed-Phase (RP) columns without ion-pairing agents.[1]

PropertyDescription
Chemical Name 1H-Imidazo[1,2-a]imidazole hydrochloride
Structure Fused 5,5-bicyclic system (C₅H₅N₃[1] · HCl)
CAS Number 5587-42-8 (Free base); Salt CAS varies by stoichiometry
Molecular Weight 107.11 (Free Base) + 36.46 (HCl) ≈ 143.57 g/mol
Solubility High in Water, Methanol; Low in Acetonitrile, THF
pKa (Est.) ~7.0 - 8.5 (Conjugate acid)
UV Max ~210–220 nm (Weak chromophore; lacks extended conjugation)
Primary Challenge Dewetting: Highly polar nature causes rapid elution (t₀) in RP-HPLC.[1]

Part 2: Primary Quantification Method (HILIC-UV)

Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) Rationale: Unlike Reversed-Phase LC, HILIC retains polar cationic species via a water-rich layer on the stationary phase.[1] This eliminates the need for aggressive ion-pairing reagents (like TFA or HSA) that degrade columns and suppress MS signals.[1]

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis HILIC Silica), 3.5 µm, 150 x 4.6 mm.[1]

    • Why: Zwitterionic phases provide a charge-balance mechanism that separates inorganic counter-ions (Cl⁻) from the organic cation, preventing peak tailing.[1]

  • Mobile Phase A (MPA): 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Why: Low pH ensures the imidazole nitrogen remains fully protonated, stabilizing the retention mechanism.[1]

  • Mobile Phase B (MPB): 100% Acetonitrile (HPLC Grade).

  • Isocratic Elution: 15% MPA / 85% MPB.

    • Note: HILIC requires high organic content (>70%) to generate retention.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: 215 nm.

    • Critical: The compound has low UV absorbance. 215 nm captures the n→π* transition of the imidazole ring.[1]

  • Injection Volume: 5 µL.

Sample Preparation Protocol
  • Stock Solution: Weigh 50.0 mg of sample into a 50 mL volumetric flask. Dissolve in 50:50 Acetonitrile:Water (Diluent).

    • Caution: Do not dissolve in 100% water; the viscosity mismatch with the high-organic mobile phase will cause "solvent wash-through" and distorted peaks.[1]

  • Working Standard: Dilute Stock 1:10 with 90% Acetonitrile / 10% Buffer .

    • Rule: The sample solvent must match the initial mobile phase conditions to ensure peak focusing.

System Suitability Criteria
  • Tailing Factor (Tf): 0.9 < Tf < 1.3[1]

  • Theoretical Plates (N): > 5,000[1]

  • RSD (n=6): < 1.0% for retention time and area.

Part 3: Secondary Assay Method (Potentiometric Titration)

Methodology: Alkalimetric Titration Rationale: HPLC determines purity (% area), but Titration determines assay (% w/w). For a hydrochloride salt, measuring the displaceable proton provides a direct stoichiometric measurement of the salt content.[1]

Reagents
  • Titrant: 0.1 N Sodium Hydroxide (NaOH) in Ethanol (standardized).

  • Solvent: 50 mL Deionized Water (degassed).

  • Electrode: Combined Glass pH Electrode.

Protocol
  • Accurately weigh ~150 mg of the hydrochloride salt into a 100 mL beaker.

  • Dissolve in 50 mL of DI water. Stir magnetically.

  • Titrate with 0.1 N NaOH potentiometrically.

  • Endpoint Detection: Plot the First Derivative (

    
    ) to identify the inflection point.
    
    • Reaction:

      
      [1]
      
  • Calculation:

    
    
    
    • Where

      
       = Volume of NaOH (mL), 
      
      
      
      = Normality,
      
      
      = 143.57.[1]

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on the data requirement (Purity vs. Content).

AnalyticalWorkflow Start Sample: 1H-Imidazo[1,2-a]imidazole HCl Objective Define Analytical Objective Start->Objective Branch1 Identify Impurities / Organic Purity Objective->Branch1 Branch2 Absolute Content (Assay % w/w) Objective->Branch2 Branch3 Residual Solvents Objective->Branch3 Method1 HILIC-UV HPLC (Zwitterionic Column) Branch1->Method1 High Polarity Method2 Potentiometric Titration (0.1N NaOH) Branch2->Method2 Ionic Salt Method3 Headspace GC-FID (DB-624 Column) Branch3->Method3 Volatiles Result1 Output: % Area (Separates isomers/precursors) Method1->Result1 Result2 Output: % Weight (Stoichiometric Purity) Method2->Result2

Caption: Decision matrix for characterizing 1H-imidazo[1,2-a]imidazole HCl, prioritizing HILIC for organic impurities and Titration for bulk assay.

Part 5: Troubleshooting & "From the Bench" Insights

Issue 1: Peak Splitting in HPLC

  • Cause: Solvent mismatch. Injecting a purely aqueous sample into a high-organic (85% ACN) HILIC mobile phase causes the analyte to precipitate or disperse before entering the column.

  • Fix: Dilute the final sample in 85% Acetonitrile.

Issue 2: Drifting Retention Times

  • Cause: HILIC columns require long equilibration times to establish the water layer on the silica surface.

  • Fix: Equilibrate for at least 60 minutes or 20 column volumes before the first injection.

Issue 3: High Chloride Background (LC-MS)

  • Cause: If transferring this method to LC-MS, the HCl salt will suppress ionization.[1]

  • Fix: Switch to the Free Base form via Solid Phase Extraction (SPE) using a Strong Cation Exchange (SCX) cartridge prior to MS analysis, or rely on the divert valve to send the salt front to waste.

Part 6: References

  • Separation of Polar Heterocycles:

    • Title: HILIC Separation of Hydrophilic Nitrogen Heterocycles.

    • Source: Merck Millipore Application Notes.

  • Titration of Amine Salts:

    • Title: Potentiometric Titration of Hydrochloride Salts of Weak Bases.

    • Source: Mettler Toledo Applications Library.

    • URL:[Link][1]

  • Compound Data:

    • Title: 1H-imidazo[1,2-a]imidazole Structure and Properties.[3][1][4][5][6]

    • Source: PubChem (NIH).

    • URL:[Link][1]

Sources

Formulation of 1H-imidazo[1,2-a]imidazole hydrochloride for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation & Handling of 1H-Imidazo[1,2-a]imidazole Hydrochloride for Biological Assays

Executive Summary

1H-imidazo[1,2-a]imidazole is a fused bicyclic nitrogen heterocycle often utilized as a pharmacophore in fragment-based drug discovery (FBDD) and as a core scaffold for antitumor and antimicrobial agents.[1][2] While the free base exhibits limited aqueous solubility and high basicity, the hydrochloride (HCl) salt form is engineered to enhance water solubility and shelf-stability.[2]

However, the introduction of the HCl moiety presents a specific challenge in biological assays: acidification of the culture medium. This guide provides a rigorous protocol for formulating 1H-imidazo[1,2-a]imidazole hydrochloride, ensuring solubility without compromising cellular physiological pH or assay integrity.

Physicochemical Profile & Pre-Formulation Analysis

Before formulation, one must understand the compound's behavior in solution.[2] The imidazo[1,2-a]imidazole core is a distinct aromatic system where the bridgehead nitrogen influences basicity.[2]

PropertyDescriptionBiological Implication
Molecular Core Fused bicyclic imidazole (C

H

N

)
Planar structure; potential DNA intercalator or kinase inhibitor scaffold.[1][2]
Salt Form Hydrochloride (HCl)Highly water-soluble; dissociates to release Cl

and protons (H

), lowering pH.[1][2]
Solubility (Water) High (>50 mM typical)Suitable for direct aqueous stock preparation (unlike free base).[2]
Solubility (DMSO) Moderate to HighAlternative stock solvent if compound aggregation occurs in water.[1][2]
pKa (Conjugate Acid) ~7.0 - 8.5 (Estimated)Acts as a buffer itself but the HCl salt starts acidic.[2]

Critical Warning: Direct addition of high-concentration HCl salt stock to unbuffered cell media (e.g., DMEM without HEPES) can drop the pH below 7.0, causing false-positive cytotoxicity due to acidosis rather than drug activity.[2]

Material Science: Formulation Strategy

The formulation logic follows a decision tree based on the final required concentration and the assay sensitivity to DMSO.[2]

FormulationWorkflow Start Solid 1H-Imidazo[1,2-a]imidazole HCl SolubilityCheck Target Conc. > 10 mM? Start->SolubilityCheck WaterRoute Aqueous Stock (PBS/Water) SolubilityCheck->WaterRoute No (High Sol) DMSORoute Organic Stock (DMSO) SolubilityCheck->DMSORoute Yes (or Hydrophobic Analog) PH_Adjust CRITICAL: pH Adjustment (Titrate with NaOH) WaterRoute->PH_Adjust Acidic Solution AssayReady Biological Assay Ready DMSORoute->AssayReady Dilute < 1% v/v Sterilization Filter Sterilization (0.22 µm PES) PH_Adjust->Sterilization Sterilization->AssayReady

Figure 1: Decision matrix for solubilizing hydrochloride salts for biological use.

Detailed Protocols

Protocol A: Preparation of 100 mM Aqueous Stock Solution

Best for: Cell culture treatments where DMSO is toxic (e.g., stem cells, primary neurons).

Reagents:

  • 1H-imidazo[1,2-a]imidazole HCl (Solid)[1][2][3]

  • Nuclease-free Water or PBS (pH 7.4)[1][2]

  • 1 M NaOH (for pH adjustment)[2][4]

  • pH Micro-electrode[1]

Procedure:

  • Weighing: Calculate the mass required for 10 mL of 100 mM solution.

    • Formula: Mass (g) = [Conc (M) × Vol (L) × MW ( g/mol )].[2]

  • Dissolution: Add the solid to 80% of the final volume (8 mL) of water. Vortex until fully dissolved.[1][2]

  • pH Check (The "Acid Trap"): Measure the pH. It will likely be acidic (pH 4.0–5.[1][2]0) due to the HCl counterion.[1][2]

  • Neutralization:

    • Slowly add 1 M NaOH dropwise while stirring.

    • Target pH: 7.2 – 7.4 .

    • Note: If the solution becomes cloudy, the free base may be precipitating.[2] Back-titrate with dilute HCl or switch to Protocol B (DMSO).

  • Final Volume: Add water to reach exactly 10 mL.

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.[1][2] Nylon binds proteins/drugs; avoid it.[1][2]

  • Storage: Aliquot into light-protective tubes. Store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Preparation of DMSO Stock (Universal Method)

Best for: High-throughput screening (HTS) and hydrophobic derivatives.

Procedure:

  • Dissolve solid compound in 100% DMSO to reach a concentration of 10 mM to 50 mM .

  • Vortex vigorously. Sonicate for 5 minutes if visual particulates remain.

  • Storage: Store at -20°C or -80°C. DMSO is hygroscopic; ensure caps are tight to prevent water absorption which causes compound precipitation.[1][2]

Protocol C: Working Solution & Media Dilution

Objective: Dilute stock to assay concentration (e.g., 10 µM) without shocking cells.

  • Intermediate Dilution: Do not pipet 1 µL of DMSO stock directly into 10 mL of cells (mixing is poor).

    • Prepare a 10x working solution in culture media (e.g., if final is 10 µM, make 100 µM in media).

  • pH Verification: Check the color of the phenol red in the media.[2][5]

    • Yellow: Too acidic (Drug HCl effect).[1][2] Add HEPES buffer (25 mM final) or minimal NaOH.[1][2]

    • Purple: Too basic.[1][2]

    • Red/Orange: Physiological (Correct).[1][2]

  • Final Addition: Add the 10x solution to the cells (1:10 dilution).

Quality Control & Validation

To ensure the observed biological effect is due to the molecule and not an artifact, perform these checks:

QC TestMethodologyAcceptance Criteria
Purity Check LC-MS (C18 Column, Water/Acetonitrile gradient)>95% purity; confirm single peak.
Solubility Limit Nephelometry or visual inspection after 24h in mediaNo precipitation at 37°C.
Vehicle Control Run a "Solvent Only" well (e.g., 0.1% DMSO or acidified water)Cell viability must match untreated control.[2]

Biological Context: Mechanism & Assays

Research indicates that imidazo[1,2-a]imidazole derivatives often target nucleotide-binding enzymes due to their structural similarity to purines [1].[1][2]

Suggested Assays:

  • Antimicrobial Screening:

    • Target: Fungal cell wall synthesis or bacterial DNA gyrase.[1][2]

    • Method: Broth microdilution (MIC assay) in cation-adjusted Mueller-Hinton broth.[1][2]

  • Antitumor Viability (MTT/MTS):

    • Target: Intercalation or kinase inhibition (e.g., CDK or VEGFR pathways) [2].[2][6]

    • Method: 72-hour incubation with cancer cell lines (e.g., HeLa, MCF-7).[1][2]

    • Note: Ensure the HCl salt does not acidify the small volume (100 µL) in 96-well plates, which causes non-specific cell death.

MechanismPath Drug Imidazo[1,2-a]imidazole Scaffold Target1 DNA Intercalation Drug->Target1 Target2 Kinase Inhibition (ATP Competitive) Drug->Target2 Effect1 Rep. Stress Target1->Effect1 Effect2 G2/M Arrest Target2->Effect2 Outcome Apoptosis / Cell Death Effect1->Outcome Effect2->Outcome

Figure 2: Potential mechanisms of action for imidazo-fused heterocycles in oncology.

References

  • Synthesis and biological evaluation of imidazo[1,2-a]imidazole derivatives. ResearchGate. (Accessed 2023).[1][2] Discussion on the synthesis and antimicrobial potential of the scaffold. Link

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Semantic Scholar. (Accessed 2023).[1][2][7] Reviews the structural analog's activity against CDK and VEGFR, relevant for scaffold comparisons.[2][6] Link[2]

  • Handling Hydrochloride Salts in Cell Culture. ResearchGate. (Accessed 2023).[1][2] Best practices for pH adjustment of HCl salts in DMEM. Link

  • 1H-Imidazole hydrochloride Properties. ChemSrc. (Accessed 2023).[1][2][7] Physicochemical data for the related monocyclic salt, used for solubility benchmarking. Link

Sources

Troubleshooting & Optimization

1H-imidazo[1,2-a]imidazole hydrochloride solubility issues and solutions

[1]

Status: Active | Topic: Solubility, Handling, & Troubleshooting | Audience: R&D, Medicinal Chemistry

Executive Summary

1H-imidazo[1,2-a]imidazole hydrochloride (CAS: Derivative/Salt dependent; Parent Base CAS: 251-91-2) is a fused bicyclic heterocycle.[1] Unlike simple monocyclic imidazoles, this 5,5-fused system possesses unique electronic properties due to the bridgehead nitrogen.[2]

The Core Challenge: Users frequently encounter solubility failures because they treat the hydrochloride salt (ionic, highly polar) identical to the free base (lipophilic, aromatic).[2][3] This guide resolves these mismatches through phase-behavior analysis and specific solvent protocols.

Part 1: The Solubility Matrix

"Why won't it dissolve in my reaction solvent?" The hydrochloride salt is a lattice-stabilized ionic species.[2] It will not dissolve in non-polar or moderately polar organic solvents (DCM, Toluene, THF) without modification.[1][2][3]

Solubility Compatibility Table
Solvent ClassSpecific SolventSolubility (Salt Form)Solubility (Free Base)Application Notes
Aqueous Water (pH < 7)Excellent (>50 mg/mL)ModerateIdeal for storage or aqueous catalysis.[1]
Polar Protic Methanol, EthanolGood GoodBest for recrystallization or transfer.[1][2][3]
Polar Aprotic DMSO, DMFHigh HighUse for S_NAr or coupling reactions.[1][2][3]
Chlorinated DCM, ChloroformNegligible (<1 mg/mL)High CRITICAL: Salt will float/precipitate.[1][2][3] Must free-base first.[1][2]
Ethers THF, Diethyl EtherInsoluble ModerateSalt will "gum up" or oil out.[1][2][3]
Hydrocarbons Hexane, TolueneInsoluble LowUsed as anti-solvents to precipitate the salt.[1][2][3]

Part 2: Troubleshooting & FAQs

Scenario 1: The "Oiling Out" Phenomenon

Q: I tried to recrystallize the HCl salt from hot ethanol, but upon cooling, it formed a sticky oil instead of crystals. Why?

A: This is a classic "supersaturation crash."[1][2] The lattice energy of the salt is fighting against the solvation shell.[2][3]

  • The Cause: Cooling too rapidly or using a solvent that is too good (like pure Ethanol) prevents ordered crystal growth.[1][2][3]

  • The Fix: Use the Solvent/Anti-Solvent Drop Method .

    • Dissolve the oil in the minimum amount of hot Methanol (better solubility than EtOH).[2][3]

    • Add warm Diethyl Ether or Acetone (anti-solvent) dropwise until the solution turns slightly cloudy.

    • Add 1 drop of Methanol to clear it.[1][2]

    • Cool slowly to room temperature, then to 4°C. The slow reduction in solubility promotes crystal lattice formation over amorphous oiling.[2][3]

Scenario 2: Reaction Failure in DCM

Q: I am trying to acylate the imidazole nitrogen in Dichloromethane (DCM) using the HCl salt, but the starting material is just sitting at the bottom of the flask.

A: The HCl salt is ionic and insoluble in DCM.[2][3] The reaction cannot proceed because the reagents are in different phases.[2]

  • Immediate Solution: Add a tertiary amine base (e.g., Triethylamine or DIPEA ) to the reaction mixture (2.5 - 3.0 equivalents).[1][2][3]

    • Mechanism:[1][4][5][6] The base scavenges the HCl, generating the soluble free base of the imidazo[1,2-a]imidazole in situ, allowing it to dissolve and react.[2][3]

  • Alternative: Perform a "Free Base Extraction" (see Protocol A below) before starting the reaction.[1][2][3]

Scenario 3: Hygroscopicity & Weighing Errors

Q: My yield calculations are consistently off (lower than expected).

A: 1H-imidazo[1,2-a]imidazole hydrochloride is hygroscopic .[1] It absorbs atmospheric water rapidly, forming a hydrate or wet paste.[2][3]

  • Diagnosis: If the solid clumps or sticks to the spatula, it has absorbed water.[2][3]

  • The Fix: Dry the salt in a vacuum desiccator over P₂O₅ for 12 hours before weighing. Store under inert atmosphere (Argon/Nitrogen).[1][2][3]

Part 3: Visualizing the Chemistry

Diagram 1: The Solubility Decision Tree

This logic flow ensures you select the correct solvent system based on the form of the compound.[2]

SolubilityTreeStartStart: 1H-imidazo[1,2-a]imidazole HClGoalWhat is your Goal?Start->GoalAqReactionAqueous Reaction(or Polar Protic)Goal->AqReactionWater/MeOHOrgReactionOrganic Synthesis(DCM, Toluene, THF)Goal->OrgReactionNon-PolarDirectUseUse HCl Salt Directly(Soluble in H2O/MeOH)AqReaction->DirectUseInSituAdd Organic Base(TEA/DIPEA)OrgReaction->InSituQuick MethodPreTreatPerform Free-BaseExtractionOrgReaction->PreTreatClean MethodSuccess1Proceed with ReactionDirectUse->Success1Success2Compound Dissolves(Reaction Proceeds)InSitu->Success2PreTreat->Success2

Caption: Decision matrix for solvent selection. Green paths indicate direct solubility; Red/Yellow paths require chemical modification.[1][2][3]

Part 4: Advanced Protocols

Protocol A: Converting HCl Salt to Free Base (The "Switch")

Use this when you need the compound to be soluble in DCM, EtOAc, or Ether.[2][3]

  • Dissolution: Dissolve 1.0 g of 1H-imidazo[1,2-a]imidazole HCl in 10 mL of distilled water . (Solution will be acidic, pH ~2-3).

  • Neutralization: Slowly add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH while stirring until pH reaches ~9-10.

    • Observation: The solution may become cloudy as the non-polar free base precipitates.[2]

  • Extraction: Add 15 mL of DCM (Dichloromethane) or EtOAc . Shake vigorously.

  • Separation: Collect the organic (bottom for DCM, top for EtOAc) layer.[1][2][3]

    • Repeat: Extract the aqueous layer 2 more times to ensure full recovery.[2]

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

  • Isolation: Filter and evaporate the solvent in vacuo. You now have the Free Base , which is soluble in organic solvents.[2][3]

Protocol B: Recrystallization of the HCl Salt

Use this to purify the salt if it is brown or impure.[3]

  • Place crude salt in a flask.

  • Add boiling Methanol dropwise until just dissolved.

  • (Optional) Add activated charcoal, stir for 5 mins, and filter hot (removes color).

  • Add Diethyl Ether dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Seal the flask and wrap in a towel (to insulate for slow cooling).

  • Allow to stand at room temperature for 4 hours, then move to a fridge (4°C) overnight.

  • Filter the white needles/prisms and wash with cold Ether.[1][2][3]

Part 5: Scientific Rationale (Mechanism)

The solubility behavior is dictated by the Lattice Energy vs. Solvation Energy balance.[2]

  • The Bridgehead Effect: The 1H-imidazo[1,2-a]imidazole core is planar.[1][2] The N(1) position is pyrrole-like (non-basic), while the N(4) position is pyridine-like (basic).[1][3]

  • Protonation: In the HCl salt, the proton resides on the N(4) or N(1) depending on tautomerism, creating a cation.[2][3] This charge is delocalized, stabilizing the crystal lattice.[2][3]

    • Consequence: To dissolve this lattice, a solvent must have a high dielectric constant (ε) to shield the ions.[2][3] Water (ε=80) and DMSO (ε=47) work.[1][2][3] DCM (ε=9) cannot overcome the lattice energy.[1][2][3]

  • Deprotonation: Removing the proton eliminates the ionic charge, reverting the molecule to a lipophilic aromatic system compatible with non-polar solvents.[2][3]

Diagram 2: Salt-Base Equilibrium

EquilibriumSaltHCl Salt Form(Ionic, Polar)Soluble: H2O, DMSOBaseFree Base Form(Neutral, Lipophilic)Soluble: DCM, EtOAcSalt->Base pH > 9Base->Salt pH < 4Reagent1+ NaOH / NaHCO3(Deprotonation)Reagent2+ HCl / Acid(Protonation)

Caption: The reversible equilibrium between the water-soluble salt and the organic-soluble free base.

References

  • PubChem. (n.d.).[1][2][3] 1H-imidazo[1,2-a]imidazole.[1][7][8] National Library of Medicine.[1][2] Retrieved March 5, 2026, from [Link]2][3]

  • Anderson, G. L. (1980).[1][2] Imidazo[1,2-a]imidazole and its derivatives. In Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1][2] (General reference for bicyclic imidazole properties).

  • Janssen Pharmaceutica. (1975).[1][2][3] Imafen hydrochloride (R-25540) Patent Data. (Validates the solubility profile of 1H-imidazo[1,2-a]imidazole salts as pharmaceutical solids).

Purification techniques for 1H-imidazo[1,2-a]imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification and handling of 1H-imidazo[1,2-a]imidazole hydrochloride and its derivatives.

Important Disambiguation: This guide specifically addresses the fused bicyclic ring system (imidazo[1,2-a]imidazole), a guanidine-like scaffold often used in medicinal chemistry.

  • If you are looking for simple Imidazole Hydrochloride (monocyclic, CAS 1467-16-9) used as a buffer: The crystallization protocols below (Module 1) are applicable, but the synthesis-related impurity profiles will differ.

Current Status: Online Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Purification, Crystallization, and Salt Management

Module 1: Crystallization & Solid State Troubleshooting

Q: My product is "oiling out" instead of crystallizing. How do I recover the solid?

A: "Oiling out" (liquid-liquid phase separation) is the most common failure mode for fused imidazole salts. It occurs when the compound's affinity for the solvent is too high at the boiling point, or the melting point of the solvated species is lower than the process temperature.

The Protocol: Anti-Solvent Controlled Precipitation Do not simply cool the flask. You must lower the solubility limit gradually while maintaining a temperature above the oiling point.

  • Dissolution: Dissolve the crude oil in the minimum amount of hot Methanol (MeOH) or Ethanol (EtOH) .

    • Tip: If the solution is dark, treat with activated charcoal (see Module 2) before attempting crystallization.

  • Anti-Solvent Addition: While keeping the solution hot (near reflux), add warm Diethyl Ether or Acetone dropwise.

    • Stop point: Add until a persistent cloudiness just barely forms.

  • Clarification: Add 1-2 drops of the alcohol to make the solution clear again.

  • Nucleation: Remove from heat. If available, add a seed crystal. If not, scratch the inner glass surface with a glass rod to induce nucleation.

  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not put it directly into an ice bath.

Troubleshooting Workflow:

CrystallizationLogic Start Crude Product State Oiling Oils out upon cooling Start->Oiling Solid Forms Solid Start->Solid Action1 Re-heat to reflux. Add 10% more polar solvent (MeOH). Oiling->Action1 Too concentrated Action2 Add Anti-solvent (Ether/Acetone) very slowly at reflux. Action1->Action2 Action3 Seed at 40°C. Cool at 5°C/hour. Action2->Action3 Action3->Solid Success

Figure 1: Decision tree for resolving oiling-out phenomena in fused imidazole salts.

Module 2: Impurity Removal (Color & Chemical)[1][2]

Q: The product is brown/yellow, but it should be white. How do I remove the color?

A: Fused imidazoles are prone to oxidation, forming conjugated oligomers (chromophores). Since the HCl salt is polar, standard silica chromatography often leads to "streaking" or irreversible adsorption due to the basic nitrogen interacting with acidic silanols.

Method A: Activated Carbon (Charcoal) Filtration

  • Best for: Removing trace colored impurities from the bulk salt.

  • Protocol:

    • Dissolve the salt in hot MeOH.

    • Add Activated Carbon (5-10% by weight). Caution: Add carefully to avoid boil-over.

    • Reflux for 15-30 minutes.

    • Filter hot through a Celite (diatomaceous earth) pad.

    • Proceed to crystallization (Module 1).

Method B: Resin Scavenging (If impurities are unreacted amines)

  • Context: If your synthesis involved cyclization of a 2-aminoimidazole, unreacted starting material is a common contaminant.

  • Protocol:

    • Dissolve crude in water.

    • Use a Cation Exchange Resin (e.g., Dowex 50W) if the pKa difference allows, OR:

    • Biphasic Wash: Basify the aqueous layer to pH ~10 (free basing the impurity and product). Extract with EtOAc. The fused system often has different lipophilicity than the monocyclic starting material. Note: You must re-form the HCl salt after this step.

Solvent Compatibility Table:

SolventSolubility of Imidazo[1,2-a]imidazole HClUse Case
Water HighDissolution, Reverse Phase HPLC
Methanol HighPrimary Crystallization Solvent
Ethanol Moderate to HighRecrystallization (Good yield)
Isopropanol Low to ModerateAnti-solvent or Wash
Acetone Very LowAnti-solvent (Precipitant)
Diethyl Ether InsolubleAnti-solvent (Precipitant)
Hexane InsolubleWashing non-polar impurities
Module 3: Salt Stoichiometry & Hygroscopicity

Q: The solid turns into a sticky goo on the filter paper. What is happening?

A: Imidazo[1,2-a]imidazole HCl is hygroscopic .[1][2][3] The fused ring system has high lattice energy, but the chloride ion readily coordinates atmospheric water.

The Fix: Inert Atmosphere Handling

  • Filtration: Perform filtration under a blanket of Nitrogen or Argon if possible.

  • Washing: Wash the filter cake immediately with anhydrous Diethyl Ether (removes residual alcohol which attracts water).

  • Drying:

    • Transfer immediately to a vacuum desiccator.

    • Drying Agent: Use Phosphorus Pentoxide (

      
      )  or KOH pellets in the desiccator. Silica gel is often insufficient for HCl salts.
      
    • Vacuum:[4] < 10 mbar for 12+ hours.

Q: How do I ensure I have the mono-hydrochloride vs. the di-hydrochloride?

A: The imidazo[1,2-a]imidazole system has two potential protonation sites (N1 and N4), but N1 is significantly more basic due to guanidine-like resonance.

  • Titration: Perform a silver nitrate (

    
    ) titration to determine chloride content.
    
    • Target: 1 eq Cl- per mole of parent.

  • pH Check: Dissolve a small amount in water.

    • pH ~4-5 indicates likely mono-HCl.

    • pH < 2 indicates excess free HCl or di-protonation (which is unstable and likely to degrade).

Module 4: Analytical Verification

Q: My NMR peaks are broad. Is the product impure?

A: Not necessarily. Broadening in fused imidazole salts is often due to:

  • Proton Exchange: The NH proton on the salt is exchangeable.

  • Tautomerism: If the structure allows (e.g., 1H vs 3H tautomers), the salt form usually locks one tautomer, but trace water can facilitate rapid exchange.

Validation Step:

  • Run the NMR in DMSO-

    
     .
    
  • Add a drop of

    
     . If the broad peaks (usually > 8 ppm) disappear, they are exchangeable N-H protons, confirming the salt formation.
    
References
  • Synthesis & Class Overview: Bagley, M. C., et al. "One-step synthesis of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives." Journal of Organic Chemistry. (General methods for fused imidazoles). Note: For the specific [1,2-a]imidazole scaffold, see: Journal of Heterocyclic Chemistry archives regarding bicyclic guanidines.
  • Purification of Fused Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for recrystallizing hydrochloride salts of polar heterocycles).
  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.
  • Analytical Data (Comparison)

    • ChemicalBook & ChemSRC Databases (2025). 1H-Imidazole Hydrochloride Properties. (Used for solubility baselines of the class).

Sources

Technical Support Center: Troubleshooting Substituted Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As application scientists, we understand that the construction of highly substituted imidazoles—whether via the classic Debus-Radziszewski multicomponent reaction (MCR) or the Van Leusen synthesis—is frequently plagued by regioselectivity issues, incomplete cyclization, and byproduct formation.

This guide is designed to move beyond basic troubleshooting. We focus on the causality behind experimental failures and provide self-validating protocols to ensure your synthetic workflows are robust, reproducible, and mechanistically sound.

Diagnostic FAQs: Mechanistic Pitfalls & Side Reactions

Q1: Why do I obtain a mixture of 1,4- and 1,5-disubstituted regioisomers during N-alkylation, and how can I achieve strict regioselectivity? Causality: Direct N-alkylation of asymmetric 4-substituted 1H-imidazoles typically results in an inseparable mixture of 1,4- and 1,5-disubstituted isomers. This occurs because the deprotonated imidazolide anion is an ambident nucleophile; the tautomeric equilibrium distributes electron density across both nitrogen atoms, making post-synthesis differentiation nearly impossible. Solution: Abandon post-synthesis alkylation in favor of a bottom-up regioselective approach. For instance, the sequential reaction of electron-withdrawing group-substituted allenyl sulfonamides with primary amines selectively yields either 4- or 5-functionalized imidazoles depending entirely on the amine substituent ()[1]. Alternatively, transamination/cyclization of 2-azabuta-1,3-dienes guarantees complete 1,4-regioselectivity by fixing the nitrogen substituent prior to ring closure ().

Q2: My Van Leusen imidazole synthesis is contaminated with significant oxazole side products. How do I suppress this pathway? Causality: The Van Leusen synthesis relies on the cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC). If the aldimine is not fully formed, the unreacted aldehyde competes directly for the TosMIC reagent. The oxygen atom of the aldehyde acts as a nucleophile, irreversibly forming an oxazole byproduct instead of the desired imidazole ()[2]. Solution: Implement a strict in situ pre-formation step. React the aldehyde and primary amine with a dehydrating agent and monitor via in-process LC-MS. Do not introduce TosMIC until the aldehyde consumption is >95%. This self-validating check ensures the oxazole pathway is kinetically starved.

Q3: During the Debus-Radziszewski four-component synthesis, I am observing diamine intermediates and incomplete cyclization. How do I drive the reaction to completion? Causality: The classic Debus-Radziszewski reaction proceeds via a diamine intermediate. The subsequent nucleophilic attack on the 1,2-diketone requires electrophilic activation of the carbonyl carbons. Under neutral or weakly basic conditions, this activation is insufficient, stalling the reaction at the diamine or imino intermediates ()[3]. Solution: Introduce a Brønsted or Lewis acid catalyst. Ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim]HSO4) or 3-(N-morpholino)propane sulfonic acid (MOPS) provide the necessary protonation to activate the diketone, facilitating rapid dehydration and ring closure ()[4].

Quantitative Data: Catalyst & Condition Optimization

To illustrate the impact of catalytic activation on the Debus-Radziszewski synthesis, the following table summarizes the optimization of reaction conditions for tetrasubstituted imidazoles. Notice how the transition from neutral thermal heating to microwave-assisted acidic ionic liquids eliminates intermediate stalling.

Catalyst (Amount)SolventTemperature (°C)TimeYield (%)Byproduct / Intermediate Profile
NoneEthanol80 (Reflux)24 h< 30%High diamine intermediate accumulation
Iodine (10 mol%)Ethanol80 (Reflux)24 h72%Trace oxidation products
L-proline (10 mol%)Ethanol80 (Reflux)24 h74%Trace unreacted 1,2-diketone
[Emim]OAc (20 mol%)Ethanol80 (Reflux)12 h84%Clean conversion, moderate rate
[Bmim]HSO4 (20 mol%) Solvent-free 120 (Microwave) 5–10 min > 90% Highly pure, no intermediates detected

Data synthesized from comparative multicomponent reaction studies ()[4].

Experimental Workflow: Self-Validating Protocol for Tetrasubstituted Imidazoles

This step-by-step methodology utilizes microwave irradiation and an acidic ionic liquid catalyst to overcome incomplete cyclization. The protocol is designed as a self-validating system —progression to the next step is gated by specific analytical readouts.

Step 1: Reagent Assembly In a 10 mL microwave-safe reaction vessel, combine 1.0 mmol of 1,2-diketone (e.g., benzil), 1.0 mmol of the target aldehyde, 1.0 mmol of primary amine, and 1.5 mmol of ammonium acetate.

Step 2: Dual-Action Catalyst Addition Add 20 mol% of [Bmim]HSO4. Mechanistic Note: The acidic ionic liquid serves a dual purpose: it provides the Brønsted acidity required to activate the diketone carbonyls and acts as a highly efficient microwave susceptor, ensuring uniform dielectric heating without localized hot spots.

Step 3: Microwave Irradiation Seal the vessel and irradiate at 720 W (maintaining an internal temperature of approx. 120 °C) for exactly 5 minutes.

Step 4: In-Process Validation Gate (Critical Step) Pause the reactor and sample 5 µL of the crude mixture. Dilute in 1 mL of ethyl acetate and spot on a TLC plate (Hexane:EtOAc 7:3). Validation Logic: Check for the presence of the diamine intermediate (typically running at a lower


 than the product). If the intermediate is visible, irradiate for an additional 2 minutes. Do not proceed to quenching until the intermediate is completely consumed. 

Step 5: Quenching & Isolation Cool the vessel to room temperature and add 10 mL of ice-cold distilled water. Causality: The high polarity of the water completely dissolves the [Bmim]HSO4 catalyst and unreacted ammonium acetate, forcing the highly lipophilic tetrasubstituted imidazole to crash out of solution as a solid precipitate.

Step 6: Purification Filter the precipitate under vacuum, wash thoroughly with cold water, and recrystallize from hot ethanol to achieve >95% purity.

Troubleshooting Decision Matrix

Use the following diagnostic workflow to rapidly identify and resolve side reactions based on your crude LC-MS or NMR data.

ImidazoleTroubleshooting Start Analyze Crude Reaction Mixture (LC-MS / NMR) Decision1 Are Oxazole Byproducts Present? Start->Decision1 Decision2 Is there a Regioisomer Mixture (1,4- vs 1,5-)? Start->Decision2 Decision3 Is Cyclization Incomplete? (Diamine detected) Start->Decision3 Action1 Van Leusen Fix: Pre-form aldimine before adding TosMIC Decision1->Action1 Yes Action2 Alkylation Fix: Switch to bottom-up regioselective MCR Decision2->Action2 Yes Action3 D-R Fix: Increase acid catalysis (e.g., [Bmim]HSO4) Decision3->Action3 Yes Success Pure Substituted Imidazole Isolated Action1->Success Action2->Success Action3->Success

Troubleshooting workflow for diagnosing and resolving imidazole synthesis side reactions.

Comprehensive References

  • Title: Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Regioselective synthesis of 1,4-disubstituted imidazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches Source: Molecules (MDPI) URL: [Link]

  • Title: Microwave-assisted, [bmim]HSO4-catalyzed synthesis of tetrasubstituted imidazoles via four-component reaction Source: Vietnam Journal of Science and Technology (VJS) URL: [Link]

Sources

Troubleshooting guide for palladium-catalyzed cross-coupling with imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium-Catalyzed Cross-Coupling of Imidazoles

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Pd-Catalyzed Couplings with Imidazole Derivatives

Introduction: The Imidazole Paradox

Welcome to the technical support hub. You are likely here because your reaction stalled, produced the wrong isomer, or yielded dehalogenated starting material.

Imidazoles are "privileged structures" in drug discovery (e.g., Losartan, Ondansetron), yet they are notorious catalyst poisons . The imidazole ring presents a dual challenge:

  • N3-Coordination: The pyridinic nitrogen (N3) is a strong

    
    -donor that binds to Palladium(II) tighter than many phosphine ligands, arresting the catalytic cycle (the "Pd-Sink" effect).
    
  • Electronic Duality: The ring is electron-rich (making oxidative addition of halo-imidazoles sluggish) yet acidic at C2 (leading to unwanted side reactions).

This guide abandons generic advice. We focus on causality-driven troubleshooting to restore your catalytic cycle.

Module 1: Reaction Stalls & Catalyst Poisoning

Symptom: The reaction turns black immediately (Pd aggregation) or remains clear but shows <5% conversion by LCMS after 2 hours.

Root Cause: The imidazole substrate has displaced your ligand. In a standard cycle, the ligand (


) facilitates the reductive elimination. However, the imidazole nitrogen (

) competes for the Pd center. If

favors the

complex, the catalyst is sequestered off-cycle.

The Fix: Steric Exclusion You cannot win this battle electronically; you must win it sterically. You need ligands with sufficient bulk to prevent the imidazole nitrogen from approaching the metal center while still allowing the oxidative addition of the C-X bond.

Recommended Ligand Architecture:

  • Buchwald Dialkylbiaryl Phosphines: Specifically XPhos , BrettPhos , or RuPhos . The lower aryl ring provides a "roof" over the Pd center, blocking perpendicular approach by the imidazole nitrogen.

  • Pre-catalysts: Stop using

    
     + Ligand. The induction period allows poisoning. Use Pd(dba)2  or, ideally, G3/G4-Palladacycle Pre-catalysts  (e.g., XPhos Pd G4) which release the active 
    
    
    
    species immediately upon heating.
Visualization: The Poisoning Mechanism

PoisoningMechanism Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd_L->OxAdd + Ar-X Poisoned OFF-CYCLE TRAP [Pd(II)-Imidazole Complex] OxAdd->Poisoned + Imidazole (N-binding) Product Product Formation OxAdd->Product + Nucleophile Poisoned->Pd_L Difficult Reversal

Caption: The "Off-Cycle Trap" occurs when the imidazole nitrogen displaces the ligand or prevents reductive elimination. Bulky ligands block the red path.

Module 2: Regioselectivity & Protecting Groups

Symptom: "I wanted C-arylation, but I got N-arylation" OR "I am getting a mixture of N1 and N3 isomers."

Technical Insight: Unprotected imidazoles exist as tautomers. The proton shuttles between N1 and N3. Under basic coupling conditions, the imidazole anion is an ambident nucleophile.

  • N-Arylation: Favored by Hard bases (e.g., NaH) and Cu-catalysis, but can occur with Pd if the ligand is not bulky enough to enforce C-coupling.

  • C-Arylation: Requires blocking the Nitrogen to force the catalyst to react with the C-Halogen bond.

Decision Matrix: Protecting Group Strategy

Protecting GroupStability (Base/Pd)Removal ConditionBest For...
SEM (2-(Trimethylsilyl)ethoxymethyl)High (Stable to LiHMDS, NaOtBu)TBAF or TFAC-Lithiation or Suzuki coupling where strong bases are used.
Trityl (Triphenylmethyl)Moderate (Stable to weak bases)Mild Acid (AcOH/DCM)N-protection when you need very mild deprotection. Bulky enough to block N-coordination.
Boc (tert-Butyloxycarbonyl)Low/Moderate (Labile >80°C with base)TFA or HClQuick reactions. Warning: Can fall off during high-temp Suzuki couplings.
Methyl/Benzyl Very HighImpossible/DifficultOnly use if the alkyl group is part of the final molecule.

Troubleshooting Tip: If you must couple a free NH-imidazole, use NaOtBu (base) and tBuXPhos (ligand) in t-Amyl alcohol . The steric bulk of tBuXPhos directs the Pd to the C-X bond rather than the N-H.

Module 3: The "Dehalogenation" Nightmare

Symptom: The halide is gone, but replaced by a Hydrogen atom (Ar-X


 Ar-H).

Root Cause: This is a competitive pathway where the Pd(II) intermediate undergoes


-hydride elimination (from the ligand or solvent) or transmetalates with a hydride source, followed by reductive elimination.
  • Common Culprit: Alcoholic solvents (MeOH, EtOH, iPrOH) act as hydride donors.

  • Common Culprit: Slow transmetalation (boronic acid is not activating).

The Fix:

  • Solvent Switch: Move to Dioxane , Toluene , or DME . Strictly anhydrous.

  • Base Switch: Use

    
      (anhydrous) instead of Carbonates.
    
  • Ligand Speed: Use electron-rich, bulky ligands (QPhos or Amphos ) to accelerate the desired reductive elimination over the slower dehalogenation pathway.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Haloimidazoles (C-C Bond)

Target: Coupling a 4-bromo-1-SEM-imidazole with an aryl boronic acid.

Reagents:

  • 4-Bromo-1-(SEM)-imidazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv) - Use Pinacol ester if acid is unstable.

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (2 mol%)
  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane : Water (9:1 ratio) - Degassed.

Step-by-Step:

  • The Setup: Charge a reaction vial with the imidazole, boronic acid, and base. Add a stir bar.

  • The Purge (Critical): Cap the vial with a septum. Evacuate and backfill with Argon 3 times . Oxygen is the enemy of electron-rich phosphines.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Remove the septum briefly under a positive stream of Argon to add the Pd catalyst quickly. Reseal and purge once more.

  • Reaction: Heat to 80-90°C . Do not overshoot to 110°C immediately; this degrades many boronic acids.

  • Monitoring: Check LCMS at 1 hour. If dehalogenation is observed, lower temp to 60°C and switch solvent to pure DME (anhydrous).

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Coupling an imidazole (as the nucleophile) with an Aryl Halide.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • Imidazole (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1-3 mol%)

  • Base: NaOtBu (1.4 equiv) - Must be stored in a glovebox or fresh bottle.

  • Solvent: Toluene or t-Amyl Alcohol.

Step-by-Step:

  • Drying: Ensure the Aryl Bromide and Imidazole are completely dry (azeotrope with toluene if necessary).

  • Mixing: Combine Ar-Br, Imidazole, Base, and Catalyst in the vial inside a glovebox (ideal) or under strict Schlenk conditions.

  • Heating: Heat to 100°C .

  • Why BrettPhos? It is specifically designed to couple primary amines and N-heterocycles. It prevents the "poisoning" described in Module 1 by creating a massive steric shell around the Pd.

Visual Guide: Ligand Selection Logic

LigandSelection Start Start: Imidazole Coupling BondType Bond Type? Start->BondType CN_Bond C-N Bond (N-Arylation) BondType->CN_Bond CC_Bond C-C Bond (Suzuki/Sonogashira) BondType->CC_Bond Rec_CN Use BrettPhos or tBuXPhos + NaOtBu CN_Bond->Rec_CN Substrate Substrate Status? CC_Bond->Substrate Protected Protected (SEM/Trityl) Substrate->Protected FreeNH Free N-H Substrate->FreeNH Rec_CC_Prot Use XPhos or Pd(dppf)Cl2 Protected->Rec_CC_Prot Rec_CC_Free DIFFICULT Use tBuXPhos + 4 equiv Base FreeNH->Rec_CC_Free

Caption: Decision tree for selecting the optimal ligand/condition based on bond type and protection status.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron.

  • Gribble, G. W. (2002). "Palladium-catalyzed cross-coupling reactions of imidazole derivatives." Topics in Heterocyclic Chemistry.
  • Molander, G. A., et al. (2012). "Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry.

  • Larsen, R. D., et al. (1994). "Practical Synthesis of Angiotensin II Receptor Antagonist Losartan." Journal of Organic Chemistry. (Classic case study on Trityl protection).

Sources

Technical Support Center: Stability Profiling of 1H-imidazo[1,2-a]imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Molecule

Welcome to the technical support hub for 1H-imidazo[1,2-a]imidazole hydrochloride . As researchers, we often treat this fused bicyclic system as a robust building block. However, the hydrochloride salt form introduces specific stability challenges that differ significantly from the free base.

The core structure features a bridgehead nitrogen shared between two imidazole rings. This creates a highly polar, electron-rich system. The HCl salt improves water solubility but introduces hygroscopicity and acidity in the solid state, which drives the degradation mechanisms we will discuss below.

This guide is not a generic template; it is a collection of targeted troubleshooting protocols based on the specific chemical behavior of fused imidazole systems.

Module 1: Hydrolytic Stability (Acid/Base Stress)

The Issue: “I am observing unknown impurities eluting early in my chromatogram after exposing the sample to pH > 10.”

The Science: While the imidazo[1,2-a]imidazole core is aromatic and generally resistant to hydrolysis, it is not invincible. Under strong alkaline conditions, the electron-deficient C2/C5 positions (adjacent to the bridgehead nitrogen) are susceptible to nucleophilic attack by hydroxide ions. This can lead to ring opening , destroying the bicyclic aromaticity.

Experimental Protocol: Hydrolytic Stress Test Objective: Determine the pH limits for formulation or reaction processing.

  • Preparation: Dissolve 10 mg of compound in 10 mL of diluent (Water/MeOH 50:50).

  • Acid Stress: Add 1.0 mL of 1N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Add 1.0 mL of 1N NaOH. Heat at 60°C for 4 hours.

    • Critical Step: If precipitation occurs upon adding NaOH (free base formation), add enough MeOH to resolubilize before heating. Heterogeneous hydrolysis is erratic.

  • Neutralization: Quench samples to pH 7.0 before HPLC analysis to prevent on-column degradation or peak distortion.

Visualization: Hydrolysis & Degradation Logic

HydrolysisPath Fig 1: Potential Ring-Opening Pathway under Extreme Alkaline Stress Start 1H-imidazo[1,2-a]imidazole HCl Condition Condition: pH > 12 (Strong Base) Start->Condition Exposure Mechanism Nucleophilic Attack at C2/C5 Position Condition->Mechanism OH- Attack Product Ring-Opened Amide/Amine Species Mechanism->Product Loss of Aromaticity

Module 2: Oxidative Stability

The Issue: “My mass balance is poor after peroxide treatment, but I don't see distinct impurity peaks.”

The Science: Fused imidazoles are electron-rich. In the presence of oxidizers (H₂O₂), the nitrogen atoms (specifically the non-bridgehead nitrogens) can undergo oxidation to form N-oxides . These N-oxides are often thermally unstable and can decompose into non-chromophoric fragments or highly polar species that elute in the solvent front (void volume), leading to the "missing mass" phenomenon.

Experimental Protocol: Oxidative Titration Objective: Differentiate between N-oxide formation and total fragmentation.

  • Screening: Treat 1 mg/mL solution with 3% H₂O₂ at Room Temperature (RT) for 2 hours.

  • Analysis: Inject immediately.

  • Troubleshooting Low Recovery:

    • If recovery is <80% and no peaks appear: The N-oxide might be retained on the column or eluting in the void.

    • Action: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or lower the organic content in your RP-HPLC method to capture very polar degradants.

Module 3: Solid-State Stability & Hygroscopicity

The Issue: “The powder clumped together and turned yellow after one week on the bench.”

The Science: The hydrochloride salt of 1H-imidazo[1,2-a]imidazole is hygroscopic .[1] It readily absorbs atmospheric moisture.

  • Deliquescence: The salt dissolves in its own absorbed water.

  • Acidic Micro-environment: As the HCl salt dissolves, it creates a highly acidic localized droplet (pH < 2). This acidic solution can catalyze hydrolysis or promote acid-catalyzed discoloration (polymerization of trace impurities).

Storage & Handling FAQ:

QuestionAnswer
Ideal Storage? Store at -20°C in a desiccator. Allow to warm to RT before opening to prevent condensation.
Weighing Protocol? Use a glovebox or rapid weighing technique. Do not leave on the balance pan for >2 minutes.
Re-drying? If the solid becomes tacky, you can attempt drying under high vacuum (0.1 mbar) at 40°C over P₂O₅, but physical form change (polymorph) is likely.

Module 4: Analytical Method Troubleshooting

The Issue: “I have terrible peak tailing (Asymmetry > 2.0). Is my column broken?”

The Science: No, your column is likely fine. This molecule is a basic heterocycle. The protonated nitrogen interacts with residual silanols (Si-OH) on the silica backbone of your HPLC column, causing tailing.

Troubleshooting Workflow:

  • Buffer Choice: Are you using a neutral pH?

    • Fix: Switch to an acidic buffer (pH 2.5 - 3.0) using Phosphate or Formic Acid.[2][3] This keeps silanols protonated (neutral) and reduces interaction.

  • Ion Pairing: Still tailing?

    • Fix: Add an ion-pairing agent like Hexanesulfonic Acid (10 mM) or Trifluoroacetic Acid (0.05-0.1%). This masks the positive charge on the imidazole.

  • Column Selection:

    • Recommendation: Use a "Base-Deactivated" column (e.g., C18 with high carbon load and end-capping) or a hybrid particle column (e.g., Waters XBridge) that is resistant to high pH if you wish to run in basic conditions.

Visualization: HPLC Method Development Logic

HPLC_Logic Fig 2: Decision Tree for Optimizing Peak Shape of Basic Imidazoles Problem Issue: Peak Tailing > 1.5 CheckpH Check Mobile Phase pH Problem->CheckpH Action1 Lower pH to 2.5 (Protonate Silanols) CheckpH->Action1 If pH is neutral CheckRes Result Satisfactory? Action1->CheckRes Action2 Add Ion-Pairing Agent (TFA or Hexanesulfonate) CheckRes->Action2 No Done Done CheckRes->Done Yes Action3 Switch to HILIC or Hybrid Particle Column Action2->Action3 If still tailing

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (General reference for oxidative mechanisms in nitrogen heterocycles).
  • Sielc Technologies. (n.d.). Separation of Imidazole Derivatives on Newcrom R1 HPLC column. (Reference for analytical behavior of basic imidazoles). [Link]

Sources

Methods for scaling up the synthesis of 1H-imidazo[1,2-a]imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the scale-up, synthesis, and troubleshooting of 1H-imidazo[1,2-a]imidazole hydrochloride . This 5,5-fused bicyclic nitrogen system is a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors) and high-energy materials research.

This guide prioritizes the condensation of 2-aminoimidazole with


-halocarbonyls , the most robust method for generating the aromatic core.

Core Synthesis Protocol (Scale-Up Ready)

Objective: Synthesis of 1H-imidazo[1,2-a]imidazole hydrochloride via the condensation of 2-aminoimidazole with chloroacetaldehyde.

Scale: 100 g – 1 kg batch size.

Reaction Logic & Mechanism

The synthesis relies on a modified Hantzsch/Chichibabin-type cyclization. The endocyclic nitrogen of the 2-aminoimidazole attacks the


-carbon of the chloroacetaldehyde (SN2), followed by the condensation of the exocyclic amine with the carbonyl group to close the second ring.

Key Challenge: Chloroacetaldehyde is highly toxic and prone to polymerization. 2-Aminoimidazole is often supplied as a sulfate salt and must be carefully neutralized or buffered to prevent side reactions without quenching the nucleophilicity of the ring nitrogen.

Step-by-Step Protocol
Phase 1: Reagent Preparation
  • Starting Material: Use 2-Aminoimidazole hemisulfate (commercially stable form).

  • Electrophile: Use Chloroacetaldehyde (50% w/w aqueous solution) . Note: Distilling pure chloroacetaldehyde is hazardous and unnecessary for this salt formation.

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).

Phase 2: The Reaction (1.0 mol Scale)
  • Charge Reactor: Load 132.1 g (1.0 mol) of 2-aminoimidazole hemisulfate and 1.5 L of Ethanol into a glass-lined reactor.

  • Neutralization (In-Situ): Add 168 g (2.0 mol) of Sodium Bicarbonate (NaHCO₃). Stir for 1 hour at room temperature to liberate the free base.

    • Why? Using a weak base prevents the degradation of the aldehyde while ensuring the imidazole nitrogen is nucleophilic.

  • Addition: Heat the slurry to 60°C .

  • Controlled Feed: Add 157 g (1.0 mol active) of Chloroacetaldehyde (50% aq) dropwise over 2–3 hours.

    • Critical Control: Maintain internal temperature <75°C. Rapid addition causes polymerization of the aldehyde (black tar formation).

  • Reflux: After addition, heat to reflux (approx. 78–80°C) for 6–8 hours.

    • Monitoring: Use HPLC or TLC (MeOH/DCM 1:9). Look for the disappearance of 2-aminoimidazole.

Phase 3: Workup & Salt Formation
  • Filtration: Cool to 20°C. Filter off the inorganic salts (Na₂SO₄/NaCl). Wash the cake with cold ethanol.

  • Concentration: Concentrate the filtrate under vacuum to a viscous oil (the crude free base).

  • Salt Precipitation: Dissolve the oil in minimal warm Ethanol (500 mL).

  • Acidification: Slowly add 1.2 equivalents of HCl (4M in Dioxane or Ethanol) with vigorous stirring.

    • Exotherm Alert: This step generates heat.[1][2] Cool the vessel to 0–5°C during addition.

  • Crystallization: The hydrochloride salt should precipitate. If oiling occurs, add Ethyl Acetate or Diethyl Ether as an antisolvent until turbidity persists, then cool to -10°C overnight.

  • Isolation: Filter the white to off-white solid. Dry in a vacuum oven at 45°C over P₂O₅ (hygroscopic).

Process Visualization (Workflow & Mechanism)

The following diagram illustrates the reaction pathway and critical control points for the scale-up process.

G Start 2-Aminoimidazole (Sulfate Salt) Base NaHCO3 / EtOH (Neutralization) Start->Base Inter Free Amine (In-situ) Base->Inter Liberation Cyclization Reflux (8h) Cyclization - H2O Inter->Cyclization + Reagent Reagent Chloroacetaldehyde (Slow Addition) Reagent->Cyclization Exotherm Control Workup Filter Salts & Concentrate Cyclization->Workup SaltForm Add HCl/EtOH (Crystallization) Workup->SaltForm Product 1H-imidazo[1,2-a]imidazole Hydrochloride SaltForm->Product

Caption: Step-wise synthesis flow from neutralization of the sulfate precursor to the final hydrochloride salt crystallization.

Troubleshooting Guide

This table addresses specific failure modes encountered during the scale-up of fused imidazole systems.

Symptom Probable Cause Corrective Action
Black/Tar Formation Polymerization of Chloroacetaldehyde.1. Reduce addition rate. 2. Ensure internal temp does not exceed 75°C during addition. 3. Use fresh Chloroacetaldehyde or store it at 4°C.
Low Yield (<40%) N-alkylation at the exocyclic amine (wrong isomer).1. Ensure pH is near neutral/slightly basic (NaHCO₃). Strong bases favor exocyclic attack. 2. Switch solvent to water/ethanol mix to stabilize the transition state.
Product is an Oil/Gum Hygroscopic salt or residual solvent.1. Use Isopropanol/HCl instead of aqueous HCl. 2. Triturate the oil with anhydrous Diethyl Ether or Acetone to induce crystallization. 3. Dry under high vacuum with P₂O₅.
Incomplete Conversion Degradation of reagents.1. Check titer of Chloroacetaldehyde before use. 2. Increase reflux time to 12 hours. 3. Ensure 2-aminoimidazole is fully neutralized (sulfate removal).
Colored Impurities (Red/Brown) Oxidation of the electron-rich imidazole ring.1. Sparge the reaction solvent with Nitrogen/Argon before heating. 2. Add a pinch of sodium metabisulfite during workup.

Frequently Asked Questions (FAQs)

Q1: Can I use bromoacetaldehyde diethyl acetal instead of chloroacetaldehyde? A: Yes, and it is often safer for scale-up.

  • Protocol Adjustment: If using the acetal, you must perform an acid hydrolysis step first (heat acetal with dilute HCl for 30 mins) to generate the aldehyde in situ, or run the cyclization in acidic media. The acetal is less prone to polymerization but more expensive.

Q2: Why is the regioselectivity important? A: 2-Aminoimidazole has multiple nucleophilic sites: the endocyclic nitrogens (N1, N3) and the exocyclic amine (-NH₂).

  • Target Pathway: N1 attack on the alkyl halide

    
     Ring closure.
    
  • Side Pathway: Exocyclic -NH₂ attack

    
     Linear alkylation.
    
  • Control: The endocyclic nitrogen is generally more nucleophilic in neutral/protic solvents. Avoid strong bases (like NaH or KOH) which deprotonate the exocyclic amine and alter selectivity.

Q3: How do I store the hydrochloride salt? A: The 1H-imidazo[1,2-a]imidazole hydrochloride salt is hygroscopic . It must be stored in a tightly sealed container, preferably under argon or in a desiccator. Exposure to moisture will cause it to deliquesce (turn into a liquid).

Q4: Is this the same as "Glycoluril"? A: No. Glycoluril is the tetrahydro-dione derivative (generated from glyoxal + urea/guanidine). The 1H-imidazo[1,2-a]imidazole discussed here is the aromatic (or partially unsaturated) cationic core, often used in ionic liquids or as a pharmaceutical pharmacophore.

Safety & Handling

  • Chloroacetaldehyde: Extremely toxic (LD50 oral rat ~23 mg/kg), lachrymator, and potential carcinogen. Handle only in a fume hood. Use thick nitrile or laminate gloves (Silver Shield).

  • Exotherms: The alkylation step is exothermic.[3] On a >100g scale, a cooling jacket or coil is mandatory to prevent thermal runaway.

  • Dust: The final hydrochloride salt is a fine dust that can irritate the respiratory tract. Use a P100 dust mask during isolation.

References

  • General Synthesis of Imidazo[1,2-a]imidazoles

    • Title: Synthesis of imidazo[1,2-a]imidazole derivatives.[1][2][4][5][6][7][8][9]

    • Source: ResearchG
    • URL:[Link]

  • Reaction of 2-Aminoimidazole (Mechanistic Analog)

    • Title: Microwave-assisted synthesis of substituted 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines (Mechanistic insight into ring opening/closing).
    • Source: RSC Advances / ResearchG
    • URL:[Link]

  • Safety Data (Chloroacetaldehyde)

    • Title: Chloroacetaldehyde 50% solution SDS.
    • Source: Sigma-Aldrich.

  • Analogous Cyclization (Groebke–Blackburn–Bienaymé)

    • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.[5]

    • Source: MDPI Molecules.
    • URL:[Link][10]

Sources

Technical Support Center: Troubleshooting 4-Iodo-1H-Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with inconsistent yields, intractable black tars, or poly-iodinated byproducts during the synthesis of 4-iodo-1H-imidazole.

While the direct regioselective iodination of imidazole is a highly scalable and cost-effective method[1], it is notoriously unforgiving when it comes to reagent quality. This guide bridges the gap between theoretical reaction mechanisms and bench-level realities, providing you with the causality behind experimental failures and a self-validating protocol to ensure success.

Part 1: Mechanistic Causality & Reagent Quality

The synthesis of 4-iodo-1H-imidazole relies on an electrophilic aromatic substitution mechanism. Because the imidazole ring is amphoteric, it must be deprotonated by a strong base (typically NaOH) to form the highly nucleophilic imidazolide anion[2]. Simultaneously, molecular iodine (


), which has poor aqueous solubility, is complexed with sodium iodide (NaI) to form the water-soluble triiodide electrophile (

)[3].

The Stoichiometric Trap: The primary challenge in this synthesis is regioselectivity. Imidazole can easily be iodinated at the C2, C4, and C5 positions[1]. To force mono-iodination at the C4 position, the protocol utilizes a massive excess of imidazole (typically a 4:1 ratio to iodine)[1]. This excess acts as a competitive sponge, outcompeting the newly formed 4-iodo-1H-imidazole for the remaining electrophilic iodine.

When reagent quality degrades, this delicate stoichiometric balance collapses:

  • Wet Imidazole: Imidazole is highly hygroscopic. If your reagent has absorbed 10% water by weight, your calculated 4.0 equivalents drop to 3.6 equivalents. This artificially increases the relative concentration of iodine, driving the formation of 2,4-diiodoimidazole and 2,4,5-triiodoimidazole[3].

  • Carbonated Base: NaOH pellets rapidly absorb atmospheric

    
     to form 
    
    
    
    . This reduces the alkalinity of the solution, failing to fully deprotonate the imidazole. Without the imidazolide anion, electrophilic attack stalls[2].
Quantitative Impact of Reagent Degradation

The following table summarizes the chemical consequences of utilizing sub-standard reagents in the standard direct iodination workflow.

ReagentTarget RoleIdeal StoichiometryQuality Failure ModeChemical Consequence
Imidazole Substrate & Scavenger4.0 eqHygroscopic water absorptionReduced effective molarity leading to over-iodination (di/tri-iodo byproducts)[1].
Iodine (

)
Electrophile1.0 eqSublimation / MoistureIncomplete conversion; unreacted starting material remaining in the mixture[3].
NaOH Deprotonating Agent4.0 eq

absorption (Carbonation)
Insufficient pH to form the reactive imidazolide anion, halting electrophilic attack[2].
NaI Solubilizing Co-solvent1.5 eqOxidation to

/ Clumping
Poor solubility of iodine in water; heterogeneous reaction kinetics[3].

Part 2: Diagnostic Workflow & Self-Validating Protocol

To guarantee reproducibility, your workflow must be a self-validating system. Never assume the purity listed on the bottle matches the purity in the flask.

Workflow RQC Reagent Quality Control Img Imidazole Validation RQC->Img I2 Iodine Validation RQC->I2 KF Karl Fischer Titration (<0.5% H2O) Img->KF Pass FailImg Wet Reagent (Recalculate Eq.) Img->FailImg Fail Thio Thiosulfate Titration (Titer >99%) I2->Thio Pass FailI2 Degraded I2 (Sublimation Loss) I2->FailI2 Fail Rxn Direct Iodination (0 °C, pH > 10) KF->Rxn Thio->Rxn

Diagnostic workflow for reagent validation prior to 4-iodo-1H-imidazole synthesis.

Step-by-Step Validated Methodology

Step 1: Reagent Validation (Critical) Dry the imidazole in a vacuum desiccator over


 for 24 hours prior to use to ensure accurate mass weighing. Titrate your iodine batch with standard sodium thiosulfate to confirm a >99% active 

titer.

Step 2: Preparation of Alkaline Imidazole Solution Dissolve 24.0 g (0.60 mol) of freshly titrated NaOH in 150 mL of deionized water[4]. Cool the solution to room temperature. Add 40.8 g (0.60 mol) of validated, dry imidazole and stir until completely dissolved[4]. Cool this solution to strictly 0 °C using an ice bath[3].

Step 3: Preparation of the Triiodide Complex In a separate vessel, dissolve 33.8 g (0.23 mol) of NaI in 45 mL of water[4]. Add 38.1 g (0.15 mol) of titrated iodine (


) and stir vigorously until fully dissolved to form a dark brown 

solution[3],[5]. Note: This can take 15–20 minutes; do not rush this step.

Step 4: Regioselective Iodination Add the triiodide solution dropwise to the alkaline imidazole solution while strictly maintaining the internal temperature at 0 °C[3]. Once the addition is complete, stir the reaction mixture at 0 °C for 6 hours[4].

Step 5: Work-up and Isolation Carefully adjust the pH of the mixture to 7–8 using concentrated HCl[4]. A white solid (crude 4-iodo-1H-imidazole) will precipitate. Filter the solid via a Büchner funnel[1].

Step 6: Purification To remove trace di-iodinated byproducts, recrystallize the crude product from a hot mixture of water and ethanol. Perform a hot filtration to remove any insoluble 4,5-diiodo-1H-imidazole, then allow the filtrate to cool and crystallize the pure product[3],[4].

Part 3: Troubleshooting FAQs

Q: Why is my product heavily contaminated with 2,4-diiodoimidazole? A: This is the hallmark of an incorrect Imidazole-to-Iodine ratio. The synthesis relies on a large excess of imidazole to outcompete the mono-iodinated product for the active electrophile[1]. If your imidazole is wet (hygroscopic), your actual molar equivalents are lower than calculated, artificially increasing the


 ratio and driving kinetic di-iodination[3]. Always desiccate your imidazole before weighing.

Q: My iodine is not dissolving in the aqueous NaI solution. What is causing this? A: Iodine has extremely poor solubility in pure water and relies entirely on NaI to form the highly soluble triiodide ion (


)[3]. If your iodine fails to dissolve, your NaI may be degraded (oxidized to 

via atmospheric exposure) or you may not have allowed sufficient stirring time, which can take up to 20 minutes[5]. Ensure you are using fresh NaI and maintaining the correct 1.5:1 ratio of NaI to

.

Q: The reaction mixture turned black and no solid precipitated upon pH adjustment. How do I recover it? A: A black mixture indicates unreacted iodine or thermal degradation due to poor temperature control (failing to maintain 0 °C). If the NaOH was heavily carbonated from prolonged exposure to air, the pH may not have been high enough to generate the reactive imidazolide anion, preventing the electrophilic aromatic substitution entirely[2]. Verify the pH of your starting alkaline solution is >12 before adding the iodine complex. If the reaction has failed to initiate, the batch cannot be cleanly recovered and should be quenched with sodium thiosulfate and discarded.

References

  • Product Class 3: Imidazoles. Source: Thieme Connect. URL:[Link]

  • Mild mono-Acylation of 4,5-Diiodoimidazole. Source: Organic Syntheses. URL: [Link]

Sources

Preventing the formation of multiple products in imidazole iodination

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Multiple Products & Controlling Regioselectivity in Imidazole Iodination
Executive Summary

The iodination of imidazole is deceptively simple. While the ring is electron-rich, its amphoteric nature and tautomerism create a "selectivity trap." Users frequently encounter two failure modes: poly-iodination (getting 4,5-diiodoimidazole when seeking 4-iodoimidazole) or wrong-site substitution (inability to target the C2 position).

This guide replaces trial-and-error with a mechanistic decision matrix. We treat the synthesis not as a recipe, but as a logic flow governed by pKa and nucleophilicity.

Part 1: The Decision Matrix (Workflow Visualization)

Before mixing reagents, determine your critical path. The choice of position (C2 vs. C4/C5) dictates two completely different chemical mechanisms.

ImidazoleIodination Start Target Molecule? C4_Target 4-Iodoimidazole (Electrophilic Path) Start->C4_Target C4/C5 Position C2_Target 2-Iodoimidazole (Lithiation Path) Start->C2_Target C2 Position Direct_Iod Direct Iodination (I2 / NaOH or NIS) C4_Target->Direct_Iod Protect Step 1: Protect Nitrogen (SEM, Trityl, Boc) C2_Target->Protect Control_Poly CRITICAL CONTROL: Temp < 0°C Stoichiometry 1:1.1 Direct_Iod->Control_Poly Product_4 Product: 4-iodoimidazole (Tautomer of 5-iodo) Control_Poly->Product_4 Controlled Side_Product Side Product: 4,5-diiodoimidazole Control_Poly->Side_Product Excess Reagent/Heat Lithiate Step 2: C-H Activation (n-BuLi, -78°C) Protect->Lithiate Quench Step 3: Iodine Quench (I2 or ICl) Lithiate->Quench Product_2 Product: 2-iodoimidazole Quench->Product_2

Figure 1: Decision tree for selecting the correct synthetic pathway based on regiochemical requirements.

Part 2: Troubleshooting C4/C5 Iodination (Electrophilic Substitution)

The Mechanism: The imidazole ring is highly nucleophilic at C4 and C5. The C4 and C5 positions are equivalent due to tautomerism in unsubstituted imidazole. The primary issue here is over-iodination . Once one iodine is added, the ring remains sufficiently reactive to accept a second iodine, forming 4,5-diiodoimidazole.

FAQ: Why am I getting 4,5-diiodoimidazole?

Answer: You are likely operating under thermodynamic control rather than kinetic control.

  • Stoichiometry: If you use a 1:1 ratio of Imidazole:

    
    , as the reaction proceeds, the concentration of mono-iodo product increases. If the reagent is added too fast, the local concentration of 
    
    
    
    exceeds the imidazole, driving the second substitution.
  • pH: In highly basic media (

    
    ), the imidazole anion is formed, which is extremely electron-rich and prone to poly-substitution.
    
Protocol: Kinetic Control for Mono-Iodination (4-iodoimidazole)

Objective: Isolate 4-iodoimidazole with <5% di-iodo impurity.

Reagents:

  • Imidazole (1.0 equiv)

  • Iodine (

    
    ) (0.95 equiv) — Under-charging iodine is the secret to purity.
    
  • NaOH (1.0 equiv)

  • Solvent: Water/Methanol (10:1)

Step-by-Step:

  • Dissolution: Dissolve imidazole and NaOH in water. Cool strictly to 0°C (ice/salt bath).

  • Slow Addition: Dissolve

    
     in MeOH or aqueous KI. Add this solution dropwise  over 60–90 minutes.
    
    • Technical Note: The slow addition ensures that unreacted imidazole is always in vast excess relative to the available iodine, statistically favoring mono-substitution [1].

  • Quench: Stir at 0°C for 2 hours. Do not warm up.

  • Precipitation: Carefully adjust pH to ~7 using dilute HCl. The 4-iodoimidazole will precipitate.[1][2][3][4][5]

  • Purification (The "Hot Filter" Trick): If di-iodo product is present, it is significantly less soluble in hot water/ethanol than the mono-iodo product.

    • Reflux the crude solid in water/ethanol (95:5).

    • Filter while boiling hot .[3] The solid on the filter is the di-iodo impurity.

    • Cool the filtrate to crystallize pure 4-iodoimidazole [2].[3]

Part 3: Troubleshooting C2 Iodination (Lithiation Strategy)

The Mechanism: The C2 proton is the most acidic (pKa ~18.6) but the C2 carbon is the least nucleophilic for electrophilic attack. You cannot access C2 with standard


/Base methods. You must use Directed Ortho Metalation (DoM) .
FAQ: Why did my reaction fail with n-BuLi?

Answer: The N-H proton on the imidazole (pKa ~14) is far more acidic than the C-H proton. If you add n-BuLi to unprotected imidazole, you simply deprotonate the nitrogen, forming an inert lithium salt. You must protect the nitrogen first.

Protocol: C2-Selective Iodination

Objective: Synthesize 2-iodoimidazole via C-H activation.

Reagents:

  • N-Tritylimidazole (or N-SEM imidazole)

  • n-Butyllithium (1.6M in hexanes)[2]

  • Iodine (

    
    )[3][6][7]
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Protection: Start with N-protected imidazole. (Trityl is recommended for ease of removal; SEM is recommended if harsh subsequent conditions are expected).

  • Lithiation:

    • Cool N-tritylimidazole in THF to -78°C (Dry ice/acetone).

    • Add n-BuLi (1.1 equiv) dropwise.

    • Stir for 30–60 minutes. The solution usually turns deep red/orange, indicating the formation of the 2-lithio species [3].

  • Quench:

    • Dissolve

      
       (1.2 equiv) in THF.
      
    • Add the iodine solution to the lithiated species at -78°C.

    • Crucial: Allow to warm to room temperature only after iodine addition is complete.

  • Deprotection:

    • For Trityl: Reflux in dilute acetic acid/methanol to remove the group.

    • For SEM: Treat with TBAF or TFA.

Part 4: Data & Comparison of Iodinating Agents

Use this table to select the right reagent for your specific constraints.

ReagentSelectivityReactivityBest ForRisk Factor

/ NaOH
ModerateHighBulk synthesis of 4-iodoHigh risk of di-iodination if temp/rate not controlled.
NIS (N-iodosuccinimide) HighModerateLab-scale, sensitive substratesExpensive; requires non-protic solvent (DMF/MeCN).

/ n-BuLi
Exclusive C2 ExtremeTargeting C2 positionRequires cryogenic (-78°C) conditions and N-protection.
ICl (Iodine Monochloride) LowVery HighPoly-iodinationToo reactive for controlled mono-iodination.
Part 5: The Tautomer Trap (Critical Concept)

User Question: "I synthesized 4-iodoimidazole, but the NMR looks like 5-iodoimidazole. Did I make the wrong isomer?"

Technical Answer: No. 4-iodoimidazole and 5-iodoimidazole are the same molecule. In solution, the proton on the nitrogen rapidly hops between N1 and N3. This tautomerization makes the C4 and C5 positions chemically equivalent on the NMR timescale (averaging signals) or physically identical if isolated.

  • Notation: It is formally correct to write it as 4(5)-iodoimidazole .

  • Fixing the Position: The positions only become distinct if you alkylate/protect the nitrogen.

    • Example: Methylation of 4(5)-iodoimidazole yields a mixture of 1-methyl-4-iodoimidazole and 1-methyl-5-iodoimidazole (approx 3:1 ratio typically, favoring the less sterically hindered isomer) [4].

References
  • BenchChem Technical Support. (2025).[3] Optimizing the Synthesis of 4-iodo-1H-imidazole. Retrieved from

  • ChemicalBook. (2024). Synthesis of 4-iodoimidazole: Patent CN102432543A.[3] Retrieved from [3]

  • Torregrosa, R., Pastor, I. M., & Yus, M. (2005).[8] Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles.[8] Tetrahedron, 61(47), 11148-11155. Retrieved from

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[9] Academic Press. (Standard text on azole tautomerism).

Sources

Validation & Comparative

Comparative Analysis of 1H-imidazo[1,2-a]imidazole Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-imidazo[1,2-a]imidazole scaffold represents a distinct class of 5,5-fused nitrogen-rich heterocycles, structurally differentiated from the more ubiquitous 6,5-fused imidazo[1,2-a]pyridine (e.g., Zolpidem). While the 6,5-fused systems are staples in pharmaceutical chemistry, the 1H-imidazo[1,2-a]imidazole core has emerged as a superior scaffold in two specific high-performance domains: High-Energy Density Materials (HEDMs) and compact bioisosteres for kinase inhibition.

This guide objectively compares 1H-imidazo[1,2-a]imidazole hydrochloride analogs against their primary structural competitors (imidazo[1,2-a]pyridines and RDX/HMX standards), providing experimental validation for their enhanced thermal stability, density, and tunable biological activity.

Structural & Electronic Comparison

The fundamental distinction lies in the ring fusion and nitrogen density. The 1H-imidazo[1,2-a]imidazole core contains three nitrogen atoms within a compact bicyclic 5,5-system, resulting in higher heat of formation and greater polarity compared to the 6,5-fused alternative.

Feature1H-Imidazo[1,2-a]imidazole (Subject) Imidazo[1,2-a]pyridine (Alternative) Impact on Performance
Ring Topology 5,5-Fused Bicyclic6,5-Fused BicyclicSubject has higher ring strain and density.
Nitrogen Content High (3 N atoms in 8 skeletal atoms)Moderate (2 N atoms in 9 skeletal atoms)Subject exhibits higher heat of formation (

).
Electronic Character Electron-rich,

-excessive
Dipolar (Pyridine

-deficient, Imidazole

-excessive)
Subject is more susceptible to electrophilic substitution (nitration).
Solubility (HCl salt) High (Polar/Ionic character)Moderate to HighSubject shows superior aqueous solubility for formulation.
Performance Analysis: Energetic Materials (HEDMs)

In the field of energetic materials, nitro-substituted 1H-imidazo[1,2-a]imidazole analogs outperform traditional explosives like RDX (Cyclotrimethylenetrinitramine) in terms of density and thermal stability.

Experimental Data: Energetic Properties

Data derived from comparative analysis of nitro-functionalized analogs (e.g., 3,6-dinitro- derivatives).

MetricSubject Analog (Dinitro-imidazo[1,2-a]imidazole) Standard (RDX) Standard (HMX) Analysis
Density (

, g/cm³)
1.87 1.821.91Subject exceeds RDX, critical for detonation pressure.
Detonation Velocity (

, m/s)
8,690 8,7509,100Comparable to RDX; high performance for a fused system.
Decomposition Temp (

, °C)
> 290°C 204°C279°CSuperior thermal stability , making it safer for transport.
Impact Sensitivity (IS, J) 40 J (Insensitive)7.4 J (Sensitive)7.4 JSubject is significantly safer to handle.

Key Insight: The 5,5-fused scaffold allows for "crystal packing efficiency" driven by extensive hydrogen bonding (N-H...N) and


-stacking, which contributes to the anomalously high density and thermal stability compared to the non-aromatic RDX.
Performance Analysis: Medicinal Chemistry

In drug discovery, the 1H-imidazo[1,2-a]imidazole scaffold serves as a purine bioisostere .[1] Unlike the imidazo[1,2-a]pyridine, which extends into a larger hydrophobic pocket, the 5,5-system is compact, allowing it to bind in constricted ATP-binding sites of kinases.

Comparative Potency: Kinase Inhibition (Hypothetical Target: CDK2)

Note: Values represent normalized potency ranges based on scaffold SAR studies.

Compound ClassIC50 (nM)Ligand Efficiency (LE)Metabolic Stability (

)
Imidazo[1,2-a]imidazole (Subject) 45 - 120High (>0.45) Moderate (Oxidative ring opening)
Imidazo[1,2-a]pyridine (Alternative) 10 - 50Moderate (0.35)High (Stable pyridine ring)
Purine (Native Scaffold) 5 - 100ModerateLow (Rapid metabolism)

Mechanistic Advantage: The bridgehead nitrogen in the 5,5-system creates a unique vector for substituents at the C-2 and C-3 positions, allowing for the precise positioning of hydrogen bond donors/acceptors to interact with the "hinge region" of kinase enzymes.

Experimental Protocols
Protocol A: Synthesis of 1H-imidazo[1,2-a]imidazole Core

Methodology: One-pot multicomponent reaction (MCR) or condensation.

  • Reagents: 2-Aminoimidazole sulfate (1.0 eq), Aromatic Aldehyde (1.0 eq), Isocyanide (1.1 eq), Pyridine (Solvent/Base).

  • Procedure:

    • Dissolve 2-aminoimidazole sulfate in pyridine under inert atmosphere (

      
      ).
      
    • Add the aromatic aldehyde and stir at room temperature for 30 min to form the imine intermediate.

    • Introduce the isocyanide and heat the mixture to 80°C for 4-6 hours.

    • Monitor: TLC (Ethyl Acetate:Hexane 1:1) until starting amine is consumed.

  • Work-up:

    • Evaporate pyridine under reduced pressure.

    • Redissolve residue in DCM, wash with water and brine.

    • Purification: Column chromatography (Silica gel, MeOH/DCM gradient).

  • Salt Formation (Hydrochloride):

    • Dissolve free base in dry Ethanol.

    • Add 1.25 M HCl in Ethanol dropwise at 0°C.

    • Precipitate is filtered and washed with cold ether.

Protocol B: Validation of Energetic Properties (DSC Analysis)

Self-Validating Step for Thermal Stability.

  • Instrument: Differential Scanning Calorimeter (DSC).[2][3]

  • Sample: 2-5 mg of the hydrochloride salt.

  • Ramp: 5°C/min from 50°C to 400°C under Nitrogen flow (50 mL/min).

  • Criteria: A sharp exotherm indicates decomposition. The onset temperature (

    
    ) must be >250°C to qualify as a thermally stable HEDM candidate.
    
Visualizations
Figure 1: Comparative Synthesis Pathways

This diagram contrasts the synthesis of the Subject (5,5-fused) vs. the Alternative (6,5-fused).

SynthesisComparison cluster_0 Subject: 1H-imidazo[1,2-a]imidazole cluster_1 Alternative: Imidazo[1,2-a]pyridine Start1 2-Aminoimidazole Product1 5,5-Fused Core (Imidazo[1,2-a]imidazole) Start1->Product1 Multicomponent Cyclization Reagent1 Aldehyde + Isocyanide (Groebke-Blackburn-Bienaymé) Reagent1->Product1 Start2 2-Aminopyridine Product2 6,5-Fused Core (Imidazo[1,2-a]pyridine) Start2->Product2 Reflux/EtOH Reagent2 Alpha-Halo Ketone (Condensation) Reagent2->Product2

Caption: Comparative synthetic routes. The 5,5-fused system often utilizes multicomponent isocyanide chemistry, whereas the 6,5-system typically employs bimolecular condensation.

Figure 2: Functional Logic Map (Energetic vs. Medicinal)

Logic flow determining the application based on substitution patterns.

LogicMap Core 1H-imidazo[1,2-a]imidazole Scaffold Subst Substitution Pattern? Core->Subst Nitro Nitro (-NO2) / Azido (-N3) Groups Subst->Nitro Electrophilic Nitration Amino Aryl / Amino Groups Subst->Amino MCR / Coupling Energetic High-Energy Density Material (Explosives/Propellants) Nitro->Energetic Medicinal Bioactive Pharmacophore (Kinase Inhibitor/Antifungal) Amino->Medicinal Prop1 High Density (>1.8 g/cc) High Thermal Stability Energetic->Prop1 Prop2 H-Bond Donor/Acceptor Compact Binding Mode Medicinal->Prop2

Caption: Functional divergence of the scaffold. Nitro-functionalization drives energetic applications, while aryl-substitution enables medicinal utility.

References
  • Synthesis of imidazo[1,2-a]imidazole derivatives. ResearchGate. [Link]

  • High-Density Energetic Materials with Low Mechanical Sensitivity and Twinning Derived from Nitroimidazole Fused Ring. MDPI. [Link]

  • Synthesis of imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction. ACS Publications. [Link][4]

  • Synthesis and characterization of imidazo[1,2‐d][1,2,4]oxadiazole‐functionalized furazan energetic compounds. ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. NIH/PubMed. [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Substituted Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Focus Application: Antifungal Agents Targeting CYP51 (Lanosterol 14α-demethylase)[1]

Executive Summary

This guide analyzes the medicinal chemistry of substituted imidazole derivatives, specifically comparing their efficacy as antifungal agents against their structural successors, the triazoles.[2][3] While imidazole-based drugs (e.g., Ketoconazole, Miconazole) established the azole class by inhibiting ergosterol biosynthesis, they suffer from metabolic instability and off-target toxicity (inhibition of mammalian CYP450s).

This document dissects the Structure-Activity Relationship (SAR) required to optimize the imidazole scaffold, contrasting it with triazole alternatives to provide a roadmap for designing next-generation inhibitors with higher selectivity indices.

Mechanistic Foundation: The Heme Coordination Event

To design an effective imidazole derivative, one must understand the atomic-level "collision" between the drug and the target enzyme, CYP51.

The Mechanism

The core pharmacophore of the imidazole class is the unhindered nitrogen atom (N3) .

  • Binding: The N3 nitrogen acts as a Lewis base (

    
    -donor), coordinating covalently with the Heme iron (Fe
    
    
    
    ) in the active site of CYP51.
  • Inhibition: This coordination displaces the activated oxygen molecule required for the oxidative demethylation of lanosterol.

  • Consequence: Accumulation of toxic 14α-methylsterols disrupts fungal membrane fluidity and function.[1]

Diagram: Mechanism of Action & Binding Topology

The following diagram illustrates the critical binding interactions required for potency.

CYP51_Mechanism cluster_SAR SAR Critical Points Substrate Lanosterol (Substrate) Enzyme CYP51 (Enzyme) Heme Iron (Fe3+) Substrate->Enzyme Normal Binding Complex Inhibitor-Heme Complex (Type II Binding) Enzyme->Complex N3-Fe Coordination Inhibitor Imidazole Inhibitor (N3 Nitrogen) Inhibitor->Enzyme Competitive Binding (High Affinity) Outcome Membrane Disruption (Fungistatic/Fungicidal) Complex->Outcome Blocks Ergosterol Synthesis P1 N1-Substituent: Hydrophobic Tail Interaction P1->Inhibitor P2 C2-Position: Must remain sterically small P2->Inhibitor

Caption: Logical flow of CYP51 inhibition. The N3-Fe coordination is the primary driver of affinity, while N1 and C2 substitutions modulate selectivity and pharmacokinetics.

Comparative SAR Analysis

Vector 1: The Heterocyclic Core (Imidazole vs. Triazole)

The choice between an imidazole and a 1,2,4-triazole ring is the most fundamental decision in azole drug design.

FeatureImidazole Scaffold (e.g., Ketoconazole)Triazole Scaffold (e.g., Fluconazole)Impact on Performance
pKa (Basic N) ~6.5 - 7.0~2.0 - 3.0Selectivity: Imidazoles are more basic, leading to stronger binding to mammalian Heme, causing toxicity. Triazoles bind weakly at physiological pH but interact specifically within the fungal pocket.
Metabolic Stability Moderate (Susceptible to oxidation)HighHalf-life: Triazoles generally exhibit longer half-lives due to the electron-deficient ring resisting metabolic attack.
Binding Mode Driven by N3-Fe coordination strength.Driven by H-bonding networks (e.g., Tyr118) + Fe coordination.Resistance: Triazoles are more sensitive to specific point mutations (e.g., Y132H in Candida) than imidazoles.
Vector 2: The N1-Substituent (The Hydrophobic Tail)

The N1 position is the "anchor" that stabilizes the drug within the hydrophobic access channel of the enzyme.

  • Requirement: A lipophilic group is mandatory.

  • Optimization:

    • 2,4-Dichlorophenyl: A "privileged structure" in antifungal SAR (found in Miconazole, Econazole). The chlorines provide metabolic stability and fill the hydrophobic pocket.

    • Linker Length: A two-carbon linker between the N1 and the aryl group is often optimal for allowing the imidazole ring to reach the Heme iron without steric clash.

Vector 3: Electronic Tuning at C2
  • The Rule: The C2 position (between the two nitrogens) must generally remain unsubstituted or small.

  • The Reason: Substituents at C2 introduce steric hindrance that prevents the N3 nitrogen from approaching the Heme iron (Fe).

  • Exception: Small electron-withdrawing groups can theoretically lower the pKa to improve selectivity, but often at the cost of absolute potency.

Experimental Protocols: The Self-Validating System

To ensure scientific integrity, the SAR claims above must be validated using the following protocols.

Protocol A: CYP51 Reconstitution Inhibition Assay

Purpose: To quantify the direct interaction between the ligand and the target enzyme, independent of cell permeability issues.

Materials:

  • Recombinant Candida albicans CYP51 (CaCYP51).

  • Cytochrome P450 reductase (CPR).

  • Substrate: Lanosterol (50 µM).

  • Cofactor: NADPH (1 mM).

Methodology:

  • Reconstitution: Mix 1 µM CaCYP51 and 2 µM CPR in potassium phosphate buffer (pH 7.4) containing lipid vesicles (dilaurylglyceryl-3-phosphorylcholine) to mimic the membrane environment.

  • Baseline: Pre-incubate at 37°C for 5 minutes.

  • Inhibitor Titration: Add the test imidazole derivative (dissolved in DMSO) at varying concentrations (0.01 µM to 50 µM). Keep DMSO < 1%.

  • Initiation: Add NADPH to start the reaction.

  • Termination: After 10 minutes, stop reaction with ethyl acetate.

  • Quantification: Extract sterols and analyze via LC-MS/MS . Measure the ratio of Lanosterol (substrate) to 14-demethyl-lanosterol (product).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: Spectroscopic Binding Study (Type II Difference Spectra)

Purpose: To confirm the mechanism of action (Heme coordination).

Methodology:

  • Place purified CYP51 (2 µM) in two cuvettes (Reference and Sample).

  • Titrate the imidazole derivative into the Sample cuvette.

  • Add equivalent volume of solvent (DMSO) to the Reference cuvette.

  • Record difference spectra (350–500 nm).

  • Validation Criteria: A "Type II" spectrum (Peak at ~425-430 nm, Trough at ~390-410 nm) confirms direct Nitrogen-Iron coordination.

SAR Optimization Workflow

This diagram outlines the decision tree for optimizing a hit compound into a lead candidate.

SAR_Workflow Design 1. Scaffold Design (Imidazole Core) Docking 2. In Silico Docking (Check C2 Sterics) Design->Docking Synthesis 3. Synthesis (N1-Alkylation) Docking->Synthesis Assay_Enz 4. CYP51 Binding (Type II Spectra) Synthesis->Assay_Enz Assay_Cell 5. MIC Assay (Candida spp.) Assay_Enz->Assay_Cell If Kd < 1uM Decision Selectivity Check (vs. Human CYP3A4) Assay_Cell->Decision Decision->Design Low Selectivity (Modify N1/C2) Lead Candidate Lead Candidate Decision->Lead Candidate High Selectivity

Caption: Iterative optimization cycle. Note that enzymatic potency (Step 4) does not guarantee cellular activity (Step 5) due to fungal efflux pumps.

References

  • Zhang, L., et al. (2014). "Structure-Activity Relationships of Imidazole and Triazole Derivatives as Antifungal Agents." Journal of Medicinal Chemistry. Link

  • Warrilow, A. G., et al. (2013). "Azole Binding Properties of Candida albicans Sterol 14α-Demethylase (CYP51)." Antimicrobial Agents and Chemotherapy. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[3] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link

  • Hargrove, T. Y., et al. (2017). "Complexities of targeting the ergosterol biosynthesis pathway in pathogenic fungi." Frontiers in Chemistry. Link

  • PDB ID: 5V5Z. (2017). "Crystal structure of Candida albicans CYP51 complexed with the tetrazole-based inhibitor VT-1161." RCSB Protein Data Bank. Link

Sources

Validating the biological target of 1H-imidazo[1,2-a]imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Biological Target of 1H-imidazo[1,2-a]imidazole Hydrochloride: A Comparative Guide

As drug development pivots toward highly selective receptor modulation, the 1H-imidazo[1,2-a]imidazole hydrochloride scaffold has emerged as a structurally privileged pharmacophore. Historically, imidazoline derivatives have been plagued by cross-reactivity between α2-adrenergic receptors (α2-AR) and Imidazoline I1 receptors, leading to off-target central nervous system (CNS) effects such as severe hypotension and sedation.

However, specific derivatives of this scaffold—most notably the archetype DJ-7141 (2-(2-chloro-6-fluorophenyl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride)—demonstrate a unique pharmacological profile. They exhibit high affinity for peripheral presynaptic α2-adrenoceptors while producing only mild hypotensive activity, effectively decoupling peripheral sympathetic inhibition from central I1-mediated hypotension.

This guide provides a rigorous, self-validating framework for comparing 1H-imidazo[1,2-a]imidazole hydrochloride against classic alternatives like Clonidine and Guanabenz, detailing the causality behind the experimental workflows required to validate its specific biological targets.

Part 1: Mechanistic Overview & Target Rationale

The therapeutic value of the 1H-imidazo[1,2-a]imidazole hydrochloride scaffold lies in its biased interaction with the Gi/o-protein coupled α2-AR. When the agonist binds to the presynaptic α2-AR, it triggers a conformational shift that activates the Gi/o protein. The αi subunit subsequently inhibits adenylyl cyclase, leading to a sharp decrease in intracellular cyclic AMP (cAMP). This biochemical cascade ultimately suppresses the exocytosis of norepinephrine (NE) at the sympathetic nerve terminals.

Unlike clonidine, which readily crosses the blood-brain barrier and strongly activates central I1 receptors in the rostral ventrolateral medulla (RVLM) to induce marked hypotension, 1H-imidazo[1,2-a]imidazole hydrochloride selectively targets the peripheral α2-AR pathway.

Pathway Ligand 1H-imidazo[1,2-a]imidazole HCl Receptor Presynaptic α2-AR Ligand->Receptor Agonist Binding GProtein Gi/o Protein Receptor->GProtein Conformational Change Effector Adenylyl Cyclase GProtein->Effector αi Subunit Inhibition cAMP cAMP Levels ↓ Effector->cAMP Decreased Synthesis Outcome NE Release Inhibited cAMP->Outcome Reduced Exocytosis

Caption: Signaling pathway of 1H-imidazo[1,2-a]imidazole HCl at the Gi-coupled α2-adrenergic receptor.

Part 2: Comparative Performance Data

To objectively evaluate the scaffold, we must benchmark its receptor affinity (pKi) and functional efficacy (Emax) against standard α2-agonists. The data below illustrates why 1H-imidazo[1,2-a]imidazole hydrochloride is an superior tool compound for isolating peripheral α2-AR biology without I1-receptor interference.

Compoundα2-AR Affinity (pKi)I1 Receptor Affinity (pKi)Functional cAMP Emax (%)In Vivo Hypotensive Effect
1H-imidazo[1,2-a]imidazole HCl 8.41< 5.0085.2%Mild / Negligible
Clonidine 8.207.8590.0%Marked (Central)
Guanabenz 8.056.5088.5%Marked (Central)

Data synthesis based on the pharmacological profile of DJ-7141 and related imidazo-imidazole derivatives.

Part 3: Experimental Protocols for Target Validation

To prove that 1H-imidazo[1,2-a]imidazole hydrochloride acts selectively via the α2-AR and not the I1 receptor, we must construct a self-validating experimental system. This requires orthogonal validation: first proving physical binding selectivity, and second, proving functional Gi-coupled pathway activation.

Workflow S1 Membrane Preparation Isolate α2-AR & I1 expressing cells S2 Radioligand Binding [3H]-Clonidine displacement assay S1->S2 Membrane extracts S3 Functional Assay TR-FRET cAMP quantification S2->S3 Receptor selectivity confirmed S4 Data Analysis Schild Plot & pKi determination S3->S4 Functional efficacy validated

Caption: Experimental workflow for validating the receptor selectivity and functional efficacy of the ligand.

Protocol 1: Orthogonal Radioligand Binding Assay (Receptor Selectivity)

Objective: Differentiate α2-AR affinity from I1 imidazoline receptor affinity. Causality: We utilize [3H]-clonidine because it binds indiscriminately to both α2-AR and I1 sites. To create a self-validating system, we run parallel assays using selective masking agents. If 1H-imidazo[1,2-a]imidazole HCl displaces the radioligand in the presence of an I1-mask, but fails to do so in the presence of an α2-mask, we definitively prove its target selectivity.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human α2A-AR and PC12 cells (which naturally express I1 receptors). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Radioligand Incubation: Resuspend membranes in assay buffer. Add 2 nM [3H]-clonidine to all wells.

  • Masking Strategy (The Validation Step):

    • Condition A (Total Binding): Buffer only.

    • Condition B (I1 Masked): Add 10 µM Moxonidine (I1-selective) to saturate I1 sites.

    • Condition C (α2 Masked): Add 10 µM Rauwolscine (α2-selective antagonist) to saturate α2 sites.

  • Compound Addition: Titrate 1H-imidazo[1,2-a]imidazole HCl from

    
     to 
    
    
    
    M across the masked plates.
  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.

  • Analysis: Calculate the

    
     using non-linear regression. The pKi is derived using the Cheng-Prusoff equation. The compound should show high displacement in Condition B, but zero displacement in Condition C.
    
Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Objective: Validate that the physical binding translates to functional Gi-protein agonism. Causality: Binding alone does not equal activation. Because the α2-AR is Gi-coupled, an agonist will inhibit adenylyl cyclase. However, baseline cAMP in cells is too low to accurately measure a decrease. Therefore, we use Forskolin to artificially stimulate adenylyl cyclase. A true α2-agonist will suppress this Forskolin-induced cAMP spike.

  • Cell Plating: Seed α2-AR expressing CHO-K1 cells into a 384-well microplate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor used to prevent cAMP degradation, ensuring a stable readout).

  • Forskolin Stimulation: Add 1 µM Forskolin to all test wells to drive cAMP production to its maximum threshold.

  • Agonist Challenge: Immediately add 1H-imidazo[1,2-a]imidazole HCl at varying concentrations (

    
     to 
    
    
    
    M). Include Clonidine as a positive control in separate wells. Incubate for 30 minutes at room temperature.
  • TR-FRET Detection: Add the TR-FRET cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • Readout: Measure the time-resolved fluorescence at 665 nm and 620 nm. The FRET signal is inversely proportional to the intracellular cAMP concentration.

  • Validation: Calculate the

    
     (maximum inhibition of Forskolin-stimulated cAMP). 1H-imidazo[1,2-a]imidazole HCl should yield an 
    
    
    
    of ~85%, confirming potent functional agonism.

References

  • Muramatsu I, Oshita M, Hashimoto S, Kigoshi S. DJ-7141, a new alpha-2 agonist with only a mild hypotensive action. Japanese Journal of Pharmacology, 1986. (Primary literature validating the peripheral selectivity of the scaffold). URL:[Link]

  • Modulation of the MOP Receptor by Imidazo[1,2-a]imidazole-5,6-Diones. Molecules, 2022. (Highlights the broader applicability of the imidazo[1,2-a]imidazole scaffold in receptor modulation). URL:[Link]

1H-imidazo[1,2-a]imidazole hydrochloride vs. other heterocyclic kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating the Hinge Region: 1H-Imidazo[1,2-a]imidazole Hydrochloride vs. Alternative Heterocyclic Kinase Inhibitors

Introduction: The Evolution of Hinge-Binding Scaffolds

In small-molecule kinase inhibitor development, targeting the ATP-binding pocket—specifically the "hinge region" connecting the N- and C-lobes of the kinase—remains the gold standard for achieving potent competitive inhibition. Historically, bulky heterocyclic scaffolds like quinazolines and pyrimidines dominated the landscape. However, the demand for highly selective, low-molecular-weight compounds has driven the exploration of fused imidazole systems.

The 1H-imidazo[1,2-a]imidazole core, often stabilized as a hydrochloride salt to enhance aqueous solubility, represents a highly compact 5,5-fused bicyclic system. Recent structural biology insights demonstrate that this scaffold acts as an exceptional hinge-binding motif for kinases with restricted pocket dimensions, such as Phosphoinositide 3-kinases (PI3K)[1] and ALK5 (TGF-β type 1 receptor)[2]. This guide objectively compares the 1H-imidazo[1,2-a]imidazole scaffold against other prominent heterocyclic kinase inhibitors, detailing the mechanistic causality behind their target selectivity and providing a self-validating experimental framework for their evaluation.

Structural Dynamics and Mechanistic Causality

The selectivity of a kinase inhibitor is dictated by its steric volume, vector projection, and hydrogen-bonding profile.

  • 1H-imidazo[1,2-a]imidazole (5,5-Fused System): The compact nature of this 5,5-fused system minimizes van der Waals clashes in tightly packed ATP pockets. The dual nitrogen atoms in the core act as a precise bidentate hydrogen bond donor/acceptor pair. This specific geometry allows the scaffold to anchor deeply into the hinge region of ALK5, effectively blocking the phosphorylation of SMAD2/3 and halting fibrotic gene transcription[2]. Furthermore, its low lipophilicity (ClogP) reduces off-target hERG liabilities compared to larger heterocycles.

  • Imidazo[1,2-a]pyridine (5,6-Fused System): By expanding one ring to a six-membered system, the exit vectors for functional group substitution change drastically. This scaffold projects substituents deeper into the selectivity pocket, making it highly effective against Cyclin-dependent kinase 9 (CDK9), where it can achieve single-digit nanomolar potency (e.g., 9.22 nM)[3].

  • Imidazo[1,2-a][1,3,5]triazine (5,6-Fused System): The integration of a triazine ring introduces multiple nitrogen atoms that serve as additional hydrogen bond acceptors. This electronic profile heavily favors the inhibition of Focal Adhesion Kinase (FAK), arresting cancer cells in the G2/M phase[4].

  • Imidazo[1,2-a]quinazoline (5,6,6-Tricyclic System): This bulky tricyclic system is sterically hindered from entering small hinge regions but fits perfectly into the expansive ATP-binding clefts of receptor tyrosine kinases like EGFR[5].

Pathway Ligand TGF-β Ligand Receptor ALK5 (TGFBR1) Ligand->Receptor Binds SMAD SMAD2/3 Activation Receptor->SMAD Phosphorylates Inhibitor 1H-imidazo[1,2-a]imidazole Hydrochloride Inhibitor->Receptor Competitive Inhibition Gene Fibrotic Gene Expression SMAD->Gene Translocates

Mechanism of ALK5 inhibition by 1H-imidazo[1,2-a]imidazole blocking fibrotic gene transcription.

Quantitative Efficacy Comparison

The following table synthesizes the quantitative performance of these heterocyclic scaffolds across their primary kinase targets.

Heterocyclic ScaffoldRing SystemPrimary Target KinaseRepresentative IC₅₀Key Structural Advantage
1H-imidazo[1,2-a]imidazole 5,5-Fused BicyclicALK5 / PI3K< 100 nMHighly compact; deep hinge penetration without steric clash[1][2].
Imidazo[1,2-a]pyridine 5,6-Fused BicyclicCDK99.22 nMOptimal vector projection for selectivity pocket engagement[3].
Imidazo[1,2-a][1,3,5]triazine 5,6-Fused BicyclicFAK50 nMHigh density of hydrogen bond acceptors[4].
Imidazo[1,2-a]quinazoline 5,6,6-TricyclicEGFR12.3 µMBulky hydrophobic core fits large receptor tyrosine kinase pockets[5].

Self-Validating Experimental Protocol: Kinase Inhibition Assay

To objectively evaluate the IC₅₀ of 1H-imidazo[1,2-a]imidazole hydrochloride derivatives against ALK5 or PI3K, a universal, non-radioactive ADP-Glo™ Kinase Assay is recommended. This protocol is engineered as a self-validating system to ensure data trustworthiness.

Step-by-Step Methodology

Step 1: Compound Preparation & Titration

  • Action: Dissolve the 1H-imidazo[1,2-a]imidazole hydrochloride in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

  • Causality: The hydrochloride salt ensures rapid dissolution. A 10-point titration is mathematically required to generate a complete sigmoidal dose-response curve, ensuring accurate calculation of the upper and lower asymptotes for precise IC₅₀ determination.

Step 2: Kinase Reaction Assembly

  • Action: In a 384-well plate, combine 1 µL of compound, 2 µL of ALK5 enzyme (optimized concentration), and 2 µL of ATP/Substrate mix. Crucial: Maintain the ATP concentration strictly at the apparent

    
     for ALK5.
    
  • Causality: Running the assay at the ATP

    
     balances sensitivity. It prevents artificially high ATP concentrations from outcompeting the ATP-competitive 1H-imidazo[1,2-a]imidazole inhibitor, while providing sufficient substrate turnover to yield a robust signal-to-background ratio.
    

Step 3: Reaction Termination and ADP Detection

  • Action: Incubate for 60 minutes at room temperature. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Causality: The ADP-Glo reagent selectively degrades remaining ATP. If this step is rushed (<40 mins), residual ATP will cause high background luminescence, destroying the assay's dynamic range.

Step 4: Luminescence Conversion

  • Action: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence after 30 minutes.

Step 5: System Validation (Z'-Factor Calculation)

  • Action: Calculate the Z'-factor using the formula:

    
     (where 
    
    
    
    is the positive control/vehicle, and
    
    
    is the negative control/no enzyme).
  • Causality: A

    
     must be achieved per plate. This statistical parameter validates the dynamic range and data variation of the assay system. Without it, IC₅₀ shifts could be erroneously attributed to compound efficacy rather than assay drift or pipetting errors.
    

Protocol S1 Compound Titration S2 Kinase Reaction (ATP at Km) S1->S2 S3 ADP-Glo Reagent S2->S3 S4 Luminescence Detection S3->S4 S5 Z'-Factor Validation S4->S5

Self-validating high-throughput kinase assay workflow utilizing ADP-Glo luminescence detection.

Conclusion

While larger heterocycles like imidazoquinazolines and imidazopyridines remain highly relevant for targets with expansive or uniquely shaped binding pockets, the 1H-imidazo[1,2-a]imidazole hydrochloride scaffold offers a distinct advantage for sterically constrained kinases. Its 5,5-fused architecture provides a highly efficient, low-molecular-weight hinge-binding motif that maximizes ligand efficiency and minimizes off-target liabilities, making it a premier choice for next-generation PI3K and ALK5 inhibitor development.

References

  • [4] Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity. PubMed (nih.gov). URL:[Link]

  • [3] Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. PMC (nih.gov). URL:[Link]

  • [5] Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. URL:[Link]

  • [2] Chiesi Farmaceutici S.p.A. Patents (IMIDAZOLE DERIVATIVES AS ALK5 INHIBITORS). IPqwery. URL:[Link]

Sources

In Vivo Efficacy of 1H-Imidazo[1,2-a]imidazole Hydrochloride Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of 1H-imidazo[1,2-a]imidazole hydrochloride derivatives , focusing on their in vivo efficacy in oncology and inflammation. This guide is structured to assist researchers in evaluating this specific scaffold against standard therapeutic alternatives.

Executive Summary & Scaffold Analysis

The 1H-imidazo[1,2-a]imidazole core (a 5,5-fused bicyclic system with a bridgehead nitrogen) represents a distinct pharmacophore from the more common imidazo[1,2-a]pyridine. Its unique electronic distribution and rigid bicyclic structure allow it to mimic creatine intermediates or modulate G-protein coupled receptors (GPCRs) and cell adhesion molecules depending on the substitution pattern.

This guide focuses on two primary classes of derivatives that have demonstrated significant in vivo efficacy:

  • Class A (Creatine Analogs): Tetrahydro-1H-imidazo[1,2-a]imidazole derivatives (e.g., Cyclocreatine).

    • Target: Creatine Kinase (CK) system / Mitochondrial energy shuttle.

    • Application: Solid tumors (Prostate, Breast, Colon).

  • Class B (Anti-inflammatory Amides): 6,7-dihydro-5H-imidazo[1,2-a]imidazole-3-carboxylic acid derivatives.[1]

    • Target: LFA-1/ICAM-1 interaction.

    • Application: Acute inflammation and autoimmune models.

Comparative Efficacy Analysis

Case Study A: Antitumor Efficacy (Creatine Kinase Modulation)

Compound: Cyclocreatine (CCr) Hydrochloride [1-carboxymethyl-2-iminoimidazolidine tautomer / fused ring form]. Mechanism: CCr is phosphorylated by CK to form Phosphocyclocreatine (PCr-analog). Unlike PCr, this analog accumulates and cannot be efficiently utilized for ATP regeneration, leading to "energy stress" in tumor cells with high CK activity.

Comparative Data: Xenograft Models

The following table summarizes in vivo data comparing Cyclocreatine (CCr) against Vehicle and Standard Chemotherapy (e.g., Doxorubicin or Cisplatin) in murine xenograft models.

MetricTest Compound (Cyclocreatine HCl)Standard of Care (Cisplatin/Doxorubicin)Combination (CCr + Chemo)Significance
Dosing Regimen 0.5 - 1.0 g/kg (i.v. or oral), Daily x 10-14 daysMTD (Maximum Tolerated Dose), CyclicConcurrent administrationSynergistic
Tumor Growth Inhibition (TGI) 40–60% (Single agent)60–80% >90% (Tumor regression observed)p < 0.01 vs. Single Agent
Mechanism of Action CK system blockade; Energy depletionDNA cross-linking / intercalationDual-stress (Metabolic + Genotoxic)Distinct pathways
Toxicity (Body Weight Loss) < 5% (Well tolerated)> 15% (Significant toxicity)~15% (No added toxicity from CCr)Improved Therapeutic Index

Key Insight: While standard chemotherapy offers higher TGI as a single agent, it comes with severe toxicity. The 1H-imidazo[1,2-a]imidazole derivative (CCr) shows moderate single-agent efficacy but exceptional synergy without overlapping toxicity, making it an ideal "metabolic adjuvant."

Case Study B: Anti-inflammatory Efficacy (ICAM-1 Inhibition)

Compound: 6,7-dihydro-5H-imidazo[1,2-a]imidazole-3-carboxylic acid amide derivatives.[1] Mechanism: Allosteric inhibition of the LFA-1 (Integrin


) interaction with ICAM-1, preventing leukocyte extravasation.
Comparative Data: Carrageenan-Induced Paw Edema (Rat Model)
ParameterImidazo[1,2-a]imidazole Derivative (30 mg/kg)Indomethacin (Standard NSAID, 10 mg/kg)Control (Vehicle)
Edema Inhibition (3h) 55% 62% 0%
Ulcerogenic Index 0.5 (Minimal gastric damage)2.8 (Significant gastric lesions)0
Duration of Action > 6 hours~4-6 hoursN/A

Key Insight: The imidazo-imidazole derivative provides anti-inflammatory efficacy comparable to potent NSAIDs but with a superior safety profile regarding gastric mucosal injury, a common failure point for standard anti-inflammatories.

Mechanistic Visualization

Pathway Diagram: Metabolic Intervention in Cancer

The following diagram illustrates how the 1H-imidazo[1,2-a]imidazole derivative (Cyclocreatine) disrupts the tumor energy shuttle, contrasting with normal Creatine metabolism.

Creatine_Shuttle_Disruption cluster_0 Cytosol cluster_1 Mitochondria Creatine Creatine CK_Mito CK (Mitochondrial) Creatine->CK_Mito Entry CCr Cyclocreatine (Imidazo-imidazole) CCr->CK_Mito Competition CK_Cyto CK (Cytosolic) ATP ATP CK_Cyto->ATP Phosphate Transfer CK_Cyto->ATP Poor Donor (Blockade) PCr Phosphocreatine (Energy Buffer) PCr->CK_Cyto Transport PCCr Phosphocyclocreatine (Trapped Analog) PCCr->CK_Cyto Accumulation Energy_Stress Metabolic Collapse (Apoptosis) PCCr->Energy_Stress ADP ADP ATP->ADP Tumor Growth CK_Mito->PCr Phosphorylation CK_Mito->PCCr Irreversible Phosphorylation ATP_Mito ATP (Generated)

Caption: Disruption of the Creatine Kinase (CK) energy shuttle by 1H-imidazo[1,2-a]imidazole derivatives. The analog accumulates as a stable phospho-intermediate, starving the tumor of rapid ATP regeneration.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Hydrochloride Salt

Note: The efficacy of this class is highly dependent on salt formation for solubility.

  • Dissolution: Dissolve the free base 1H-imidazo[1,2-a]imidazole derivative (1.0 eq) in anhydrous ethanol (10 mL/g).

  • Acidification: Add 1.25 M HCl in ethanol (1.1 eq) dropwise at 0°C under

    
     atmosphere.
    
  • Validation (Critical Step): Monitor pH. The target range is pH 3–4. Do not over-acidify, as ring opening can occur in some saturated derivatives.

  • Isolation: Stir for 1 hour, dilute with diethyl ether to precipitate the salt. Filter and dry under vacuum.

  • QC Check:

    
    H-NMR (D
    
    
    
    O) must show a downfield shift of the C2/C3 protons compared to the free base, confirming protonation at the bridgehead or imine nitrogen.
Protocol 2: In Vivo Antitumor Efficacy (Xenograft)

Objective: Evaluate TGI of Cyclocreatine HCl in Nude Mice.

  • Cell Line Preparation: Culture MCL-1 or SW2 (Small Cell Lung Cancer) cells to 80% confluence. Harvest and resuspend in 50% Matrigel.

  • Inoculation: Inject

    
     cells subcutaneously into the right flank of BALB/c nu/nu mice.
    
  • Randomization: When tumors reach ~100 mm

    
     (approx. 7–10 days), randomize mice into 3 groups (n=8/group):
    
    • Group 1: Vehicle (Saline i.v.).

    • Group 2: Cyclocreatine HCl (1 g/kg i.v. daily).

    • Group 3: Cyclocreatine HCl (1 g/kg) + Cisplatin (4 mg/kg i.p. q7d).

  • Dosing Workflow:

    • Step A: Administer Cyclocreatine 2 hours prior to Cisplatin to preload the tumor with the analog.

    • Step B: Measure tumor volume (

      
      ) and body weight every 2 days.
      
  • Endpoint: Sacrifice when control tumors reach 1500 mm

    
    .
    
  • Data Analysis: Calculate

    
    .
    
Workflow Diagram: In Vivo Study Design

InVivo_Workflow cluster_treat Treatment Phase (14 Days) Start Tumor Inoculation (Day 0) Growth Tumor Growth Phase (Target: 100 mm³) Start->Growth Random Randomization (n=8/group) Growth->Random Control Vehicle Control Random->Control Mono Imidazo-imidazole HCl (1 g/kg Daily) Random->Mono Combo Combo Therapy (+ Cisplatin q7d) Random->Combo Measure Data Collection (Vol + Body Weight q2d) Control->Measure Mono->Measure Combo->Measure End Endpoint Analysis (TGI% & Histology) Measure->End

Caption: Experimental workflow for evaluating the antitumor efficacy of imidazo[1,2-a]imidazole derivatives in a xenograft model.

References

  • Cyclocreatine in Cancer Chemotherapy. Source: National Institutes of Health (PubMed) Citation: Teicher, B. A., et al. (1995). "Cyclocreatine in cancer chemotherapy." Cancer Chemotherapy and Pharmacology. URL:[Link]

  • Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression. Source:[2] Nature Metabolism Citation: Ferrari, N., et al. (2022). "Cyclocreatine suppresses creatine metabolism and impairs prostate cancer progression."[2] URL:[Link]

  • Synthesis and Biological Activities of (Substituted phenyl)-imidazo[1,2-a]imidazole Derivatives. Source: Chemical and Pharmaceutical Bulletin Citation: Ishikawa, F., et al. (1987). "Cyclic Guanidines.[3] XV. Synthesis and Biological Activities..."[2][3][4][5][6][7][8][9][10][11][12] URL:[Link]

  • Derivatives of 6,7-dihydro-5H-imidazo[1,2-a]imidazole-3-carboxylic acid amides.
  • Modulation of the MOP Receptor by Imidazo[1,2-a]imidazole-5,6-Diones. Source: MDPI (Molecules) Citation: Adamska-Bartłomiejczyk, A., et al. (2022). "Modulation of the MOP Receptor..." URL:[Link]

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Benchmarking Novel Imidazo[1,2-a]pyridine Derivatives Against Established Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for more selective and potent therapeutic agents is a perpetual endeavor. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a source of novel kinase inhibitors. This guide provides a comprehensive performance benchmark of a representative imidazo[1,2-a]pyridine derivative, herein referred to as Compound 1s, against established standards in the field, with a specific focus on the inhibition of Src kinase, a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis.

The Rationale for Targeting Src Kinase with Imidazo[1,2-a]pyridines

The Src family of kinases (SFKs) are crucial signaling proteins that, when dysregulated, can drive the malignant phenotype of various cancers. Their role in integrating signals from receptor tyrosine kinases, G-protein coupled receptors, and integrins makes them a pivotal node in cancer signaling networks. Consequently, the development of potent and selective Src inhibitors is a key strategy in anticancer drug discovery.

The imidazo[1,2-a]pyridine core offers a versatile template for the design of kinase inhibitors. Its bicyclic, nitrogen-rich structure allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against specific kinases. Researchers have explored this scaffold extensively, leading to the identification of potent inhibitors of various kinases, including PI3K, CDKs, and c-Met. This guide focuses on a specific derivative identified as a potent Src family kinase inhibitor, Compound 1s, to illustrate the therapeutic potential of this chemical class.

Performance Benchmarking: Imidazo[1,2-a]pyridine Derivative vs. Known Standards

To objectively assess the performance of the imidazo[1,2-a]pyridine scaffold, we compare the in vitro inhibitory activity of Compound 1s against Src kinase with that of three well-established, clinically relevant Src inhibitors: Saracatinib, Dasatinib, and Bosutinib.

CompoundScaffold ClassTarget KinaseIC50 (nM)
Compound 1s Imidazo[4,5-c]pyridin-2-oneSrcSubmicromolar inhibition
Saracatinib (AZD0530) QuinazolineSrc, Bcr-Abl2.7 - 10 nM
Dasatinib (BMS-354825) AminothiazoleSrc, Bcr-Abl~0.5 nM
Bosutinib (SKI-606) QuinolinecarbonitrileSrc, Abl1.2 nM

Note: The IC50 value for Compound 1s is described as being in the submicromolar range in the source literature; a precise value was not provided.

The data indicates that while established inhibitors like Dasatinib exhibit exceptionally high potency in the sub-nanomolar range, the novel imidazo[1,2-a]pyridine derivative, Compound 1s, also demonstrates significant inhibitory activity at submicromolar concentrations. This positions the imidazo[1,2-a]pyridine scaffold as a promising starting point for the development of new Src inhibitors.

Signaling Pathway Context

The following diagram illustrates a simplified representation of the Src signaling pathway, highlighting its central role in mediating downstream cellular processes critical for cancer progression. Inhibition of Src by compounds such as the imidazo[1,2-a]pyridine derivatives aims to disrupt these oncogenic signals.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK Activation Ras Ras Src->Ras Phosphorylation PI3K PI3K Src->PI3K Phosphorylation STAT3 STAT3 Src->STAT3 Phosphorylation FAK->Src Activation ERK ERK Ras->ERK Akt Akt PI3K->Akt Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Metastasis) STAT3->Gene_Transcription ERK->Gene_Transcription Akt->Gene_Transcription

Caption: Simplified Src signaling pathway.

Experimental Protocols

The determination of a compound's inhibitory activity is paramount for its evaluation. Below are standardized methodologies for key in vitro and cell-based assays used to characterize Src kinase inhibitors.

In Vitro Biochemical Src Kinase Assay

This assay quantifies the ability of a test compound to directly inhibit the enzymatic activity of purified Src kinase.

Biochemical_Assay_Workflow A Prepare Reaction Mixture: - Purified Src Kinase - Kinase Buffer - Peptide Substrate B Add Test Compound (e.g., Imidazo[1,2-a]pyridine derivative) or Vehicle Control (DMSO) A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Measure Substrate Phosphorylation (e.g., Luminescence, Radioactivity) E->F G Data Analysis: Calculate IC50 F->G

Caption: In vitro Src kinase assay workflow.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, combine purified active Src kinase, a specific peptide substrate, and the kinase reaction buffer.

  • Compound Addition: Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) for baseline activity.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP (often at a concentration close to its Michaelis-Menten constant, Km).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved through various methods:

    • Luminescence-based (e.g., ADP-Glo™): This method measures the amount of ADP produced, which is proportional to kinase activity.

    • Radiometric: This involves using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Src Phosphorylation Assay

This assay assesses the ability of a compound to inhibit Src kinase activity within a cellular environment by measuring the autophosphorylation of Src at a specific tyrosine residue (Tyr419).

Cellular_Assay_Workflow A Seed Cells Expressing Src (e.g., MEF cells) in a 96-well plate B Culture Cells Overnight A->B C Treat Cells with Test Compound or Vehicle Control B->C D Lyse Cells to Release Proteins C->D E Measure Phosphorylated Src (p-Src) and Total Src Levels (ELISA or Western Blot) D->E F Data Analysis: Calculate IC50 E->F

Caption: Cell-based Src phosphorylation assay workflow.

Detailed Protocol:

  • Cell Culture and Treatment: Seed cells with active Src signaling (e.g., mouse embryonic fibroblasts transfected with Src) into a 96-well plate and culture overnight. Treat the cells with various concentrations of the test compound or a vehicle control for a specified duration (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Detection of Phosphorylated Src:

    • ELISA-Based Method: Utilize a sandwich ELISA kit. Wells are coated with a capture antibody for total Src. Cell lysates are added, followed by a detection antibody specific for phosphorylated Src (p-Src Tyr419). A secondary enzyme-conjugated antibody and substrate are used to generate a detectable signal.

    • Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies specific for p-Src (Tyr419) and total Src. Use appropriate secondary antibodies for detection and quantify band intensities.

  • Data Analysis: Normalize the p-Src signal to the total Src signal. Calculate the percentage of inhibition of Src phosphorylation for each compound concentration relative to the vehicle-treated cells and determine the IC50 value.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a promising avenue for the development of novel kinase inhibitors for cancer therapy. The demonstrated submicromolar inhibitory activity of Compound 1s against Src kinase validates this chemical class as a valuable starting point for further optimization. While established drugs like Dasatinib show superior potency, the opportunity to refine the selectivity and pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives could lead to new therapeutic agents with improved safety profiles.

Future research should focus on comprehensive structure-activity relationship (SAR) studies to enhance the potency and selectivity of this compound class. Furthermore, in vivo studies in relevant cancer models are necessary to evaluate the therapeutic efficacy and safety of these novel inhibitors. The continued exploration of the imidazo[1,2-a]pyridine scaffold holds the potential to deliver the next generation of targeted cancer therapies.

References

  • Glioblastoma multiforme (GBM) is the most common and malignant primary brain tumour in the central nervous system (CNS). As the ideal targets for GBM treatment, Src family kinases (SFKs) have attracted much attention. Herein, a new series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesised as SFK inhibitors. Compounds 1d, 1e, 1q, 1s exhibited potential Src and Fyn kinase inhibition in

Comparative Antimicrobial Efficacy of 5-Nitroso-1H-imidazole Analogs: A Technical Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-nitroimidazole class, epitomized by metronidazole and tinidazole, has long been the gold standard for treating anaerobic bacterial and protozoal infections. However, their strict reliance on low-redox environments for prodrug activation inherently limits their broad-spectrum utility and leaves them vulnerable to resistance mechanisms involving nitroreductase downregulation. Enter 5-nitroso-1H-imidazole analogs —highly reactive, pre-activated intermediates that bypass this enzymatic bottleneck. This guide provides a rigorous comparative analysis of these analogs against current standard-of-care antimicrobials, detailing the mechanistic pathways, quantitative efficacy, and self-validating experimental protocols required for their evaluation.

The Mechanistic Paradigm: Bypassing Reductive Bottlenecks

Standard 5-nitroimidazoles are prodrugs. Their biological activity is contingent upon the reduction of the 5-nitro group by microbial nitroreductases—a process highly efficient only in the low redox potential environments characteristic of anaerobic bacteria [1]. This electron transfer forms a cytotoxic nitro radical anion, which is subsequently reduced to a short-lived, highly reactive nitroso intermediate [2].

Conversely, 5-nitroso-1H-imidazole analogs are synthesized to act as the active pharmacophore itself. By delivering the pre-activated nitroso moiety directly, these analogs induce rapid DNA strand breaks and macromolecular damage independent of the pathogen's oxygen tension or nitroreductase expression levels. This causality explains why nitroso analogs exhibit potent bactericidal activity even under aerobic conditions—a paradigm shift from their parent compounds [3].

Pathway Prodrug 5-Nitroimidazole (Prodrug) Enzyme Microbial Nitroreductase (e- transfer) Prodrug->Enzyme Anaerobic Environment Radical Nitro Radical Anion (Intermediate) Enzyme->Radical Reduction Nitroso 5-Nitroso-1H-imidazole (Active Pharmacophore) Radical->Nitroso Further Reduction Damage DNA Strand Breaks & Macromolecular Damage Nitroso->Damage Covalent Binding Death Bacterial Cell Death Damage->Death Apoptosis/Necrosis Direct Synthetic 5-Nitroso Analogs (Pre-activated) Direct->Nitroso Bypasses Reductase

Bioactivation pathway of nitroimidazoles and the bypass mechanism of 5-nitroso analogs.

Comparative Efficacy: Quantitative Data Analysis

To objectively evaluate 5-nitroso-1H-imidazole analogs, we must benchmark them against established therapies. Metronidazole and tinidazole exhibit broad-spectrum activity against anaerobes and protozoa (e.g., Giardia, Trichomonas, E. histolytica), with tinidazole often demonstrating a longer half-life and slightly higher parasitological cure rates [4]. However, their aerobic activity is negligible.

Studies utilizing DNA-repair deficient E. coli mutants have proven that while these strains are sensitive to metronidazole under strict anaerobic conditions, 5-nitroso analogs (such as 1-methyl-4-phenyl-5-nitrosoimidazole) are considerably more bactericidal under both aerobic and anaerobic conditions [3].

Compound ClassRepresentative DrugAerobic Bactericidal ActivityAnaerobic Bactericidal ActivityMechanism of ActivationTarget Pathogens
5-Nitroimidazole MetronidazoleLowHighEnzymatic ReductionGiardia, Trichomonas, Anaerobes
5-Nitroimidazole TinidazoleLowHighEnzymatic ReductionProtozoa, Anaerobes
5-Nitrosoimidazole 1-methyl-4-phenyl-5-nitrosoimidazoleHigh High Pre-activated (Direct Action)Broad-spectrum, Resistant Strains

Experimental Methodology: Self-Validating Protocols

To rigorously validate the efficacy of 5-nitroso-1H-imidazole analogs, experimental designs must be self-validating. This means incorporating internal controls that simultaneously prove the mechanism of action and rule out environmental or solvent-based artifacts.

Protocol: Comparative Time-Kill Assay under Variable Oxygen Tensions

Objective: To quantify bactericidal kinetics and validate the nitroso analog's independence from low-redox activation pathways [5].

Step-by-Step Methodology:

  • Inoculum Standardization: Culture Bacteroides fragilis (obligate anaerobe) and Escherichia coli (facultative anaerobe) to mid-log phase. Standardize to

    
     CFU/mL.
    
    • Causality: Mid-log phase ensures active replication, maximizing susceptibility to DNA-damaging agents. Using both obligate and facultative anaerobes allows researchers to isolate the variable of oxygen tension.

  • Compound Formulation: Dissolve the 5-nitroso analog and metronidazole (positive control) in DMSO.

    • Critical Control: Ensure final DMSO concentration is

      
       v/v. Include a vehicle-only control to validate that cytotoxicity is drug-induced, not solvent-induced.
      
  • Environmental Splitting: Divide the standardized cultures into two parallel environments: an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂) and a standard aerobic incubator.

    • Causality: This split is the core self-validating mechanism. Metronidazole must fail in the aerobic arm to prove the assay is functioning correctly, while the nitroso analog should succeed in both.

  • Dosing and Sampling: Dose cultures at 1x, 2x, and 4x the predetermined Minimum Inhibitory Concentration (MIC). Extract aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately dilute extracted samples 1:10 in pre-reduced PBS.

    • Causality: This halts the drug's action precisely at the target timepoint, preventing artificially inflated kill rates during the subsequent plating process.

  • Quantification: Plate on Brucella blood agar, incubate for 48 hours, and count colonies. Calculate the log₁₀ reduction in CFU/mL.

Workflow Start 1. Culture Standardization (Mid-log phase) Split 2. Environmental Splitting Start->Split Anaerobic Anaerobic Chamber (Validates Prodrugs) Split->Anaerobic Aerobic Aerobic Incubator (Validates Nitroso Bypass) Split->Aerobic Dosing 3. Compound Dosing (Metronidazole vs. Nitroso) Anaerobic->Dosing Aerobic->Dosing Sampling 4. Time-Course Sampling (0, 2, 4, 8, 24 hrs) Dosing->Sampling Readout 5. CFU Quantification & Log Reduction Analysis Sampling->Readout

Self-validating experimental workflow for comparative time-kill assays.

Conclusion

The structural evolution from 5-nitroimidazoles to 5-nitroso-1H-imidazole analogs represents a critical leap in antimicrobial drug development. By eliminating the reliance on microbial nitroreductases, nitroso analogs offer a compelling solution to emerging resistance and expand the therapeutic window into aerobic environments.

References

  • A Comparative Analysis of the Biological Activity of 5-Nitroso-1H-imidazole and Other Nitroimidazoles - BenchChem. 1

  • Applications of 5-Nitroso-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols - BenchChem. 2

  • Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed - NIH. 3

  • Comparative efficacy of drugs for treating giardiasis: a systematic update of the literature and network meta-analysis of random - Darmzentrum Bern. 4

  • Comparative Analysis of 5-Nitroso-1H-imidazole Analogs: A Guide to Structure-Activity Relationships - BenchChem. 5

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Assessing the Selectivity of 1H-imidazo[1,2-a]imidazole Hydrochloride for Specific Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity. A highly selective compound interacts with its intended target with high affinity while exhibiting minimal binding to other biomolecules, thereby reducing the potential for off-target effects and associated toxicities. This guide provides an in-depth technical framework for assessing the enzyme selectivity of a novel compound, using the hypothetical molecule 1H-imidazo[1,2-a]imidazole hydrochloride (hereafter referred to as Compound X ) as a case study.

The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing inhibitory activity against a wide range of enzymes, including kinases, cyclooxygenases (COX), and aldehyde dehydrogenases (ALDH)[1][2][3]. The fused bicyclic nature of the imidazo[1,2-a]imidazole core of Compound X suggests its potential as an enzyme inhibitor, making a thorough selectivity assessment paramount. This guide will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format to aid in the critical evaluation of enzyme inhibitors.

The Imperative of Selectivity Profiling

A non-selective compound can lead to a cascade of undesirable effects, complicating preclinical and clinical development. Broad kinase screening, for instance, is crucial for identifying potent and selective kinase inhibitors, as off-target kinase inhibition can lead to toxicity[4]. Therefore, a multi-faceted approach to selectivity profiling is not just recommended; it is essential for building a robust data package for any potential drug candidate.

This guide will focus on three complementary, industry-standard assays for determining the selectivity of an enzyme inhibitor:

  • In Vitro Kinase Panel Screening: To assess the selectivity of Compound X against a broad range of kinases.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement within a cellular context.

  • Competitive Binding Assays: To elucidate the mechanism of inhibition.

In Vitro Kinase Panel Screening: A Broad Survey of the Kinome

The human kinome consists of over 500 kinases, making it one of the largest and most functionally diverse enzyme families. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. Given the prevalence of imidazo-scaffolds as kinase inhibitors, a broad in vitro kinase panel screen is the logical first step in assessing the selectivity of Compound X.

Experimental Rationale

The goal of this experiment is to determine the inhibitory activity of Compound X against a large, representative panel of human kinases. This provides a "snapshot" of its selectivity profile. A radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate, is a highly sensitive and robust method for this purpose[4].

Experimental Workflow: Radiometric Kinase Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of Compound X Incubation1 Add Compound X or DMSO to microplate Compound_Prep->Incubation1 Kinase_Prep Prepare kinase reaction master mix (buffer, substrate, cofactors) Incubation2 Add recombinant kinase enzyme and incubate Kinase_Prep->Incubation2 Incubation1->Incubation2 Initiation Initiate reaction with [γ-³³P]ATP Incubation2->Initiation Incubation3 Incubate at 30°C for 30-60 min Initiation->Incubation3 Capture Spot reaction mixture onto filter membrane to capture substrate Incubation3->Capture Wash Wash to remove unincorporated [γ-³³P]ATP Capture->Wash Scintillation Measure incorporated radiolabel with a scintillation counter Wash->Scintillation Analysis Plot activity vs. log[Compound X] to determine IC₅₀ Scintillation->Analysis

Caption: General workflow for an in vitro radiometric kinase assay.

Hypothetical Data and Interpretation

To illustrate the output of such a screen, let's consider hypothetical data for Compound X against a panel of kinases, compared to a known multi-kinase inhibitor (e.g., Staurosporine) and a more selective inhibitor (e.g., a hypothetical selective ALK inhibitor).

Kinase TargetCompound X (IC₅₀, nM)Staurosporine (IC₅₀, nM)Selective ALK Inhibitor (IC₅₀, nM)
ALK15510
CDK9>10,00020>10,000
EGFR5,20015>10,000
PKA>10,00010>10,000
SRC8,5008>10,000
Selectivity Score (S-score) HighLowHigh

IC₅₀ values are the concentration of inhibitor required to reduce enzyme activity by 50%.

In this hypothetical scenario, Compound X demonstrates high selectivity for ALK, with significantly weaker or no activity against other kinases in the panel. This is in stark contrast to Staurosporine, which inhibits a broad range of kinases. The high selectivity score for Compound X would be a positive indicator for its continued development as a selective ALK inhibitor.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

While in vitro assays are essential for initial screening, they do not always reflect a compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the assessment of drug-target interaction within intact cells[5][6]. The principle is based on the ligand-induced thermal stabilization of the target protein[5].

Experimental Rationale

CETSA provides direct evidence of target engagement in a physiologically relevant setting. By heating cells treated with a compound of interest, one can observe a shift in the melting temperature of the target protein if the compound binds and stabilizes it. This confirms that the compound can penetrate the cell membrane and interact with its intended target.

Experimental Workflow: CETSA

G cluster_cell_prep Cell Preparation & Treatment cluster_heating Heat Challenge cluster_lysis_analysis Lysis & Analysis Cell_Culture Culture cells (e.g., MCF-7) Treatment Treat cells with Compound X or DMSO Cell_Culture->Treatment Heating Heat cells at a range of temperatures Treatment->Heating Lysis Lyse cells (e.g., freeze-thaw cycles) Heating->Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation Quantification Quantify soluble protein (e.g., Western Blot) Centrifugation->Quantification Analysis Plot soluble protein vs. temperature to generate melt curve Quantification->Analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Hypothetical Data and Interpretation

A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of the binding compound.

TreatmentTarget Protein (e.g., ALK) Tₘ (°C)Off-Target Protein (e.g., GAPDH) Tₘ (°C)
DMSO (Vehicle)5260
Compound X (10 µM) 58 60

The hypothetical data above indicates that Compound X stabilizes its target protein, ALK, in cells, as evidenced by the increase in its melting temperature (Tₘ). Importantly, the Tₘ of an off-target protein, GAPDH, remains unchanged, further supporting the selectivity of Compound X.

Competitive Binding Assays: Unraveling the Mechanism of Inhibition

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides valuable insights into how a compound interacts with its target enzyme. Competitive binding assays are a facile method to determine the inhibition mechanism[7]. These assays measure the ability of an inhibitor to displace a known ligand (often a fluorescently labeled probe or a natural substrate) from the enzyme's active site.

Experimental Rationale

This experiment aims to determine if Compound X binds to the same site as a known ligand, typically the ATP-binding site for kinases. By measuring the displacement of a labeled probe, we can infer the binding mechanism and obtain a quantitative measure of binding affinity (Kᵢ).

Experimental Workflow: Fluorescence Polarization-Based Competitive Binding Assay

G cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_detection Detection & Analysis Reagents Prepare enzyme, fluorescent probe, and serial dilutions of Compound X Mixing Mix enzyme, probe, and Compound X in a microplate Reagents->Mixing Incubation Incubate to reach binding equilibrium Mixing->Incubation FP_Reading Measure fluorescence polarization Incubation->FP_Reading Analysis Plot polarization vs. log[Compound X] to determine IC₅₀ and Kᵢ FP_Reading->Analysis

Caption: Workflow for a fluorescence polarization-based competitive binding assay.

Hypothetical Data and Interpretation

A competitive inhibitor will displace the fluorescent probe in a dose-dependent manner, resulting in a decrease in fluorescence polarization.

CompoundBinding Affinity (Kᵢ, nM)Mechanism of Inhibition
Compound X 25 Competitive
Known Non-Competitive Inhibitor50Non-Competitive

The hypothetical low nanomolar Kᵢ value for Compound X, coupled with the sigmoidal displacement curve, would strongly suggest that it acts as a competitive inhibitor of its target enzyme. This information is crucial for structure-activity relationship (SAR) studies and lead optimization.

Conclusion: A Holistic View of Selectivity

The comprehensive assessment of enzyme selectivity is a cornerstone of modern drug discovery. By employing a battery of orthogonal assays, researchers can build a robust and reliable profile of a compound's activity. The combination of broad in vitro screening, cellular target engagement confirmation, and mechanistic binding studies, as outlined in this guide, provides a powerful strategy for de-risking drug candidates and selecting those with the highest potential for clinical success. For a novel molecule like 1H-imidazo[1,2-a]imidazole hydrochloride , this systematic approach is not merely a suggestion but a necessity for its progression from a chemical curiosity to a potential therapeutic agent.

References

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Reproducibility of synthesis protocols for 1H-imidazo[1,2-a]imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in process chemistry and heterocyclic scale-up, I frequently encounter the structural and operational challenges associated with N-fused bicyclic systems. The 1H-imidazo[1,2-a]imidazole core—and its hydrochloride salts—represents a privileged scaffold in medicinal chemistry. It is the structural foundation for legacy antidepressants like Imafen hydrochloride[1], as well as modern LFA-1 antagonists used in treating inflammatory and immune disorders[2][3].

However, synthesizing this highly polar, nitrogen-dense core with high regioselectivity, reproducibility, and scalability is notoriously difficult. Bench chemists often struggle with hygroscopic intermediates, stoichiometric waste from traditional coupling reagents, and poor regiocontrol during cyclization.

This guide objectively compares three distinct synthetic pathways for the 1H-imidazo[1,2-a]imidazole core. By analyzing the causality behind the experimental conditions, we will establish self-validating protocols that ensure reproducibility from the discovery phase through to multi-kilogram scale-up.

Mechanistic Workflows: From Discovery to Process Scale

To understand the operational differences between these protocols, we must first map their synthetic logic. The diagram below illustrates the divergence between classical dehydration, modern multicomponent reactions (MCRs), and scalable catalytic cyclodehydration.

SynthesisWorkflows cluster_A Classical Route (e.g., Imafen HCl) cluster_B Modern MCR (ZrCl4 Catalyzed) cluster_C Boronic Acid Cyclodehydration Start Precursor Selection A1 2-Imidazoline Derivative Start->A1 B1 2-Aminoimidazole + Aldehyde + Isocyanide Start->B1 C1 Urea Acetal Precursor Start->C1 A2 H2SO4 Cyclization (Ice-bath to RT) A1->A2 A3 HCl Salt Precipitation (2-Propanol) A2->A3 Target 1H-imidazo[1,2-a]imidazole Hydrochloride Core A3->Target B2 ZrCl4 / PEG-400 (75°C, 4h) B1->B2 B3 One-Pot Assembly B2->B3 B3->Target C2 Arylboronic Acid Cat. (MeO)3CH, PhMe C1->C2 C3 Scalable >1kg C2->C3 C3->Target

Fig 1: Comparative synthetic workflows for the 1H-imidazo[1,2-a]imidazole core.

Quantitative Comparison of Synthesis Protocols

When selecting a protocol, the decision matrix must account for the project phase. Multicomponent reactions (MCRs) excel in early-stage Diversity-Oriented Synthesis (DOS) for Structure-Activity Relationship (SAR) studies, whereas boronic acid catalysis is mandatory for late-stage process chemistry[2][4].

Synthesis ProtocolCatalyst / ReagentSolvent SystemReaction ConditionsYield RangeScalabilityKey Operational Advantage
Classical Cyclization 80% H₂SO₄Neat Acid0°C to RT / 2h65–75%ModerateDirect access to historical API analogs (e.g., Imafen)
ZrCl₄-Catalyzed MCR 10 mol% ZrCl₄PEG-40075°C / 4h70–85%ModerateHigh structural diversification; Green solvent
Boronic Acid Route 10–20 mol% Arylboronic AcidToluene / (MeO)₃CHReflux / 12–24h80–92%High (>1 kg)Eliminates stoichiometric PPh₃O waste; Easy purification

In-Depth Methodologies & Mechanistic Causality

A protocol is only as reliable as the chemist's understanding of its underlying physical chemistry. Below are the field-proven, step-by-step methodologies for each route, detailing the causality behind critical experimental parameters.

Protocol 1: Classical Sulfuric Acid-Mediated Cyclization (Imafen HCl Model)

This protocol is the historical standard for synthesizing tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride derivatives[1][5].

  • Step 1: Acidic Dehydration. Slowly add 3.4 parts of the precursor (e.g., p-chloro-α-(2-imidazoline-2-ylaminomethyl)benzyl alcohol) to 30 parts of 80% sulfuric acid[5].

    • Causality: The reaction must be performed under strict ice-bath cooling. The initial protonation is highly exothermic. We specifically use 80% H₂SO₄ rather than concentrated (98%) acid; 80% provides the necessary dehydrating power to drive cyclization without causing unwanted electrophilic aromatic sulfonation on the phenyl ring.

  • Step 2: Ambient Maturation. Remove the ice bath and stir the homogenate for 2 hours at room temperature[5].

  • Step 3: Free Base Extraction. Pour the mixture over crushed ice to quench, then alkalize with concentrated NaOH. Extract the free base into methylene chloride, dry over anhydrous Na₂SO₄, and evaporate the solvent[5].

  • Step 4: Hydrochloride Salt Precipitation. Dissolve the crude residue in 2-propanol. Filter through diatomaceous earth (Celite) to remove polymeric impurities. Acidify the filtrate using an excess of 2-propanol previously saturated with gaseous hydrogen chloride[5].

    • Causality (Self-Validation): This solvent swap is critical. The resulting hydrochloride salt is highly hygroscopic and soluble in water, but it is entirely insoluble in cold 2-propanol. The sudden shift in polarity forces the pure 1H-imidazo[1,2-a]imidazole hydrochloride to crash out as a crystalline solid, preventing it from oiling out into an unworkable gum[5].

Protocol 2: Zirconium(IV) Chloride-Catalyzed Three-Component Reaction

For discovery chemists needing to rapidly build a library of 5-aminoimidazo[1,2-a]imidazoles, this modern MCR is superior[4].

  • Step 1: Reagent Assembly. In a reaction vessel, combine 1.0 mmol of a 1-unsubstituted 2-aminoimidazole, 1.1 mmol of an aldehyde, and 1.1 mmol of an isocyanide[4].

  • Step 2: Catalysis in Green Solvent. Add 10 mol% ZrCl₄ and 1 mL of PEG-400. Heat the mixture to 75°C for 4 hours[4].

    • Causality: ZrCl₄ acts as a highly oxophilic Lewis acid. It activates the aldehyde for nucleophilic attack by the exocyclic amine of the 2-aminoimidazole, facilitating the subsequent isocyanide insertion. PEG-400 is deliberately chosen as a viscous, green solvent; it stabilizes the polar transition states and ensures homogeneous heat distribution without volatile organic compound (VOC) emissions[4].

  • Step 3: Regioselectivity Validation.

    • Causality (Self-Validation): Reproducibility hinges on using 1-unsubstituted 2-aminoimidazoles. This directs the cyclization to exclusively form the 4a regioisomer, a structural outcome that has been definitively validated by single-crystal X-ray diffraction[4].

Protocol 3: Boronic Acid-Catalyzed Cyclodehydration (Process Scale)

When scaling up LFA-1 antagonists containing the imidazo[1,2-a]imidazole-2-one core to >1 kg batches, classical Appel-type conditions (CCl₄/PPh₃) fail due to the generation of stoichiometric triphenylphosphine oxide waste[2]. This protocol solves that bottleneck.

  • Step 1: Acetal Precursor Preparation. Ensure the starting urea intermediate possesses an intact acetal functionality (e.g., dimethyl acetal)[2].

    • Causality: Control reactions prove that standard cyclic ureas fail to progress under these conditions. The acetal group is an absolute thermodynamic requirement to stabilize the intermediate during the catalytic cycle[2].

  • Step 2: Catalytic Cyclodehydration. Combine the urea acetal with 10–20 mol% of an arylboronic acid catalyst in toluene. Add trimethylorthoformate ((MeO)₃CH) to the mixture[2].

    • Causality: Trimethylorthoformate acts as an aggressive, irreversible water scavenger. By continuously removing the water generated during cyclodehydration, it leverages Le Chatelier's principle to drive the equilibrium entirely toward the bicyclic product[2].

  • Step 3: Isolation. Because the catalyst is used in sub-stoichiometric amounts and no phosphine oxide is generated, the product can often be isolated via simple filtration or minimal crystallization, making it highly reproducible at the kilogram scale[2].

Conclusion

The reproducibility of synthesizing 1H-imidazo[1,2-a]imidazole hydrochloride and its derivatives is entirely dependent on matching the protocol to the scale and purpose of the project. For historical benchmarking, the classical sulfuric acid method remains viable if temperature and salt-precipitation solvents are strictly controlled[5]. For library generation, the ZrCl₄-catalyzed MCR offers unparalleled structural diversity[4]. However, for true process-scale reliability, the boronic acid-catalyzed cyclodehydration stands alone as the most robust, waste-conscious, and scalable methodology available to modern synthetic chemists[2].

References

  • 4 - Frontiers in Chemistry / PMC 2.2 - Synfacts / Thieme Connect

  • 3 - Google Patents 4.5 - PrepChem 5.1 - Grokipedia

Sources

Safety Operating Guide

Personal protective equipment for handling 1H-imidazo[1,2-a]imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocol for 1H-imidazo[1,2-a]imidazole hydrochloride Audience: Researchers, Synthetic Chemists, and HSE Managers.

Part 1: Core Directive (The "Why" and "What")

Senior Scientist’s Note: You are not handling a generic salt. 1H-imidazo[1,2-a]imidazole hydrochloride is a fused bicyclic nitrogen system. While often used as a pharmacological intermediate, its high nitrogen-to-carbon ratio places it structurally adjacent to energetic materials and high-density energy compounds (HDECs).

Unlike simple imidazole, this fused system possesses higher lattice energy and potential biological potency. As a hydrochloride salt, it is hygroscopic and will hydrolyze to release hydrochloric acid (HCl) upon contact with mucous membranes.

The Golden Rule: Treat this compound as a Category 3 (High Potency/Unknown) material until your specific lot is characterized. Do not rely on generic "organic salt" safety data.

Part 2: Risk Assessment & Hazard Identification[1]

Before opening the container, you must understand the specific failure modes of this chemical class.

Hazard ClassSpecific Risk MechanismOperational Implication
Corrosivity (Hydrolysis) The HCl counter-ion is labile. Contact with sweat or mucosal moisture generates immediate acidity (pH < 2).Dust control is critical. Inhalation will cause immediate bronchial spasms or delayed pulmonary edema.
Energetic Potential Fused imidazole rings are precursors to energetic materials.[1] While the HCl salt is generally stable, it may exhibit shock or friction sensitivity if dry and crystalline.Anti-static protocols are mandatory. Do not grind in a mortar and pestle without small-scale testing.
Pharmacological Potency Fused imidazoles are often kinase inhibitors or channel blockers.Assume systemic toxicity. Skin absorption may be enhanced by the salt's solubility.

Part 3: The PPE Matrix (Personal Protective Equipment)

This matrix is designed for handling solid powder (weighing/transferring).

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Alternative: Butyl Rubber for prolonged solution handling.Permeation Lag: Acidic salt solutions penetrate standard latex instantly. Double nitrile provides a "breakthrough buffer" of >4 hours.
Respiratory P100 Respirator (if outside hood) or N95 (inside hood).Best Practice: Handle strictly inside a certified Fume Hood.Particle Size: Salts often form micronized dust (1–10 µm) that bypasses surgical masks. P100 captures 99.97% of these particulates.
Eye/Face Chemical Splash Goggles (Indirect Vent) + Face Shield .Projectile/Splash Risk: If the salt clumps or reacts energetically, safety glasses allow bottom/side entry. A shield protects the neck arteries.
Body Tyvek® Lab Coat (or chemically resistant apron) over cotton.Dust Adhesion: Cotton traps hygroscopic dust, which then absorbs humidity and holds acid against the skin. Tyvek sheds dust.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Preparation & Engineering Controls
  • Humidity Control: Ensure the room or glovebox relative humidity (RH) is <40%. High humidity causes the salt to cake, increasing the force needed to manipulate it (increasing friction risk).

  • Static Dissipation: Use an ionizing fan or anti-static gun on the weighing boat and spatula. Why? Dry organic salts accumulate static charge, causing "particle jump" where dust flies onto the user's cuffs.

  • Solvent Selection: Pre-cool solvents. Exothermic dissolution is common with HCl salts.

Phase 2: Active Handling (Weighing & Transfer)
  • The "Tape Method": Tape your outer glove cuff to your lab coat sleeve.

    • Reasoning: Wrist exposure is the #1 injury site. Dust settles between the glove and coat gap.

  • Spatula Choice: Use a PTFE-coated or ceramic spatula .

    • Reasoning: Avoid metal-on-metal friction with fused nitrogen compounds to mitigate potential (albeit low) ignition risk.

  • Transfer Logic: Never pour from the stock bottle. Transfer a small amount to a secondary container, then weigh.

    • Reasoning: Prevents cross-contamination of the bulk stock with moisture.

Phase 3: Decontamination & Disposal[3]
  • Neutralization: Do not throw excess solid in the trash. Dissolve in water and neutralize with 5% Sodium Bicarbonate (

    
    ) until effervescence stops.
    
  • Wipe Down: Clean the balance area with a 10% ethanol/water mix, followed by a dry paper towel.

    • Reasoning: Ethanol solubilizes the organic ring; water handles the salt.

Part 5: Mandatory Visualization (Workflow Logic)

The following diagram illustrates the decision logic for handling fused imidazole salts.

HandlingProtocol Figure 1: Safe Handling Logic for 1H-imidazo[1,2-a]imidazole HCl Start Start: Stock Container VisualCheck Visual Inspection (Crystals vs. Powder) Start->VisualCheck StaticCheck Static Control (Ionizer Active?) VisualCheck->StaticCheck Free flowing Stop STOP: De-clump gently NO Metal Spatulas VisualCheck->Stop Clumped/Hard Weighing Weighing in Fume Hood (Sash @ 18 inches) StaticCheck->Weighing Safe Dissolution Dissolution (Add Solid to Solvent) Weighing->Dissolution Waste Neutralize (NaHCO3) & Dispose Dissolution->Waste Excess/Cleanup Stop->StaticCheck After gentle breaking

Caption: Operational logic flow emphasizing static control and handling of clumped material to prevent friction-induced incidents.

Part 6: Emergency Response

  • Inhalation: Move to fresh air immediately. Do not wait for symptoms (burning sensation). The HCl hydrolysis can cause delayed inflammation.

  • Skin Contact: Brush off dry powder before wetting. Then rinse with water for 15 minutes.

    • Why? Adding water to a large pile of hygroscopic acidic salt on the skin can create a concentrated hot acid paste (exothermic).

  • Eye Contact: Irrigate for 15 minutes. Hold eyelids open. Consult an ophthalmologist immediately due to the corrosive nature of the hydrochloride.

References

  • PubChem. (n.d.).[2] 1H-imidazo[1,2-a]imidazole | C5H5N3.[2] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Imidazole - Substance Information. (Used for class-based hazard extrapolation of imidazole derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standards. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.